molecular formula C10H10N2O2 B596998 Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1261588-72-0

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B596998
CAS No.: 1261588-72-0
M. Wt: 190.202
InChI Key: CKCBQXQNAUHBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a versatile chemical building block built on the 7-azaindole scaffold, a privileged structure in medicinal chemistry known for mimicking purine bases. This specific ester derivative serves as a critical precursor for synthesizing a wide range of biologically active compounds, particularly in anticancer and anti-inflammatory research. The pyrrolo[2,3-b]pyridine core is a significant pharmacophore in the development of potent human neutrophil elastase (HNE) inhibitors . HNE is a serine protease implicated in the pathology of chronic inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis . Researchers utilize this scaffold to design inhibitors that target the enzyme's catalytic triad (Ser195-His57-Asp102), with strategic substitutions on the core structure enabling optimization of potency and selectivity . Furthermore, this compound is integral to the synthesis of novel antiproliferative agents. Analogs based on the pyrrolo[2,3-b]pyridine structure have demonstrated promising growth inhibitory activity (with GI50 values in the micromolar to nanomolar range) against a diverse panel of human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) . Some derivatives function by efficiently intercalating into calf thymus DNA, forming complex and blocking DNA replication, which is a key mechanism for their cytotoxic effects . The scaffold's utility extends to other therapeutic areas, serving as a foundation for developing kinase inhibitors . Its broad applicability makes this compound a valuable reagent for hit-to-lead optimization and the exploration of new chemical entities in drug discovery.

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCBQXQNAUHBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718308
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261588-72-0
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, making it a cornerstone in the development of targeted therapeutics. This guide provides a comprehensive technical overview of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key synthetic intermediate. We will delve into its physicochemical characteristics, explore robust synthetic strategies for its preparation, and illuminate its critical role in the synthesis of advanced, biologically active molecules, particularly kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole framework is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor structural alteration has profound implications for the molecule's physicochemical and pharmacological properties. The pyridine nitrogen introduces a hydrogen bond acceptor site, which, in conjunction with the pyrrole N-H hydrogen bond donor, creates a bidentate system capable of mimicking the adenine hinge-binding motif of ATP.[1][2] This allows 7-azaindole derivatives to effectively compete for the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[3]

This compound (also known as Ethyl 7-azaindole-4-carboxylate) is a pivotal building block that provides a stable and reactive handle at the C4 position of the 7-azaindole core. This allows for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties of the final drug candidate. Its significance is underscored by the numerous kinase inhibitors in clinical development and on the market that are derived from this versatile scaffold.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1261588-72-0[6][7]
Molecular Formula C₁₀H₁₀N₂O₂[6]
Molecular Weight 190.20 g/mol [6]
Appearance Solid (form may vary)
Melting Point 127-129 °C[6]
XLogP3 1.5[6]
IUPAC Name This compound-
Synonyms Ethyl 7-azaindole-4-carboxylate[6]

Synthesis and Manufacturing Pathways

While a direct, one-pot synthesis for this compound is not prominently featured in the literature, its preparation can be logically deduced from established methodologies for the functionalization of the 7-azaindole ring. A robust and scalable synthetic strategy involves the initial construction of a C4-functionalized 7-azaindole, followed by conversion to the target ethyl ester.

A plausible and commonly employed approach begins with the N-oxidation of the commercially available 7-azaindole, which activates the pyridine ring for subsequent functionalization. This is followed by a chlorination step, typically using phosphoryl chloride (POCl₃), to install a chloro group at the C4 position. This 4-chloro-7-azaindole is a versatile intermediate for various cross-coupling reactions. However, direct conversion of the chloro-group to a carboxylate can be challenging.

A more flexible route involves the halogenation of the 7-azaindole core, followed by a metal-catalyzed carbonylation or carboxylation reaction, and subsequent esterification.

Experimental Protocol: A Proposed Multi-Step Synthesis

The following protocol represents a logical, field-proven workflow for the synthesis of the title compound, synthesized from established chemical transformations of the 7-azaindole scaffold.

Step 1: Synthesis of 4-Halo-1H-pyrrolo[2,3-b]pyridine (Intermediate 2) This step is critical for introducing a reactive handle at the C4 position. A common method involves the N-oxidation of 7-azaindole followed by reaction with a halogenating agent like POCl₃ or POBr₃.

  • N-Oxidation: Dissolve 7-azaindole (1 ) in a suitable solvent such as THF. Cool the solution to 5-15 °C.

  • Add hydrogen peroxide (30-50% solution) dropwise, maintaining the temperature. Allow the reaction to stir at room temperature for 2-5 hours until completion, as monitored by TLC.

  • Halogenation: To the resulting N-oxide in a solvent like acetonitrile, add phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). The reaction is typically heated to 80-100 °C for several hours to yield the 4-halo-7-azaindole (2 ).

Step 2: Palladium-Catalyzed Carboxylation of Intermediate 2 The 4-halo-7-azaindole can be converted to the corresponding carboxylic acid (3 ) via a palladium-catalyzed carbonylation reaction.

  • Charge a pressure reactor with 4-halo-7-azaindole (2 ), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable ligand (e.g., dppf, Xantphos), and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane or DMF.

  • Pressurize the reactor with carbon monoxide (CO) gas.

  • Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed.

  • Upon completion, work-up involves acidification to protonate the carboxylate, followed by extraction to isolate 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (3 ).

Step 3: Fischer Esterification to Yield the Final Product (4) The final step is a standard esterification of the carboxylic acid.

  • Suspend 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (3 ) in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[8]

  • Heat the mixture to reflux for several hours until TLC indicates the complete conversion of the carboxylic acid.

  • After cooling, neutralize the reaction mixture carefully with a base (e.g., aqueous NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound (4 ).

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product 7-Azaindole 7-Azaindole (1) Halo-Azaindole 4-Halo-7-azaindole (2) 7-Azaindole->Halo-Azaindole 1. H₂O₂ 2. POX₃ Carboxylic-Acid 7-Azaindole-4-carboxylic Acid (3) Halo-Azaindole->Carboxylic-Acid Pd-catalyzed Carbonylation (CO) Final-Product Ethyl 1H-pyrrolo[2,3-b]pyridine- 4-carboxylate (4) Carboxylic-Acid->Final-Product EtOH, H⁺ (cat.) Fischer Esterification

Caption: Proposed synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available dataset of the experimental spectra for this compound is limited, its characteristic spectral features can be reliably predicted based on the analysis of its constituent parts: the 7-azaindole core and the ethyl carboxylate group.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bicyclic core, as well as the ethyl group of the ester.

    • The pyrrole N-H proton should appear as a broad singlet at a high chemical shift (>10 ppm).[9]

    • The aromatic protons on the pyridine and pyrrole rings would appear in the range of 7.0-8.5 ppm.

    • The ethyl group will present as a quartet (CH₂) around 4.3-4.5 ppm and a triplet (CH₃) around 1.3-1.5 ppm.[10]

  • ¹³C NMR: The carbon spectrum will show signals for the eight aromatic carbons of the 7-azaindole core and the three carbons of the ethyl carboxylate group. The carbonyl carbon of the ester is expected to be the most downfield signal, typically >165 ppm.

  • FT-IR Spectroscopy: The infrared spectrum will be dominated by several key vibrational modes.

    • A broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretching of the pyrrole ring.[11]

    • A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the ester carbonyl group.[12]

    • Multiple bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic rings.

    • A band around 1200-1300 cm⁻¹ for the C-O stretching of the ester.

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 190. The fragmentation pattern would likely involve the loss of the ethoxy group (-OEt, 45 Da) or the entire ethyl carboxylate group.[13]

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1] The 7-azaindole core acts as the "warhead" that binds to the kinase hinge region, while the C4-ester provides a synthetic handle to introduce diverse chemical moieties that occupy the solvent-exposed region of the ATP-binding pocket. This allows for the fine-tuning of selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Therapeutic Areas:

  • Oncology: This is the most prominent area of application. 7-Azaindole derivatives have been developed as inhibitors for a wide range of kinases implicated in cancer, including:

    • Fibroblast Growth Factor Receptor (FGFR) inhibitors: For treating various solid tumors.[14]

    • PI3K inhibitors: Targeting the PI3K/AKT/mTOR pathway, which is frequently deregulated in cancer.[15]

    • ABL/SRC inhibitors: For chronic myeloid leukemia and other cancers.[16]

    • ROCK (Rho-associated protein kinase) inhibitors: Implicated in cell adhesion, motility, and proliferation.[2]

  • Neurodegenerative Diseases: Derivatives of the 7-azaindole scaffold have been investigated for their potential in treating Alzheimer's disease.

  • Infectious Diseases: The scaffold has been used to develop compounds with anti-HIV properties.[2]

Mechanism of Action: Kinase Inhibition

The 7-azaindole scaffold typically binds to the hinge region of the kinase ATP-binding site, forming two critical hydrogen bonds that mimic the interaction of adenine. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that drives pathological processes like cell proliferation and survival.

Kinase_Inhibition_MoA cluster_kinase Kinase Active Site cluster_molecules Molecules cluster_process Cellular Process Kinase Hinge Region ATP Binding Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked Signaling Blocked Kinase->Blocked ATP ATP ATP->Kinase:hinge Binds Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase:hinge Competitively Binds PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream Activates

Caption: Mechanism of action of 7-azaindole-based kinase inhibitors.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomer, Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, provides a reliable basis for handling precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store at room temperature.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its 7-azaindole core provides a proven, effective anchor for kinase inhibition, while the C4-ester functionality offers a gateway for extensive structure-activity relationship (SAR) exploration and property modulation. The synthetic pathways, though multi-stepped, are based on robust and scalable chemical principles. As the demand for targeted therapies continues to grow, the importance of pivotal building blocks like this compound in accelerating the discovery and development of novel therapeutics cannot be overstated.

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure."[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds with protein kinase hinge regions have positioned it as a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[3] Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (also known as Ethyl 7-azaindole-4-carboxylate) is a key intermediate and building block in the synthesis of these complex bioactive molecules. Its precise molecular architecture is paramount, as even minor structural variations can profoundly impact biological activity and downstream synthetic success.

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a self-validating, logical workflow that integrates multi-technique analytical data. We will explore the causality behind experimental choices, moving from initial spectroscopic assessment to the definitive confirmation of atomic connectivity and spatial arrangement. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and reliable methodology for structural verification.

The Strategic Workflow for Structure Elucidation

A multi-pronged analytical approach is essential for the confident structural assignment of a novel or synthesized compound. Each technique provides a unique piece of the structural puzzle. When integrated, they offer a cross-validating system that confirms the identity and purity of the target molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Final Confirmation Synthesis Chemical Synthesis of This compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS NMR NMR Spectroscopy (1D & 2D) Map Atomic Connectivity MS->NMR Confirmation Unambiguous Structure Elucidation MS->Confirmation Xray X-ray Crystallography (Optional Gold Standard) Define 3D Structure NMR->Xray If crystalline NMR->Confirmation Xray->Confirmation

Caption: Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry - The First Glimpse

Mass spectrometry (MS) serves as the initial analytical checkpoint, providing the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be clear.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI is preferred for polar molecules like the target compound. Run in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-500). Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Expected Data and Interpretation

For this compound (C₁₀H₁₀N₂O₂), the expected data is summarized below. The monoisotopic mass is calculated to be 190.0742 g/mol .[4]

Ion SpeciesCalculated m/zObserved m/z (example)Interpretation
[M+H]⁺190.0742 + 1.0078~191.0820Protonated molecular ion, confirms the molecular weight.
[M+Na]⁺190.0742 + 22.9898~213.0640Sodium adduct, a common observation in ESI-MS.

The high-resolution data allows for the confirmation of the elemental formula. A measured mass of ~191.0820 would be consistent with the formula C₁₀H₁₁N₂O₂ (the protonated form), validating the molecular composition.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[5][6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the molecular framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum to identify the types and number of protons.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks, typically through 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J_CH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²J_CH, ³J_CH), which are crucial for connecting different spin systems and identifying quaternary carbons.

Predicted NMR Data and Structural Assignment

Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

SignalPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~12.0br s-N1-H
2~8.5dd~4.8, 1.5H -6
3~8.2dd~7.8, 1.5H -5
4~7.8d~3.0H -2
5~7.2dd~7.8, 4.8H -7
6~6.8d~3.0H -3
7~4.4q~7.1-O-CH₂ -CH₃
8~1.4t~7.1-O-CH₂-CH₃

Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

SignalPredicted δ (ppm)Assignment
1~166.0C =O
2~149.0C -6
3~148.0C -7a
4~132.0C -2
5~129.0C -4
6~120.0C -5
7~116.0C -3a
8~101.0C -3
9~61.0-O-CH₂ -CH₃
10~14.5-O-CH₂-CH₃
Step-by-Step Structure Confirmation using 2D NMR:
  • Ethyl Group Identification: A triplet at ~1.4 ppm and a quartet at ~4.4 ppm in the ¹H NMR spectrum are characteristic of an ethyl group. A COSY experiment would show a cross-peak between these two signals. The HSQC would correlate the quartet to a carbon at ~61.0 ppm and the triplet to a carbon at ~14.5 ppm.

  • Pyrrole Ring Protons: The ¹H NMR spectrum is expected to show two doublets for H-2 and H-3. The HMBC spectrum is key here: the ethyl quartet (~4.4 ppm) should show a correlation to the ester carbonyl carbon (~166.0 ppm) and to the C-4 carbon of the pyridine ring (~129.0 ppm).

  • Pyridine Ring Protons: The three aromatic protons on the pyridine ring (H-5, H-6, H-7) would form a coupled spin system, identifiable in the COSY spectrum. Their specific assignments can be confirmed through HMBC correlations to the surrounding carbons. For instance, H-5 should show HMBC correlations to C-4 and C-7.

  • Connecting the Rings: The final and most critical step is confirming the fusion of the pyrrole and pyridine rings. The pyrrole proton H-3 (~6.8 ppm) should show a crucial ³J HMBC correlation to the pyridine carbon C-4 (~129.0 ppm). Similarly, H-2 should show a correlation to the bridgehead carbon C-7a (~148.0 ppm).

Part 3: X-ray Crystallography - The Definitive 3D Structure

While the combination of MS and NMR is often sufficient for structure elucidation, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[7] It stands as the gold standard for structural validation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-purity material is essential. A common method is slow evaporation:

    • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).

    • Filter the solution into a clean vial.

    • Cover the vial loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly in a vibration-free environment over several days.

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms are determined (structure solution) and then optimized (refinement) to best fit the experimental data.

A successful crystallographic analysis would confirm not only the atomic connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Biological Context: Targeting Kinase Signaling Pathways

The 7-azaindole scaffold is a key component in many kinase inhibitors that target signaling pathways frequently dysregulated in cancer, such as the Fibroblast Growth Factor Receptor (FGFR) and PI3K/AKT/mTOR pathways.[3] The precise structure of this compound is a critical starting point for designing derivatives that can selectively bind to the ATP-binding pocket of these kinases.

G GF Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor (Derived from Topic Compound) Inhibitor->RTK Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the initial confirmation of molecular weight and elemental composition. A comprehensive suite of 1D and 2D NMR experiments then maps the intricate network of atomic connectivity, serving as the primary tool for defining the molecular structure. Finally, where applicable, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional architecture. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides the high level of confidence required for advancing such critical building blocks in drug discovery and development programs.

References

An In-Depth Technical Guide to Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutics often converges on a select group of molecular frameworks known as "privileged scaffolds." These structures exhibit the remarkable ability to bind to multiple biological targets with high affinity, serving as a fertile ground for the development of new drugs. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus has emerged as a cornerstone in the design of targeted therapies, particularly in oncology and immunology. This guide focuses on a key derivative of this scaffold: Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a versatile building block whose strategic importance is underscored by its role in the synthesis of numerous clinically relevant molecules.

CAS Number: 1261588-72-0[1]

This technical guide will provide an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 1261588-72-0[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Melting Point 127-129 °C[1]
Appearance Solid
XLogP3 1.5[1]

The 7-Azaindole Core: A Hub for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and purine, allowing it to mimic the interactions of these crucial biological motifs. This inherent characteristic has propelled its use in the design of a multitude of kinase inhibitors. Kinases, a class of enzymes that regulate a vast array of cellular processes, are often dysregulated in diseases such as cancer and autoimmune disorders. The 7-azaindole core serves as an excellent "hinge-binder," forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

Synthesis of this compound: A Methodological Overview

The synthesis of 4-substituted 7-azaindoles, including the title compound, often presents unique challenges due to the electronic nature of the pyridine ring. However, several synthetic strategies have been developed to access this important class of molecules. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

  • N-Oxidation of 7-Azaindole: The synthesis often commences with the N-oxidation of the pyridine ring of 7-azaindole. This step activates the 4-position for subsequent nucleophilic substitution.

  • Halogenation at the 4-Position: The N-oxide intermediate can then be subjected to halogenation, typically chlorination or bromination, to introduce a leaving group at the desired position.

  • Nucleophilic Substitution with Cyanide: The 4-halo-7-azaindole can then undergo a nucleophilic substitution reaction with a cyanide source to introduce the carbon framework necessary for the carboxylate group.

  • Hydrolysis and Esterification: Finally, the 4-cyano-7-azaindole is subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid, which is then esterified with ethanol to afford the target compound, this compound.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Development: A Gateway to Potent Therapeutics

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of highly potent and selective drug candidates. The ester functionality at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. The 7-azaindole scaffold has been extensively utilized in the development of JAK inhibitors. This compound can serve as a key starting material for the synthesis of potent and selective JAK inhibitors. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diverse side chains that can modulate the potency and selectivity of the inhibitor for different JAK isoforms.

Caption: Inhibition of the JAK-STAT signaling pathway by 7-azaindole-based inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is another important target in cancer therapy. Aberrant FGFR signaling has been linked to the development and progression of various solid tumors. The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed in the design of potent FGFR inhibitors. This compound provides a valuable starting point for the synthesis of these inhibitors, allowing for the introduction of pharmacophoric groups that can interact with specific residues in the ATP-binding pocket of FGFRs.

Conclusion: A Building Block of Enduring Significance

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its strategic importance stems from the privileged nature of the 7-azaindole core, which has proven to be a highly effective framework for the development of targeted therapies. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase. This in-depth guide has provided a comprehensive overview of this key molecule, highlighting its synthesis, properties, and critical role in the ongoing quest for novel and more effective medicines. For researchers and scientists in the field of drug discovery, a thorough understanding of this and similar key intermediates is essential for the successful design and development of the therapeutics of tomorrow.

References

An In-depth Technical Guide to Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a notable member of the 7-azaindole family of heterocyclic compounds, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular characteristics, a plausible synthetic route, and the burgeoning applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Molecular and Physicochemical Profile

This compound is a solid at room temperature with a melting point range of 127-129°C.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Echemi[1]
Molecular Weight 190.20 g/mol PubChem[2]
CAS Number 1261588-72-0Echemi[1]
Appearance White to light yellow or light red powder/crystalCymitQuimica[3]
IUPAC Name This compound
Synonyms Ethyl 7-azaindole-4-carboxylateEchemi[1]

Synthesis and Chemical Logic

A representative synthesis could involve the cyclization of a suitably substituted pyridine precursor. For instance, a plausible route could start from a substituted 3-aminopyridine, which can be elaborated to form the pyrrole ring. Subsequent esterification of the resulting carboxylic acid would yield the desired product.

Representative Synthetic Protocol

The following protocol is a representative example of how this compound could be synthesized, based on general principles of heterocyclic chemistry.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

A potential starting point is the reaction of a protected 3-aminopyridine derivative with a three-carbon synthon to construct the pyrrole ring. This is a common strategy in the synthesis of azaindoles.

Step 2: Esterification to this compound

The carboxylic acid can be converted to the corresponding ethyl ester via Fischer esterification.[4]

  • Reactants: 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, excess absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).[4]

  • Procedure: The carboxylic acid is dissolved in ethanol, and the acid catalyst is added. The mixture is heated at reflux for several hours.

  • Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Synthesis_Pathway cluster_step1 Step 1: Pyrrole Ring Formation cluster_step2 Step 2: Esterification Substituted_Pyridine Substituted 3-Aminopyridine Carboxylic_Acid 1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid Substituted_Pyridine->Carboxylic_Acid Cyclization Reagents Ethyl_Ester Ethyl 1H-pyrrolo[2,3-b]pyridine- 4-carboxylate Carboxylic_Acid->Ethyl_Ester Ethanol, H+

Caption: A plausible two-step synthesis of this compound.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The title compound serves as a key intermediate in the synthesis of these more complex molecules.

Kinase Inhibitors

A significant area of application for 1H-pyrrolo[2,3-b]pyridine derivatives is in the development of kinase inhibitors for oncology and other diseases. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors and donors, facilitating binding to the ATP-binding site of various kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of FGFRs, which are implicated in various cancers.[5][6] The core structure can form crucial hydrogen bonds in the hinge region of the kinase domain.[5]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine nucleus has been identified as a promising scaffold for the development of selective PDE4B inhibitors, which have potential applications in the treatment of central nervous system diseases.[7]

Kinase_Inhibition Ethyl_Ester Ethyl 1H-pyrrolo[2,3-b]pyridine- 4-carboxylate Pyrrolopyridine_Scaffold 1H-pyrrolo[2,3-b]pyridine Scaffold Ethyl_Ester->Pyrrolopyridine_Scaffold Serves as precursor FGFR_Inhibitors FGFR Inhibitors Pyrrolopyridine_Scaffold->FGFR_Inhibitors Core of PDE4B_Inhibitors PDE4B Inhibitors Pyrrolopyridine_Scaffold->PDE4B_Inhibitors Core of Cancer_Therapy Cancer Therapy FGFR_Inhibitors->Cancer_Therapy Application in CNS_Diseases CNS Diseases PDE4B_Inhibitors->CNS_Diseases Application in

Caption: Role of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibitor development.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, the expected analytical data can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrrolopyridine ring system, a quartet and a triplet for the ethyl group, and a broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the bicyclic core, and the two carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ).

  • Infrared Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretch of the pyrrole, the C=O stretch of the ester, and C-H and C=C/C=N stretches of the aromatic system.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment, including gloves and eye protection, should be worn.

Hazard Statements for Related Compounds:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.

  • Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its 7-azaindole core provides a unique electronic and structural framework that has proven to be highly effective for targeting a range of biological molecules, most notably protein kinases. As research into novel therapeutics continues, the demand for and applications of this and related compounds are expected to grow, further solidifying the importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery.

References

Physical and chemical properties of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Properties, Characterization, and Applications

Executive Summary

This compound, also known as Ethyl 7-azaindole-4-carboxylate, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including potent kinase inhibitors. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its structural characterization, chemical reactivity, strategic importance in synthesis, and essential safety protocols, providing a practical framework for its effective use in a research and development setting.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, moiety is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution critically alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to enhanced pharmacological profiles. The 7-azaindole core is a key component in a variety of targeted therapies, particularly in oncology, where it serves as a hinge-binding motif for kinase inhibitors.[1][2]

This compound emerges as a crucial starting material, providing a synthetically versatile handle—the ethyl ester—for elaboration into more complex drug candidates. Its strategic placement at the 4-position allows for the exploration of a chemical space vital for modulating potency and selectivity against specific biological targets.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound are foundational to its application, influencing everything from reaction conditions to formulation and bioavailability. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1261588-72-0[3][4]
Molecular Formula C₁₀H₁₀N₂O₂[3][4]
Molecular Weight 190.20 g/mol [4]
Exact Mass 190.0742 g/mol [3][4]
Appearance Solid
Melting Point 127-129 °C[3]
XLogP3 1.5[3][4]
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, Ethyl Acetate, and alcohols.

The XLogP3 value of 1.5 indicates a moderate degree of lipophilicity, a desirable characteristic in drug design that balances aqueous solubility with membrane permeability. The defined melting point suggests the compound is a stable, crystalline solid at room temperature, simplifying handling and storage.[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable tenet of scientific integrity. A combination of spectroscopic methods provides a self-validating system for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂), typically in the 1.2-1.4 ppm and 4.2-4.4 ppm regions, respectively. The protons on the bicyclic core will appear in the aromatic region (approx. 7.0-8.5 ppm), with their specific shifts and couplings dictated by the electronic environment. A broad singlet corresponding to the pyrrole N-H proton is also expected, often at a higher chemical shift (>10 ppm).

  • ¹³C NMR: The carbon spectrum will show a distinct signal for the ester carbonyl carbon around 165-170 ppm. The carbons of the ethyl group will appear in the upfield region, while the eight carbons of the 7-azaindole core will be in the aromatic region (approx. 100-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information. Key expected absorption bands include:

  • ~3300 cm⁻¹: N-H stretching of the pyrrole ring.

  • ~1700-1720 cm⁻¹: A strong C=O stretching band characteristic of the ethyl ester.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.

  • ~1200-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The compound should exhibit a prominent molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (190.0742), confirming the molecular formula C₁₀H₁₀N₂O₂.[3][4]

Protocol: Identity and Purity Confirmation Workflow

This protocol outlines a systematic approach to validate the integrity of a supplied batch of this compound.

  • Material Reception: Log the sample details, including batch number and supplier information.

  • Solubilization: Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate sample for MS and a KBr pellet or neat sample for IR.

  • Spectroscopic Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.

    • Run an IR scan to identify key functional groups.

    • Obtain an HRMS spectrum to confirm the molecular formula.

  • Data Analysis: Compare the acquired spectra against reference data or theoretical predictions. The combination of correct NMR assignments, IR bands, and the exact mass provides definitive structural confirmation.

  • Purity Assessment: Use ¹H NMR integration to check for residual solvents or other impurities. HPLC or UPLC analysis can provide a quantitative purity value.[5]

  • Approval: If all data are consistent with the expected structure and meet purity requirements (>98%), the material is approved for use in synthesis.

Analytical_Workflow reception Material Reception & Documentation solubilization Sample Preparation (NMR, MS, IR) reception->solubilization acquisition Spectroscopic Acquisition solubilization->acquisition analysis Data Analysis & Structure Confirmation acquisition->analysis purity Purity Assessment (NMR, HPLC) analysis->purity approval Material Approval purity->approval Meets Specs rejection Batch Rejection purity->rejection Fails Specs

Caption: A self-validating workflow for material identity and purity confirmation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Reactivity_Sites cluster_0 Key Reactive Sites img N1 A: Pyrrole N-H Ester B: Ethyl Ester Ring C: Aromatic Core

Caption: Primary sites of chemical reactivity on the molecule.

  • A: Reactions at the Pyrrole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion.[6] This nucleophile can then be subjected to N-alkylation or N-arylation reactions, a common strategy for blocking the hydrogen-bond donor site or introducing new substituents to modulate biological activity.

  • B: Transformations of the Ethyl Ester: The ester is a versatile handle for downstream modifications.

    • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid. This is a critical step for preparing compounds intended to interact with carboxylate-binding pockets in proteins.

    • Amidation: The ester can be converted directly to an amide via aminolysis, or more commonly, the hydrolyzed carboxylic acid can be coupled with an amine using standard peptide coupling reagents (e.g., HATU, EDC). This is arguably the most important transformation in medicinal chemistry for building diversity and exploring structure-activity relationships (SAR).

  • C: Reactions on the Aromatic Core: While the core itself is relatively stable, it serves as the foundational scaffold. In derivatives where a leaving group (e.g., Br, Cl) is present on the ring, the core can participate in powerful C-C and C-N bond-forming cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[2]

Role in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket makes it a highly effective anchor for orienting other pharmacophoric elements.

  • FGFR Inhibitors: Several potent Fibroblast Growth Factor Receptor (FGFR) inhibitors utilize the 7-azaindole core. Ethyl 1H-pyrrolo[2,3-b]pyridine derivatives serve as key intermediates in the synthesis of these agents, which are being developed for various cancers driven by FGFR pathway dysregulation.[1]

  • Other Kinase Inhibitors: The scaffold is not limited to FGFRs. Derivatives have been patented as inhibitors of SGK-1 kinase, which is implicated in diseases like diabetes and hypertension.[7]

  • PDE4B Inhibitors: Recent research has identified 1H-pyrrolo[2,3-b]pyridine-based compounds as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and neurological disorders.[2]

In all these cases, this compound or its derivatives act as the starting point, with the ester group providing the crucial attachment point for building the final, complex, and highly active pharmaceutical ingredient.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][8] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust and prevent contact with skin, eyes, and clothing.[3][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[8][9]

  • Safety Profile: While specific toxicity data for the 4-carboxylate isomer is limited, data from the closely related 2-carboxylate isomer and general safety practices suggest the following potential hazards:[8]

Hazard StatementCodeDescription
Harmful if swallowedH302[8]
Causes skin irritationH315[8]
Causes serious eye irritationH319[8]
May cause respiratory irritationH335[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and the biological significance of its core scaffold make it an invaluable asset for medicinal chemists. By understanding its characteristics and implementing rigorous analytical and safety protocols, researchers can confidently leverage this powerful building block to construct the next generation of targeted therapeutics.

References

The Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique hydrogen bonding capabilities and alters its physicochemical properties. This has led to the incorporation of the 7-azaindole core into a multitude of clinically relevant molecules, including kinase inhibitors for the treatment of cancer. Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex and highly functionalized 7-azaindole derivatives, making its efficient and scalable synthesis a topic of significant interest to the scientific community.

This technical guide provides a detailed exploration of the primary synthetic pathways to this compound. We will delve into the strategic considerations behind each route, offering step-by-step protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be broadly approached via two distinct strategies, both commencing from the readily available starting material, 7-azaindole.

  • Pathway 1: Direct Carboxylation via a Halogenated Intermediate. This is the most direct approach, involving the initial halogenation of the 7-azaindole core at the 4-position, followed by a palladium-catalyzed carbonylation reaction to introduce the ethyl carboxylate group.

  • Pathway 2: Cyanation Followed by Hydrolysis and Esterification. This alternative route also proceeds through a 4-halo-7-azaindole intermediate. However, instead of direct carbonylation, a cyano group is introduced, which is subsequently hydrolyzed to the carboxylic acid and then esterified to yield the final product.

The choice between these pathways often depends on factors such as the availability of specific reagents and catalysts, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Pathway 1: Palladium-Catalyzed Carboxylation of 4-Chloro-7-azaindole

This pathway is arguably the more elegant and atom-economical of the two, directly converting a C-Cl bond to a C-COOEt bond in a single transformation. The key to this synthesis is the efficient and regioselective chlorination of the 7-azaindole ring at the 4-position.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The introduction of a chlorine atom at the C4 position of 7-azaindole is typically achieved through a two-step sequence involving N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3]

Experimental Protocol:

  • N-Oxidation: To a solution of 7-azaindole in an appropriate solvent (e.g., dimethoxyethane and heptane), add meta-chloroperoxybenzoic acid (mCPBA) portion-wise at room temperature. The reaction is stirred until completion, monitored by TLC. The resulting 7-azaindole-N-oxide is then isolated.

  • Chlorination: The crude 7-azaindole-N-oxide is dissolved in phosphorus oxychloride (POCl₃) and heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., NaOH or K₂CO₃) to precipitate the product. The solid 4-chloro-1H-pyrrolo[2,3-b]pyridine is then collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

  • The N-oxidation of the pyridine ring activates the C4 position towards nucleophilic attack.

  • POCl₃ serves as both the chlorinating agent and the solvent in the second step. The reaction proceeds through the formation of a chloro-pyridinium intermediate, which is then attacked by a chloride ion.

  • The use of a diisopropylethylamine (DIPEA) catalyst can increase the yield of the chlorination step.[3]

Diagram of Pathway 1, Step 1:

G start 7-Azaindole intermediate1 7-Azaindole-N-oxide start->intermediate1 mCPBA product1 4-Chloro-1H-pyrrolo[2,3-b]pyridine intermediate1->product1 POCl3, heat

Caption: Synthesis of 4-Chloro-7-azaindole.

Step 2: Palladium-Catalyzed Carboxylation

With the 4-chloro-7-azaindole in hand, the ethyl carboxylate group is introduced via a palladium-catalyzed carbonylation reaction. This reaction typically employs carbon monoxide (CO) as the carbonyl source and ethanol as the nucleophile.

Experimental Protocol:

  • To a pressure vessel charged with 4-chloro-1H-pyrrolo[2,3-b]pyridine, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a phosphine ligand (e.g., dppf, Xantphos), and a base (e.g., triethylamine, potassium carbonate) in ethanol are added.

  • The vessel is purged with carbon monoxide gas and then pressurized to the desired pressure (typically 10-50 atm).

  • The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature and venting the CO gas, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to afford this compound.

Causality of Experimental Choices:

  • The palladium catalyst is essential for the oxidative addition to the C-Cl bond and the subsequent insertion of carbon monoxide.

  • The phosphine ligand stabilizes the palladium catalyst and influences the reaction's efficiency and selectivity.

  • The base is required to neutralize the HCl generated during the reaction.

  • Ethanol acts as both the solvent and the nucleophile, trapping the acyl-palladium intermediate to form the ethyl ester.

Diagram of Pathway 1, Step 2:

G start 4-Chloro-1H-pyrrolo[2,3-b]pyridine product This compound start->product CO, Ethanol, Pd catalyst, Base, Heat

Caption: Palladium-Catalyzed Carboxylation.

Pathway 2: Cyanation Followed by Hydrolysis and Esterification

This pathway offers a reliable alternative to direct carbonylation, particularly if handling high-pressure CO gas is a concern. The introduction of a cyano group provides a versatile handle that can be readily converted to the desired ester.

Step 1: Synthesis of 4-Cyano-1H-pyrrolo[2,3-b]pyridine

The conversion of 4-chloro-7-azaindole to 4-cyano-7-azaindole is typically achieved using a palladium-catalyzed cyanation reaction with zinc cyanide as the cyanide source.[4]

Experimental Protocol:

  • To a degassed solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF or DMAc), add zinc cyanide, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 90 to 120 °C for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 4-cyano-1H-pyrrolo[2,3-b]pyridine is then purified by crystallization or column chromatography.

Causality of Experimental Choices:

  • Zinc cyanide is a commonly used and relatively safe source of cyanide for palladium-catalyzed reactions.

  • The palladium catalyst and phosphine ligand system are crucial for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Diagram of Pathway 2, Step 1:

G start 4-Chloro-1H-pyrrolo[2,3-b]pyridine product 4-Cyano-1H-pyrrolo[2,3-b]pyridine start->product Zn(CN)2, Pd catalyst, Ligand, Heat

Caption: Synthesis of 4-Cyano-7-azaindole.

Step 2 & 3: Hydrolysis and Esterification

The final steps involve the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield the target ethyl ester.

Experimental Protocol:

  • Hydrolysis: The 4-cyano-1H-pyrrolo[2,3-b]pyridine is heated in an acidic (e.g., concentrated HCl) or basic (e.g., aqueous NaOH) solution until the hydrolysis is complete. The resulting 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is then isolated by adjusting the pH to its isoelectric point to precipitate the product.

  • Esterification: The isolated carboxylic acid is then subjected to a standard Fischer esterification by heating it in ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, the carboxylic acid can be activated with a coupling agent (e.g., SOCl₂, DCC) and then reacted with ethanol. The final product, this compound, is then isolated and purified.

Diagram of Pathway 2, Steps 2 & 3:

G start 4-Cyano-1H-pyrrolo[2,3-b]pyridine intermediate 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid start->intermediate Acid or Base Hydrolysis product This compound intermediate->product Ethanol, Acid catalyst, Heat

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole core, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic breakthroughs. Its unique electronic properties and ability to act as a bioisostere of indole have cemented its importance in the design of targeted therapies. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 7-azaindole and its derivatives. We will delve into the seminal synthetic methodologies, from the early pioneering work to the sophisticated transition-metal-catalyzed reactions of the modern era. This guide will offer field-proven insights into the causality behind experimental choices, provide detailed, step-by-step protocols for key synthetic transformations, and explore the impact of this remarkable scaffold on drug discovery, particularly in the realm of kinase inhibitors.

Introduction: The Rise of a Privileged Scaffold

7-Azaindole, systematically known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that has garnered immense interest in the field of medicinal chemistry. Its structure, featuring a pyridine ring fused to a pyrrole ring, imparts distinct physicochemical properties compared to its parent indole. The presence of the nitrogen atom at the 7-position introduces a hydrogen bond acceptor functionality, which, in conjunction with the hydrogen bond donor of the pyrrole nitrogen, allows for a bidentate interaction with biological targets. This unique feature has rendered 7-azaindole an exceptional "hinge-binding motif" in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1]

Beyond its role in kinase inhibition, the 7-azaindole scaffold is present in a diverse array of biologically active molecules, including antiviral, anti-inflammatory, and neuroprotective agents. Its versatility as a pharmacophore has led to the development of several FDA-approved drugs, such as the BRAF kinase inhibitor Vemurafenib and the CSF-1R inhibitor Pexidartinib, underscoring its clinical significance.

This guide will navigate the rich history of 7-azaindole, from its initial synthesis to its current standing as a critical component in the modern drug discovery toolbox. We will explore the evolution of synthetic strategies, highlighting the ingenuity and advancements in organic chemistry that have enabled the efficient construction and functionalization of this vital heterocyclic system.

A Historical Perspective: The Genesis of 7-Azaindole Synthesis

The journey into the synthesis of 7-azaindole and its derivatives is a story of incremental advancements, built upon the foundations of classical heterocyclic chemistry.

Pioneering Syntheses: The Early Twentieth Century

The early explorations into the synthesis of pyrrolopyridines were driven by a fundamental interest in novel heterocyclic systems. While the exact first synthesis of the parent 7-azaindole is a matter of historical nuance, the work of Armit and Robinson in 1925 on polynuclear heterocyclic aromatic types laid some of the earliest groundwork in understanding the reactivity of related systems.

However, the first unambiguous synthesis of a 7-azaindole derivative is often credited to Clemo and Holmes in 1934 . Their work, published in the Journal of the Chemical Society, described the synthesis of pyridylpyrazoles and in the course of their investigations, they inadvertently created a pathway to the 7-azaindole skeleton. While not the primary focus of their paper, this seminal work opened the door for future explorations into this heterocyclic family.

These early methods were often characterized by harsh reaction conditions, limited substrate scope, and low yields. They relied on classical cyclization strategies that were prevalent at the time, such as the Fischer indole synthesis, which, while revolutionary for indoles, proved less efficient for the electron-deficient pyridine-containing precursors of 7-azaindoles.[2]

The Evolution of Synthetic Strategies: From Classical to Contemporary

The mid-20th century saw a gradual refinement of synthetic approaches to 7-azaindole. The development of new reagents and a deeper understanding of reaction mechanisms led to more efficient and versatile methods.

One of the classical methods that was adapted for 7-azaindole synthesis is the Madelung Synthesis . This intramolecular cyclization of an N-acyl-ortho-toluidine derivative offered a more direct route to the 7-azaindole core. A notable example involves the cyclization of 2-acetamido-3-methylpyridine in the presence of a strong base like sodium amide to furnish 2-methyl-7-azaindole.[3]

The Chichibabin reaction , a nucleophilic amination of pyridines, also found application in the construction of the 7-azaindole scaffold. This method typically involves the reaction of a substituted picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[1]

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry with the advent of transition-metal catalysis . This revolution had a profound impact on the synthesis of 7-azaindole derivatives, offering milder reaction conditions, greater functional group tolerance, and unprecedented efficiency.

Modern Synthetic Methodologies: The Era of Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions has transformed the synthesis of 7-azaindoles, enabling the rapid and efficient construction of diverse libraries of compounds for drug discovery.

The Sonogashira Coupling: A Gateway to 2-Substituted 7-Azaindoles

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a powerful tool for the synthesis of 2-substituted 7-azaindoles. The general strategy involves the coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[4][5]

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Cyclization [4]

This two-step procedure provides a reliable method for the synthesis of 2-aryl-7-azaindoles.

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene

  • Materials:

    • 2-Amino-3-iodopyridine (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.04 eq)

    • Copper(I) iodide (CuI, 0.03 eq)

    • Triethylamine (Et₃N, 3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-3-iodopyridine, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

    • Add anhydrous THF and triethylamine.

    • To the resulting suspension, add phenylacetylene dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(phenylethynyl)pyridin-2-amine.

Step 2: Intramolecular Cyclization to 2-Phenyl-7-azaindole

  • Materials:

    • 3-(Phenylethynyl)pyridin-2-amine (1.0 eq)

    • Potassium tert-butoxide (t-BuOK, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-(phenylethynyl)pyridin-2-amine in anhydrous DMF.

    • Add potassium tert-butoxide portion-wise at room temperature.

    • Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-phenyl-7-azaindole.

Other Palladium-Catalyzed Methodologies

Beyond the Sonogashira coupling, other palladium-catalyzed reactions, such as the Suzuki and Heck couplings, have also been instrumental in the functionalization of the 7-azaindole core, allowing for the introduction of a wide range of substituents at various positions of the bicyclic system.

The 7-Azaindole Scaffold in Drug Discovery: A Focus on Kinase Inhibition

The unique structural features of 7-azaindole make it an ideal scaffold for the design of kinase inhibitors. The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, effectively mimicking the adenine portion of ATP.

This bidentate hydrogen bonding interaction provides a strong anchor for the inhibitor, leading to high binding affinity and potency. The various positions on the 7-azaindole ring can then be functionalized to achieve selectivity for specific kinases and to optimize the pharmacokinetic properties of the drug candidate.

Diagram: 7-Azaindole as a Hinge Binder in Kinases

G cluster_kinase Kinase Hinge Region cluster_azaindole 7-Azaindole Inhibitor hinge_backbone Backbone Amide N-H hinge_carbonyl Backbone Carbonyl C=O azaindole 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) azaindole->hinge_backbone H-bond (Donor) azaindole->hinge_carbonyl H-bond (Acceptor)

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge region.

The successful application of this principle is exemplified by Vemurafenib, an FDA-approved drug for the treatment of melanoma, which features a 7-azaindole core that binds to the hinge region of the BRAF kinase.

Conclusion and Future Perspectives

From its humble beginnings in the early 20th century, the 7-azaindole scaffold has risen to prominence as a cornerstone of modern medicinal chemistry. The evolution of its synthesis, from classical, often arduous methods to the elegant and efficient transition-metal-catalyzed reactions of today, mirrors the broader advancements in the field of organic chemistry.

The unique structural and electronic properties of 7-azaindole, particularly its ability to act as a versatile hinge-binding motif, will continue to inspire the design of novel therapeutics. As our understanding of complex biological pathways deepens, the strategic functionalization of the 7-azaindole core will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. The ongoing development of novel synthetic methodologies will further empower medicinal chemists to explore the vast chemical space around this remarkable scaffold, ensuring its enduring legacy in the quest for new medicines.

References

Pyrrolopyridines: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Pyrrolopyridine Compounds

Introduction: The Versatility of the Azaindole Core

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring. Their structure exists in six isomeric forms, each offering a unique three-dimensional arrangement for molecular interactions.[1][2] This structural framework is not merely a synthetic curiosity; it is a recurring motif in nature, found in potent alkaloids like camptothecin, a topoisomerase I inhibitor used in cancer therapy.[1][2]

In the field of medicinal chemistry, pyrrolopyridines are recognized as a "privileged scaffold." This distinction arises from their remarkable ability to serve as a foundational structure for developing drugs against a wide array of biological targets. A key reason for this versatility is the scaffold's structural resemblance to the purine ring of adenosine triphosphate (ATP).[3] This mimicry allows pyrrolopyridine derivatives to effectively bind to the ATP-binding sites of numerous enzymes, particularly kinases, making them a cornerstone of kinase inhibitor development.[3] The therapeutic landscape of these compounds is exceptionally broad, encompassing anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) activities, which will be explored in detail throughout this guide.[1][4][5]

Anticancer Activity: Targeting Uncontrolled Proliferation

The application of pyrrolopyridine derivatives in oncology is one of the most extensively researched areas, primarily due to their efficacy as kinase inhibitors. Kinases are pivotal enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival; their dysregulation is a hallmark of cancer.

Mechanism of Action: Kinase Inhibition

The core principle behind the anticancer effect of many pyrrolopyridines is their function as ATP-competitive kinase inhibitors. The azaindole nucleus fits into the hinge region of the kinase ATP-binding pocket, a conserved domain critical for enzymatic function. The selectivity and potency of these inhibitors are then fine-tuned by the various substituents attached to this core, which form additional interactions with the surrounding amino acid residues.[3]

Key Kinase Targets:

  • FMS Kinase (CSF-1R): The FMS kinase, or colony-stimulating factor-1 receptor, is over-expressed in several cancers, including ovarian, prostate, and breast cancer, where it promotes tumor cell proliferation and survival.[6] A series of pyrrolo[3,2-c]pyridine derivatives has been developed as potent and selective FMS kinase inhibitors. For instance, compound 1r from a reported study demonstrated an IC₅₀ value of 30 nM against FMS kinase and showed significant antiproliferative activity against various cancer cell lines with IC₅₀ values ranging from 0.15 to 1.78 µM.[6]

  • VEGFR, EGFR, HER2, and CDK2: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2) are all critical targets in cancer therapy. Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as multi-kinase inhibitors, targeting several of these enzymes simultaneously.[7] This multi-target approach can be advantageous in overcoming drug resistance. Specific compounds from these series have shown selective inhibition of VEGFR-2 or dual inhibition of Her2/VEGFR-2.[7]

  • FGFR: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when abnormally activated, plays a crucial role in tumor development. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3, demonstrating the ability to inhibit cancer cell proliferation, migration, and induce apoptosis.[8]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., FMS, VEGFR, FGFR) ATP Binding Site RTK:head->RTK:head RAS RAS RTK->RAS Activates ADP ADP RTK:port->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor (e.g., CSF-1, VEGF) Ligand->RTK:head Binds Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RTK:port Blocks ATP Binding ATP ATP ATP->RTK:port

Receptor Tyrosine Kinase (RTK) signaling and inhibition by pyrrolopyridines.
Quantitative Data on Anticancer Activity

The potency of various pyrrolopyridine derivatives has been quantified against specific kinase targets and cancer cell lines.

Compound ClassTarget Kinase(s)IC₅₀ (Kinase)Target Cancer Cell LinesIC₅₀ (Cells)Reference
Pyrrolo[3,2-c]pyridineFMS (CSF-1R)30 nMOvarian, Prostate, Breast0.15 - 1.78 µM[6]
Pyrrolo[2,3-d]pyrimidineVEGFR-2, EGFR, HER2, CDK240 - 261 nMHepG2 (Liver), MCF-7 (Breast)6.10 - 6.49 µM[7]
1H-Pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM4T1 (Breast)Not specified[8]
Spiro-pyrrolopyridazineEGFRSurpassed ErlotinibMCF-7, H69AR, PC-32.31 - 4.2 µM[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying kinase inhibition. The causality behind this choice is its high sensitivity, low background, and homogeneous format, which minimizes handling steps and is amenable to high-throughput screening.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the pyrrolopyridine compound in 100% DMSO. Create a serial dilution series in the kinase buffer.

    • Prepare solutions of the specific kinase, the biotinylated substrate peptide, and ATP at 2x the final desired concentration in kinase buffer.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin, diluted in the detection buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2x kinase/peptide substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data using vehicle (0% inhibition) and no ATP (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including rheumatoid arthritis and certain cancers. Pyrrolopyridines have demonstrated significant anti-inflammatory properties through multiple mechanisms.

Mechanisms of Action
  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to classic non-steroidal anti-inflammatory drugs (NSAIDs), some pyrrolopyridine derivatives can inhibit COX-1 and COX-2, the enzymes responsible for producing pro-inflammatory prostaglandins.[10][11] Certain synthesized compounds have shown anti-inflammatory activity comparable to the standard drug diclofenac in animal models.[11] Studies have also shown that specific pyrrolo[3,4-c]pyridine derivatives can significantly reduce the levels of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells, suggesting a direct impact on the inflammatory cascade.[2]

  • FMS Kinase Inhibition: The FMS kinase is not only implicated in cancer but also plays a critical role in the differentiation and function of macrophages, which are key mediators of inflammation. By inhibiting FMS, pyrrolopyridine compounds can suppress macrophage activity. For example, the potent FMS inhibitor 1r also showed a strong anti-inflammatory effect by inhibiting the growth of bone marrow-derived macrophages (BMDMs) with an IC₅₀ of 84 nM, making it a promising candidate for anti-arthritic drug development.[6]

Anti_Inflammatory_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation c1 Compound Synthesis (Pyrrolopyridine Library) c2 COX Enzyme Assay (COX-1/COX-2) c1->c2 c3 Macrophage Assay (e.g., LPS-stimulated RAW 264.7) c1->c3 d1 Select Lead Compounds c2->d1 c4 Measure Inflammatory Mediators (NO, PGE₂, Cytokines) c3->c4 c4->d1 d2 Animal Model (Carrageenan-induced Paw Edema) d1->d2 d3 Administer Compound d2->d3 d4 Measure Paw Volume (Plethysmometer) d3->d4 d5 Calculate % Inhibition d4->d5 a1 Lead Optimization d5->a1 Identifies Potent Anti-inflammatory Agents

Workflow for screening anti-inflammatory pyrrolopyridine compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard and self-validating system for assessing acute anti-inflammatory activity. The choice of carrageenan as the inflammatory agent is based on its well-characterized biphasic inflammatory response.

  • Animal Acclimatization:

    • Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Diclofenac, 10 mg/kg), and test groups (pyrrolopyridine compounds at various doses).

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The one-hour pre-treatment allows for absorption and systemic distribution of the compound.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (V₀).

    • Inject 0.1 mL of a 1% carrageenan solution (in saline) subcutaneously into the plantar surface of the right hind paw.

  • Measurement and Analysis:

    • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.[11]

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ of control - Vₑ of treated) / Vₑ of control] x 100

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the observed anti-inflammatory effect.

Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of novel therapeutic agents. Pyrrolopyridines have emerged as a promising scaffold in this domain.

Antibacterial and Antimycobacterial Activity

Pyrrolopyridine derivatives have demonstrated potent activity against a range of bacteria, including clinically relevant strains.

  • Against E. coli and S. aureus: A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives was identified through high-throughput screening, with the most active compound showing a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli.[12] Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have shown superior potency against S. aureus and P. aeruginosa when compared to the antibiotic norfloxacin.[13]

  • Against Mycobacterium tuberculosis: Tuberculosis remains a major infectious disease. Pyrrolo[3,4-c]pyridine derivatives have been designed as inhibitors of InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.[1][2] This targeted approach offers a specific mechanism to combat the pathogen.

Antiviral Activity

The structural features of pyrrolopyridines make them suitable for targeting key viral enzymes and processes.

  • Anti-HIV Activity: Pyrrolo[3,4-c]pyridine derivatives have been developed as inhibitors of HIV-1 integrase, an enzyme essential for incorporating the viral DNA into the host genome.[1] This is a clinically validated mechanism for antiretroviral therapy.

  • Against Gastroenteritis Viruses: Novel pyrrolo[2,3-d]pyrimidine compounds have shown significant antiviral activity against Rotavirus and Coxsackievirus B4.[14] Molecular docking studies suggest these compounds may act by inhibiting the viral RNA polymerase, thus halting replication.[14]

  • Anti-SARS-CoV-2 Activity: In a novel approach to combatting COVID-19, pyrrolopyridine ligands have been designed to target and bind to G-quadruplex (G4) structures within the SARS-CoV-2 RNA genome.[15] Stabilizing these structures can disrupt viral replication and transcription, presenting a new strategy for antiviral drug development.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental, quantitative measure of a compound's potency.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in medium, no compound) and a negative control (medium only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in determining the endpoint.

Central Nervous System (CNS) Activity

Pyrrolopyridines have shown significant promise in treating complex neurological and psychiatric disorders by modulating key CNS targets.

Mechanisms of Action
  • Modulation of Muscarinic M1 Receptors: The M1 muscarinic acetylcholine receptor is a critical target for improving cognitive function in disorders like Alzheimer's disease and schizophrenia.[16] Novel pyrrolopyridine derivatives have been identified as potent positive allosteric modulators (PAMs) of the M1 receptor.[16] PAMs do not activate the receptor directly but enhance the effect of the natural ligand (acetylcholine), offering a more nuanced and potentially safer therapeutic approach.

  • Inhibition of GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[17][18] Pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent GSK-3β inhibitors, with some compounds showing IC₅₀ values at the sub-nanomolar level.[17][18] By inhibiting GSK-3β, these compounds can reduce tau pathology and promote neurite outgrowth.[17]

  • Anticonvulsant Effects: Certain pyrrolopyridine and isoindole analogs have demonstrated anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models.[19] Their activity profile suggests a mechanism similar to the drug phenytoin, likely involving the blockade of voltage-gated sodium channels.[19]

GSK3B_Pathway_AD cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention AB Amyloid-β (Aβ) Accumulation GSK3B GSK-3β (Active) AB->GSK3B Activates pTau Hyperphosphorylated Tau GSK3B->pTau Phosphorylates Tau Tau Protein Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregates to form ND Neuronal Dysfunction & Death NFT->ND Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3B Inhibits

Role of GSK-3β in Alzheimer's and its inhibition by pyrrolopyridines.

Conclusion and Future Perspectives

The pyrrolopyridine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to mimic the purine core of ATP provides a robust starting point for the design of potent enzyme inhibitors, particularly against kinases. The breadth of biological activity—spanning oncology, inflammation, infectious diseases, and neurology—is remarkable and continues to expand.

Future research will likely focus on several key areas. First, the development of multi-target agents, such as dual kinase inhibitors, holds promise for overcoming the complex and redundant signaling pathways that drive diseases like cancer. Second, structure-activity relationship (SAR) studies will remain crucial for optimizing the selectivity of these compounds, thereby minimizing off-target effects and improving safety profiles.[3][6] Finally, the application of pyrrolopyridines to novel biological targets, such as the RNA G-quadruplexes in SARS-CoV-2, demonstrates that the therapeutic potential of this versatile scaffold is far from exhausted. As synthetic methodologies advance and our understanding of disease biology deepens, pyrrolopyridine derivatives are poised to remain at the forefront of medicinal chemistry innovation.

References

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. While the molecule itself is primarily a synthetic intermediate, its core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a "privileged" scaffold. This means it is a recurring motif in a multitude of biologically active compounds. This guide delves into the diverse mechanisms of action exhibited by various derivatives of the 1H-pyrrolo[2,3-b]pyridine core, providing a comprehensive overview of their therapeutic potential. We will explore how modifications to this central structure lead to potent and selective inhibitors of key enzymes in critical signaling pathways, including those involved in cancer, inflammation, and neurological disorders.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces a carbon atom in the benzene ring. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making it a highly versatile platform for drug design. Its ability to form key interactions with a wide range of biological targets has led to its prominence in the development of novel therapeutics.[1] this compound, with its reactive ester group, is a key starting material for the synthesis of more complex and functionally diverse derivatives.[2]

Diverse Mechanisms of Action of 1H-pyrrolo[2,3-b]pyridine Derivatives

The therapeutic efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to selectively inhibit a variety of key enzymes. The specific substitutions on the pyrrolopyridine ring system dictate the target affinity and pharmacological profile. Below, we explore the mechanisms of action for several classes of inhibitors derived from this versatile scaffold.

Inhibition of Phosphodiesterase 4B (PDE4B) for Anti-Inflammatory Applications

Biological Role of PDE4B: Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in regulating inflammation. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating the activity of immune cells. By breaking down cAMP, PDE4B dampens the cellular signals that would otherwise suppress inflammatory responses. Therefore, inhibiting PDE4B leads to an increase in intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Mechanism of Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B.[3] Molecular docking studies have revealed that the 1H-pyrrolo[2,3-b]pyridine core of these inhibitors engages in π–π stacking interactions with key phenylalanine residues (e.g., Phe618) within the active site of the PDE4B enzyme.[3] These interactions are crucial for anchoring the inhibitor in the active site and preventing the binding of the natural substrate, cAMP.

Therapeutic Potential: The ability of these compounds to suppress TNF-α release from macrophages makes them promising candidates for the treatment of central nervous system (CNS) diseases with an inflammatory component.[3]

Targeting Cyclin-Dependent Kinase 8 (CDK8) in Colorectal Cancer

Biological Role of CDK8: Cyclin-dependent kinase 8 (CDK8) is a key regulator of gene transcription and is considered a colorectal oncogene.[4] It is a component of the Mediator complex, which links transcription factors to the RNA polymerase II machinery. Aberrant CDK8 activity can lead to the dysregulation of genes involved in cell proliferation and survival, contributing to the development and progression of colorectal cancer.

Mechanism of Inhibition: A novel 1H-pyrrolo[2,3-b]pyridine derivative, specifically a 5-phenyl-1H-pyrrolo[2,3-b]pyridine, has been discovered as a potent type II inhibitor of CDK8.[4] This compound targets CDK8 to indirectly inhibit the activity of β-catenin, a key component of the WNT/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer.[4] The inhibition of this pathway leads to the downregulation of target genes, resulting in cell cycle arrest in the G2/M and S phases and the suppression of tumor growth.[4]

Inhibition of TRAF2 and NCK-Interacting Kinase (TNIK) in Cancer

Biological Role of TNIK: TNIK is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, migration, and apoptosis. It is a key downstream effector of the Wnt signaling pathway and has been implicated in the progression of several cancers, including colorectal cancer.[5]

Mechanism of Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[5] Structure-activity relationship (SAR) studies have led to the development of compounds with IC50 values in the nanomolar range.[5] These inhibitors have been shown to suppress the secretion of interleukin-2 (IL-2), indicating their potential as immunomodulatory agents in addition to their direct anti-cancer effects.[5]

Targeting Ataxia Telangiectasia Mutated (ATM) Kinase for Cancer Therapy

Biological Role of ATM Kinase: ATM kinase is a critical enzyme in the DNA damage response (DDR) pathway.[6][7] It is activated by DNA double-strand breaks and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[6] Many cancer cells have a deficient DDR, making them more reliant on pathways like the one initiated by ATM. Therefore, inhibiting ATM can sensitize cancer cells to the effects of chemotherapy and radiation.

Mechanism of Inhibition: Researchers have rationally designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors.[6][7] These compounds have demonstrated excellent kinase selectivity and oral bioavailability.[6] Mechanistically, they have been shown to act as chemosensitizers, enhancing the anti-tumor efficacy of DNA-damaging agents like irinotecan in xenograft models of colorectal cancer.[7]

Inhibition of Fibroblast Growth Factor Receptor (FGFR) in Various Cancers

Biological Role of FGFR: The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[8][9] Aberrant activation of FGFR signaling, through mutations, gene amplification, or translocations, is a key driver in a variety of cancers, including breast, bladder, and lung cancer.

Mechanism of Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[8][9] Docking studies have shown that the 1H-pyrrolo[2,3-b]pyridine nucleus forms crucial hydrogen bonds with the hinge region of the FGFR kinase domain.[8] For example, it can form hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (A564) in FGFR1.[8] These interactions, along with π-π stacking with other residues, anchor the inhibitor in the ATP-binding pocket and prevent the autophosphorylation and activation of the receptor.[8] These inhibitors have been shown to induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells in vitro.[8][9] Additionally, 7-azaindole derivatives have been developed as selective covalent inhibitors of FGFR4 for the treatment of hepatocellular carcinoma.[10]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets.

Derivative ClassTargetRepresentative CompoundIC50Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BCompound 11h0.14 µM[3]
5-phenyl-1H-pyrrolo[2,3-b]pyridinesCDK8Compound H135.2 nM[4]
1H-pyrrolo[2,3-b]pyridinesTNIK-< 1 nM[5]
1H-pyrrolo[2,3-b]pyridinesFGFR1Compound 4h7 nM[8][9]
1H-pyrrolo[2,3-b]pyridinesFGFR2Compound 4h9 nM[8][9]
1H-pyrrolo[2,3-b]pyridinesFGFR3Compound 4h25 nM[8][9]

Experimental Protocols for Elucidating Mechanism of Action

When developing a novel derivative of this compound, a systematic approach is required to determine its mechanism of action.

Initial Target Identification: Kinase Panel Screening

Rationale: Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a common kinase inhibitor motif, an initial broad screening against a panel of kinases is a logical first step to identify potential targets.

Methodology:

  • Synthesize the novel derivative of this compound.

  • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

  • Analyze the results to identify kinases that show significant inhibition (e.g., >50% inhibition).

In Vitro Validation of Target Engagement

Rationale: Once potential targets are identified, it is crucial to validate the interaction and determine the potency of the compound.

Methodology:

  • Biochemical Assays:

    • Perform dose-response studies using purified enzyme preparations of the identified kinase targets to determine the IC50 value. This can be done using various assay formats, such as radiometric assays (e.g., [γ-³²P]ATP) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).

  • Cellular Target Engagement Assays:

    • Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound engages the target protein within a cellular context.

Elucidation of Downstream Signaling Effects

Rationale: After confirming target engagement, the next step is to investigate the downstream cellular consequences of inhibiting the target.

Methodology:

  • Western Blotting:

    • Treat relevant cell lines with the compound at various concentrations and time points.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of known downstream substrates of the target kinase. For example, if the target is FGFR, one would probe for phosphorylated forms of FRS2, PLCγ, and ERK.

  • Cell-Based Functional Assays:

    • Conduct assays to measure the functional output of inhibiting the target pathway. This could include:

      • Proliferation Assays: (e.g., MTT, CellTiter-Glo®) to assess the effect on cell viability.

      • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if the compound induces programmed cell death.

      • Migration and Invasion Assays: (e.g., Transwell assays) to evaluate the impact on cell motility.

Signaling Pathway and Workflow Diagrams

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT MEK MEK RAS->MEK Proliferation Cell Proliferation Survival, Migration AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR signaling pathway.

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow Start Novel 1H-pyrrolo[2,3-b]pyridine Derivative Synthesis KinaseScreen Kinase Panel Screening Start->KinaseScreen HitID Hit Identification KinaseScreen->HitID BiochemAssay Biochemical Assays (IC50) HitID->BiochemAssay Hits CellularEngage Cellular Target Engagement (e.g., CETSA) BiochemAssay->CellularEngage DownstreamSignal Downstream Signaling (Western Blot) CellularEngage->DownstreamSignal FunctionalAssay Cell-Based Functional Assays (Proliferation, Apoptosis) DownstreamSignal->FunctionalAssay Conclusion Mechanism of Action Elucidated FunctionalAssay->Conclusion

References

The Strategic Intermediate: A Technical Guide to Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for biological activity across a range of therapeutic targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold. Its unique electronic properties and ability to form key hydrogen bonding interactions have positioned it as a cornerstone in the design of numerous kinase inhibitors and other therapeutic agents.[1] Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, the subject of this guide, serves as a crucial synthetic intermediate, providing a versatile platform for the elaboration of complex and potent drug candidates. This document provides a comprehensive technical overview of its synthesis, chemical properties, and its pivotal role in the development of next-generation therapeutics, particularly in the realm of oncology.

Synthesis and Chemical Properties: Building the Core

A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, the Hemetsberger cyclization of a substituted acrylate derived from a bromonicotinaldehyde offers a robust method for forming the bicyclic core.[2]

Illustrative Synthetic Pathway (Based on Analogous Syntheses):

A plausible synthetic route to this compound would likely commence with a suitably substituted pyridine derivative, which is then elaborated to introduce the necessary functionalities for the pyrrole ring closure.

Experimental Protocol: A Representative Synthesis of a 7-Azaindole Carboxylate Derivative

This protocol is adapted from analogous syntheses and serves as a guiding framework.

  • Step 1: Knoevenagel Condensation: A substituted bromonicotinaldehyde is subjected to a Knoevenagel condensation with ethyl azidoacetate. This reaction, typically facilitated by a base such as sodium ethoxide, forms the corresponding acrylate intermediate.[2]

  • Step 2: Hemetsberger Cyclization: The resulting acrylate undergoes thermal or catalyzed cyclization, often in a high-boiling solvent like toluene, to construct the pyrrole ring, yielding the ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.[2]

  • Step 3: Functional Group Interconversion: Subsequent steps would involve the removal of the bromo group and isomerization or functionalization to yield the desired 4-carboxylate isomer. This could potentially be achieved through palladium-catalyzed cross-coupling reactions or other modern synthetic methodologies.[3]

The chemical properties of this compound are dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The ester functionality at the 4-position offers a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

Spectroscopic Characterization:

While specific spectral data for the title compound is not extensively published, related 7-azaindole derivatives exhibit characteristic spectroscopic signatures.

  • ¹H NMR: Aromatic protons on both the pyridine and pyrrole rings would be expected in the downfield region (typically δ 7.0-8.5 ppm). The ethyl ester would show a characteristic quartet and triplet for the methylene and methyl groups, respectively.

  • ¹³C NMR: Aromatic carbons would appear in the δ 110-150 ppm range, with the ester carbonyl resonating further downfield.

  • Mass Spectrometry: The molecular ion peak would correspond to the exact mass of the compound (C₁₀H₁₀N₂O₂).

Applications in Drug Discovery: A Gateway to Kinase Inhibition

The true value of this compound lies in its role as a key building block for a multitude of potent and selective kinase inhibitors. The 7-azaindole scaffold is particularly adept at binding to the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

Aberrant FGFR signaling is a known driver in various cancers.[4][5] The 7-azaindole scaffold has been successfully employed to develop potent FGFR inhibitors.[4][5] this compound can be elaborated through amide coupling and other reactions to introduce pharmacophores that occupy the active site of FGFR, leading to the inhibition of downstream signaling pathways.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCγ PLCγ FGFR->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression FGF FGF FGF->FGFR Binds 7_Azaindole_Inhibitor 7-Azaindole Derivative (e.g., from this compound) 7_Azaindole_Inhibitor->FGFR Inhibits ATP Binding

Salt-Inducible Kinase (SIK) Inhibitors:

The Salt-Inducible Kinase (SIK) family, particularly SIK2, has emerged as a promising target in oncology.[6][7] The 1H-pyrrolo[2,3-b]pyridine core is a key feature of novel SIK2 inhibitors.[6][7] this compound can be functionalized to generate compounds that selectively inhibit SIK2, thereby impacting cellular processes such as proliferation and survival in cancer cells.

SIK2_Signaling_Pathway Upstream_Signal Upstream Signals (e.g., LKB1) SIK2 SIK2 Upstream_Signal->SIK2 Activates HDACs HDACs SIK2->HDACs Phosphorylates CRTCs CRTCs SIK2->CRTCs Phosphorylates & Inhibits Nuclear Translocation CREB CREB HDACs->CREB Deacetylates & Inhibits CRTCs->CREB Co-activates Gene_Transcription Gene Transcription (Cell Survival, Proliferation) CREB->Gene_Transcription 7_Azaindole_Inhibitor 7-Azaindole Derivative (from this compound) 7_Azaindole_Inhibitor->SIK2 Inhibits

Other Kinase Targets:

The versatility of the 7-azaindole scaffold extends to other kinase families. Derivatives have shown inhibitory activity against I-kappa B kinase 2 (IKK2) and Phosphoinositide 3-kinase (PI3K), highlighting the broad therapeutic potential of compounds derived from this compound.[8][9]

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for this compound is limited in the public domain, studies on its derivatives provide valuable insights into the structure-activity relationships of the 7-azaindole class.

Derivative Class Target Kinase Reported Activity (IC₅₀) Reference
7-Azaindole DerivativesPI3KγSubnanomolar to low nanomolar[8]
7-Azaindole DerivativesFGFR4Low nanomolar[4][5]
4-Phenyl-7-azaindolesIKK2Potent and selective inhibition[9]

This table presents a summary of reported activities for various 7-azaindole derivatives and is intended to be illustrative of the potential of this scaffold.

The key to potent kinase inhibition often lies in the strategic placement of substituents on the 7-azaindole core. The ethyl ester at the 4-position of the title compound provides a crucial anchor point for introducing moieties that can interact with specific residues within the kinase active site, thereby enhancing potency and selectivity.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its role as a versatile intermediate for the synthesis of potent kinase inhibitors, particularly in the context of cancer therapy, is well-supported by a growing body of scientific literature. The 7-azaindole scaffold, with its unique electronic and structural features, continues to be a fertile ground for the design of novel therapeutics. As our understanding of kinase biology deepens, the strategic functionalization of this privileged core, enabled by intermediates like this compound, will undoubtedly lead to the development of more effective and targeted medicines for a range of human diseases.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of biological pathways, including kinase inhibition.[1] The precise substitution pattern on the bicyclic core is critical for pharmacological activity, making unambiguous structural confirmation paramount. This guide provides a detailed analysis of the expected spectroscopic data for the 4-carboxylate isomer, offering a predictive framework for researchers working with this and related molecules. While direct experimental spectra for this specific isomer are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust characterization protocol.

The molecular structure, with key atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; it is an excellent solvent for many heterocyclic compounds and its residual peak at ~2.50 ppm is easily identifiable. The broad N-H proton will also be clearly visible.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N1-H11.5 - 12.5br s-The pyrrolic N-H proton is acidic and deshielded due to the aromatic system. Its chemical shift is sensitive to concentration and temperature.
H68.3 - 8.5dJ ≈ 5.0This proton is adjacent to the pyridine nitrogen (N7) and is therefore significantly deshielded. It will appear as a doublet due to coupling with H5.
H57.2 - 7.4dJ ≈ 5.0Coupled to H6, this proton will appear as a doublet. It is upfield relative to H6 due to its greater distance from the electron-withdrawing nitrogen.
H27.6 - 7.8dJ ≈ 3.5Pyrrole ring protons typically show coupling. H2 will be a doublet coupled to H3. Its chemical shift is influenced by the adjacent pyridine ring.
H36.5 - 6.7dJ ≈ 3.5Coupled to H2, this proton will also be a doublet. It is generally the most upfield of the aromatic protons.
O-CH₂4.3 - 4.5qJ ≈ 7.1The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons.
CH₃1.3 - 1.5tJ ≈ 7.1The terminal methyl protons of the ethyl group will be a triplet, coupled to the methylene protons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon Predicted Chemical Shift (ppm) Rationale
C=O165 - 168The carbonyl carbon of the ester is highly deshielded.
C7a148 - 152A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen.
C6145 - 148Deshielded due to its proximity to the pyridine nitrogen.
C4135 - 138The attachment point of the carboxylate group, a quaternary carbon.
C2125 - 128A methine carbon in the five-membered ring.
C3a120 - 124Another quaternary carbon at the ring fusion.
C5115 - 118A methine carbon in the six-membered ring.
C3100 - 103The most upfield of the aromatic carbons in the pyrrole ring.
O-CH₂60 - 62The methylene carbon of the ethyl ester.
CH₃14 - 16The methyl carbon of the ethyl ester.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d6. prep2 Filter through a glass wool plug into a 5 mm NMR tube. prep1->prep2 acq1 Tune and shim the probe. acq2 Acquire a ¹H spectrum (16 scans). acq1->acq2 acq3 Acquire a ¹³C{¹H} spectrum (1024 scans). acq2->acq3 acq4 Perform 2D experiments (COSY, HSQC, HMBC) for full assignment. acq3->acq4 proc1 Apply Fourier transform and phase correction. proc2 Calibrate ¹H spectrum to residual DMSO (2.50 ppm). proc1->proc2 proc3 Calibrate ¹³C spectrum to DMSO (39.52 ppm). proc2->proc3 proc4 Integrate peaks and analyze coupling constants. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and aspects of the structure.

Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular formula is C₁₀H₁₀N₂O₂. The exact mass is 190.0742 g/mol .[2] A high-resolution mass spectrometer (HRMS) should detect a peak at m/z ≈ 190.0742.

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent peak is expected at m/z 145, corresponding to the loss of the ethoxy group from the ester. This is a common fragmentation for ethyl esters.

    • Loss of Ethanol (-CH₃CH₂OH): While less common in EI, a loss of ethanol (46 Da) could occur, leading to a fragment at m/z 144.

    • Loss of CO (-CO): Following the loss of the ethoxy radical, a subsequent loss of carbon monoxide from the resulting acylium ion is likely, giving a peak at m/z 117.

    • Core Fragmentation: The pyrrolo[2,3-b]pyridine core is quite stable and its fragmentation will lead to smaller, characteristic ions.[3]

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis (Q-TOF or Orbitrap) cluster_data Data Interpretation intro1 Prepare a dilute solution in methanol or acetonitrile (1 mg/mL). intro2 Infuse directly or via LC inlet. intro1->intro2 ana1 Select ionization mode (ESI+ for molecular weight, EI for fragmentation). ana2 Acquire full scan in high-resolution mode. ana1->ana2 ana3 Perform MS/MS on the parent ion (m/z 190) to confirm fragmentation. ana2->ana3 data1 Determine the exact mass of the molecular ion. data2 Propose structures for major fragment ions. data1->data2 cluster_intro cluster_intro cluster_analysis cluster_analysis cluster_intro->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: High-resolution mass spectrometry workflow.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3100 - 3300N-H stretch (pyrrole)Medium, broadCharacteristic of the N-H bond in the pyrrole ring.
3000 - 3100C-H stretch (aromatic)MediumC-H bonds on the aromatic rings.
2850 - 3000C-H stretch (aliphatic)MediumC-H bonds of the ethyl group.
1700 - 1725C=O stretch (ester)Strong, sharpThe most intense peak in the spectrum, characteristic of the ester carbonyl.
1580 - 1620C=C and C=N stretchesMedium-StrongAromatic ring stretching vibrations.
1150 - 1250C-O stretch (ester)StrongAsymmetric C-O-C stretch of the ester.
Experimental Protocol for IR Data Acquisition

A solid-state measurement using an Attenuated Total Reflectance (ATR) accessory is the most straightforward and reproducible method.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning: Thoroughly clean the crystal after the measurement.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structural isomers and fundamental principles, researchers can confidently approach the analysis of this and related 7-azaindole derivatives. The provided protocols for NMR, MS, and IR spectroscopy represent best practices in an analytical chemistry setting, ensuring the generation of high-quality, reproducible data essential for research and development in medicinal chemistry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 7-azaindole-4-carboxylic acid ethyl ester, this molecule's structural elucidation is paramount for its application in drug discovery and development. This document details the experimental protocols for acquiring high-resolution NMR spectra, provides an in-depth interpretation of the spectral data, and presents the information in a clear, accessible format. The causality behind experimental choices is explained, and all claims are grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound belongs to the 7-azaindole class of bicyclic nitrogen-containing heterocycles.[1] The 7-azaindole scaffold is a bioisostere of indole and is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibition.[2] The precise characterization of substituted 7-azaindoles like the title compound is a critical step in understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential.[3][4]

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecular architecture can be constructed. This guide aims to provide a definitive resource for researchers working with this compound, ensuring accurate and reproducible characterization.

Experimental Protocols: Ensuring High-Quality Data Acquisition

The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following protocols are designed to yield high-resolution spectra for this compound.

Sample Preparation

The purity of the sample and the choice of solvent are critical preliminary steps.[5]

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative, particularly for observing exchangeable protons like the N-H proton.[5]

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool or cotton directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. Instrument-specific optimization may be necessary.[6]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.[6]

  • Spectral Width: A spectral width of 12-16 ppm is typically adequate to cover all proton resonances.[5]

  • Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.[5]

  • Relaxation Delay: A relaxation delay of 1-5 seconds allows for adequate relaxation of the protons between scans.[5]

  • Number of Scans: For a moderately concentrated sample, 8-16 scans are usually sufficient to achieve a good signal-to-noise ratio.[5]

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[6]

  • Spectral Width: A spectral width of 0-220 ppm will encompass the chemical shifts of all carbon atoms in the molecule.[5]

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.[6]

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons which have longer relaxation times.[6]

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (128 to several thousand) is required depending on the sample concentration.[5]

Data Processing

Proper processing of the raw data is crucial for accurate interpretation.

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.[6]

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial baseline correction for a flat baseline.[6]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (N-H)~10.0 - 12.0br s-1H
H-6~8.4d~5.01H
H-5~7.8d~5.01H
H-3~7.5t~2.51H
H-2~6.8d~2.51H
-OCH₂CH₃~4.4q~7.12H
-OCH₂CH₃~1.4t~7.13H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.5 - 9.0 ppm):

    • The pyridine ring protons, H-5 and H-6 , are expected to appear as doublets due to coupling with each other. The downfield shift is attributed to the electron-withdrawing effect of the nitrogen atom in the pyridine ring.

    • The pyrrole ring protons, H-2 and H-3 , will also exhibit characteristic signals. H-3 is expected to be a triplet due to coupling with H-2 and the N-H proton (if coupling is observed), while H-2 will be a doublet. The chemical shifts in the pyrrole ring are influenced by the electronic nature of the fused pyridine ring.[7]

  • N-H Proton:

    • The N-H proton of the pyrrole ring is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • Ethyl Ester Group:

    • The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three adjacent methyl protons.

    • The methyl protons (-OCH₂CH₃) will be observed as a triplet due to coupling with the two adjacent methylene protons.

Visualization of Key ¹H-¹H Couplings

Caption: Key proton-proton coupling interactions in this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Predicted ¹³C NMR Data

The following table presents the predicted chemical shifts for the carbon atoms of this compound.

Carbon AssignmentChemical Shift (δ, ppm)
C=O~165
C-7a~150
C-6~148
C-4~140
C-2~130
C-5~118
C-3a~115
C-3~105
-OCH₂CH₃~61
-OCH₂CH₃~14

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate at the most downfield position, typically around 165 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbon atoms of the pyrrolopyridine ring system will appear in the aromatic region (approximately 100-150 ppm).

    • Quaternary carbons, such as C-3a , C-4 , and C-7a , will generally have lower intensities compared to the protonated carbons.

    • The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall electron distribution in the bicyclic system.

  • Ethyl Ester Carbons:

    • The methylene carbon (-OCH₂CH₃) will be found around 61 ppm.

    • The methyl carbon (-OCH₂CH₃) will appear at the most upfield position, typically around 14 ppm.

Structural Elucidation Workflow

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation (Optional) H1_NMR ¹H NMR COSY COSY (¹H-¹H) H1_NMR->COSY Proton Connectivity HSQC HSQC (¹H-¹³C) H1_NMR->HSQC Direct C-H Attachment HMBC HMBC (¹H-¹³C long-range) H1_NMR->HMBC Long-Range C-H Connectivity C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: A systematic workflow for the structural elucidation of this compound using NMR techniques.

Conclusion: A Validated Approach to Structural Characterization

This technical guide has provided a detailed framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By following the outlined experimental protocols and analytical strategies, researchers can confidently and accurately determine the structure of this important heterocyclic compound. The integration of fundamental NMR principles with practical, field-proven insights ensures the trustworthiness and scientific validity of the characterization process. For more complex derivatives or to resolve any ambiguities, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended to further confirm the structural assignments.[8]

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic scaffold in modern drug discovery. As a member of the 7-azaindole class of compounds, this molecule and its derivatives are of significant interest to researchers and drug development professionals, particularly in the design of kinase inhibitors.[1][2] Mass spectrometry is an indispensable tool for the characterization, quantification, and quality control of such pharmaceutical compounds.[3][4][5] This document outlines the core principles, methodologies, and expected outcomes for the rigorous analysis of this target compound, ensuring scientific integrity and supporting regulatory compliance.

Introduction to this compound and its Significance

This compound belongs to the pyrrolopyridine family, which are isomeric forms of a bicyclic ring system containing a pyrrole fused to a pyridine nucleus.[6] The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of biological targets, most notably protein kinases.[2] Abnormal kinase activity is a hallmark of many diseases, including cancer, making compounds with this scaffold highly valuable as potential therapeutics.[1][7]

The precise and reliable analysis of these molecules is paramount throughout the drug development lifecycle, from initial discovery to final quality control.[8][9] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, facilitating molecular weight confirmation, structural elucidation, and quantification in complex matrices.[3][4][10]

Compound Profile:

ParameterValueSource
Molecular Formula C₁₀H₁₀N₂O₂[11]
Molecular Weight 190.20 g/mol [11]
Exact Mass 190.0742[11]
Structure
Key Features 7-azaindole core, Ethyl carboxylate substituent
Melting Point 127-129 °C[11]

Foundational Principles of Mass Spectrometry for Heterocyclic Compound Analysis

The analysis of this compound by mass spectrometry hinges on three key stages: ionization, mass analysis, and detection. The choice of methodology at each stage is critical for obtaining high-quality, interpretable data.

Ionization Method: Electrospray Ionization (ESI)

For a polar, nitrogen-containing heterocyclic compound like this compound, Electrospray Ionization (ESI) is the most suitable technique.[4][12] ESI is a soft ionization method that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is crucial for accurately determining the molecular weight. The presence of basic nitrogen atoms in the pyrrolopyridine ring system readily accepts a proton, making positive-ion mode ESI highly efficient.[13]

Mass Analysis: High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous identification, high-resolution mass spectrometry (HRMS) is recommended.[10] Instruments such as Time-of-Flight (TOF) or Orbitrap analyzers can provide mass accuracy within 5 ppm, allowing for the confident determination of the elemental composition from the exact mass measurement.[10] This is particularly important for distinguishing the target compound from potential impurities or metabolites with the same nominal mass.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.[4] This provides a structural fingerprint of the compound.

Proposed Fragmentation Pathway

The primary fragmentation events for the [M+H]⁺ ion of this compound are expected to involve the ethyl ester group and the pyrrolopyridine core.

Key Predicted Fragmentation Steps:

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the neutral loss of ethylene via a McLafferty-type rearrangement or similar process, resulting in a carboxylic acid fragment.

  • Loss of Ethanol (C₂H₅OH): The elimination of a neutral ethanol molecule is also a plausible initial fragmentation step, particularly in substituted pyrazole-pyridine carboxylates.[16]

  • Decarbonylation (Loss of CO): Following the initial loss, the resulting fragment ion may lose carbon monoxide.

  • Cleavage of the Pyrrolopyridine Ring: The fused heterocyclic ring system can undergo characteristic cleavages, often involving the loss of small molecules like hydrogen cyanide (HCN).[17]

The following Graphviz diagram illustrates the proposed fragmentation pathway.

Fragmentation_Pathway M_H [M+H]⁺ m/z 191.0815 Frag1 [M+H - C₂H₄]⁺ m/z 163.0502 M_H->Frag1 - C₂H₄ Frag2 [M+H - C₂H₅OH]⁺ m/z 145.0447 M_H->Frag2 - C₂H₅OH Frag3 [Frag2 - CO]⁺ m/z 117.0498 Frag2->Frag3 - CO Frag4 [Frag3 - HCN]⁺ m/z 90.0420 Frag3->Frag4 - HCN UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution UPLC_Separation UPLC Separation (Reversed-Phase C18) Reconstitution->UPLC_Separation ESI_Ionization ESI Ionization (Positive Mode) UPLC_Separation->ESI_Ionization MRM_Detection MRM Detection (Triple Quadrupole MS) ESI_Ionization->MRM_Detection Quantification Quantification (Peak Area Integration) MRM_Detection->Quantification Reporting Reporting and Data Archiving Quantification->Reporting

References

Methodological & Application

Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a derivative of 7-azaindole, represents a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 7-azaindole core is a well-established pharmacophore, recognized as a bioisostere of indole, which can enhance physicochemical properties such as solubility and bioavailability in drug candidates.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is based on established synthetic strategies for the functionalization of the 7-azaindole nucleus, ensuring a reliable and reproducible process.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with the commercially available 7-azaindole. The core of this strategy involves the selective functionalization of the 4-position of the pyridine ring. This is accomplished through an initial N-oxidation, followed by chlorination to yield a key intermediate, 4-chloro-7-azaindole. Subsequent protection of the pyrrole nitrogen is crucial to prevent side reactions during the palladium-catalyzed carbonylation step. The final stage involves the introduction of the ethyl carboxylate moiety via a palladium-catalyzed alkoxycarbonylation reaction in the presence of ethanol. This is followed by the removal of the protecting group to yield the target compound.

Experimental Workflow Diagram

Synthesis_Workflow Start 7-Azaindole Step1 N-Oxidation Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-7-azaindole Step2->Intermediate2 Step3 N-Protection (SEM-Cl) Intermediate2->Step3 Intermediate3 4-Chloro-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine Step3->Intermediate3 Step4 Palladium-Catalyzed Alkoxycarbonylation Intermediate3->Step4 Intermediate4 Ethyl 1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 End This compound Step5->End

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from established methods for the synthesis of 4-halo-7-azaindoles.[2]

Step 1.1: N-Oxidation of 7-Azaindole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-azaindole (1 equivalent) in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.2 equivalents) portion-wise at 0 °C. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azaindole-N-oxide as a solid.

Step 1.2: Chlorination of 7-Azaindole-N-oxide

  • Reaction Setup: In a fume hood, place the crude 7-azaindole-N-oxide (1 equivalent) in a round-bottom flask.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask at 0 °C.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude 4-chloro-7-azaindole can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

PART 2: N-Protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The protection of the pyrrole nitrogen is essential for the subsequent palladium-catalyzed reaction. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a suitable choice.

  • Reaction Setup: Dissolve 4-chloro-7-azaindole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Protecting Group: Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain 4-chloro-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine.

PART 3: Palladium-Catalyzed Alkoxycarbonylation

This step introduces the ethyl carboxylate group at the 4-position. The conditions are based on general procedures for palladium-catalyzed carbonylation of aryl halides.[3]

  • Reaction Setup: In a pressure vessel, combine 4-chloro-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base such as triethylamine (2-3 equivalents) in anhydrous ethanol.

  • Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide (CO) gas and then pressurize to 50-100 psi.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Reaction Monitoring: After cooling to room temperature and carefully releasing the pressure, monitor the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield Ethyl 1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

PART 4: Deprotection of the Pyrrole Nitrogen

The final step is the removal of the SEM protecting group to yield the target compound.

  • Reaction Setup: Dissolve the SEM-protected ester (1 equivalent) in a suitable solvent such as dichloromethane or THF.

  • Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 2-3 equivalents) or trifluoroacetic acid (TFA) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours and monitor by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) or recrystallization to obtain pure this compound.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1.1 7-Azaindolem-CPBAEthyl Acetate0 to RT4-685-95
1.2 7-Azaindole-N-oxidePOCl₃Neat80-1002-460-75
2 4-Chloro-7-azaindoleNaH, SEM-ClTHF0 to RT12-1680-90
3 SEM-protected 4-chloro-7-azaindolePd(dppf)Cl₂, Et₃N, COEthanol80-10012-2450-70
4 SEM-protected esterTBAF or TFATHF or DCMRT2-470-85

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in chlorination Incomplete reaction or decomposition.Ensure anhydrous conditions. Monitor temperature carefully. Consider using a milder chlorinating agent if decomposition is observed.
Incomplete N-protection Inactive NaH or insufficient reaction time.Use fresh NaH. Increase reaction time or slightly warm the reaction mixture.
Low yield in carbonylation Inactive catalyst or CO leak.Use a fresh, active palladium catalyst. Ensure the pressure vessel is properly sealed. Consider using a different ligand or solvent system.
Difficult deprotection Incomplete reaction.Increase the amount of deprotecting agent or the reaction time. Consider using a different deprotection method if TBAF or TFA is ineffective.

Conclusion

This application note provides a detailed and logical protocol for the synthesis of this compound. By following these step-by-step instructions, researchers can reliably produce this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process.

References

Application Notes & Protocols for the Evaluation of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to the ATP pocket of numerous protein kinases. Derivatives of this core have been successfully developed as potent inhibitors for critical oncology targets, including ATM and FGFR.[1][2] This document provides a comprehensive methodological guide for researchers investigating Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a novel compound featuring this key scaffold. We present a structured, multi-stage workflow designed to rigorously assess its potential as a kinase inhibitor, from initial biochemical potency and selectivity profiling to validation of on-target activity in a cellular context. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4]

The 1H-pyrrolo[2,3-b]pyridine core is an effective hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases, mimicking the adenine region of ATP.[5] This bio-isosteric relationship provides a strong rationale for investigating novel derivatives like this compound for inhibitory activity. The following protocols outline a systematic approach to characterize this compound's inhibitory profile.

Illustrative Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)

The FGFR signaling cascade is a relevant example, as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against this kinase family.[2] Dysregulation of this pathway is implicated in various cancers, driving cell proliferation, survival, and angiogenesis.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Phosphorylates RAS RAS FGFR->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates Transcription Inhibitor Ethyl 1H-pyrrolo[2,3-b] pyridine-4-carboxylate Inhibitor->FGFR Inhibits ATP Binding

Caption: The FGFR signaling pathway, a key regulator of cellular processes.

Experimental Workflow: A Staged Approach to Inhibitor Characterization

A logical progression of experiments is crucial for efficiently characterizing a novel compound. We propose a three-stage workflow, moving from broad biochemical assessment to specific cellular validation.

Workflow start Compound Synthesis & Purification of Ethyl 1H-pyrrolo [2,3-b]pyridine-4-carboxylate stage1 Stage 1: In Vitro Biochemical Assay (Potency - IC50 Determination) start->stage1 decision1 Potent? (e.g., IC50 < 1 µM) stage1->decision1 stage2 Stage 2: Kinase Selectivity Profiling (Screen against a kinase panel) decision2 Selective? stage2->decision2 stage3 Stage 3: Cell-Based Assay (Cellular Target Engagement & Potency) end Lead Candidate for Further Optimization stage3->end decision1->stage2 Yes stop Stop or Redesign decision1->stop No decision2->stage3 Yes decision2->stop No

Caption: Experimental workflow for kinase inhibitor characterization.

Stage 1: In Vitro Biochemical Potency Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of a target kinase and to quantify its potency (IC50).

Principle: We describe a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[6] The amount of ADP is directly proportional to kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition. The luminescent signal is inversely correlated with kinase activity.

Assay_Principle reagents Kinase Peptide Substrate ATP Inhibitor reaction Kinase Reaction (Incubate @ 30°C) reagents->reaction products Phospho-Peptide ADP Unused ATP reaction->products detection1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) products:adp->detection1 products:atp_left->detection1 detection2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light via Luciferase) detection1->detection2 readout Luminescent Signal (Proportional to ADP) detection2->readout

Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.

Protocol 3.1: Luminescence-Based Kinase Assay

Materials:

  • Recombinant human kinase of interest (e.g., FGFR1)

  • Specific peptide substrate for the kinase

  • ATP, high purity

  • This compound ("Test Compound")

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO, molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Staurosporine in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrations for the dose-response curve (e.g., 10 points, 1:3 dilution starting from 1 mM).

    • Causality: Using 100% DMSO for stock and initial dilutions prevents compound precipitation. The final DMSO concentration in the assay must be kept low (≤1%) and constant across all wells to avoid solvent-induced artifacts.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of serially diluted Test Compound, Staurosporine, or DMSO-only (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.

    • Prepare a master mix of the kinase in Kinase Assay Buffer. Add 2 µL to each well (except "no enzyme" controls, add buffer instead).

    • Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction Initiation:

    • Prepare a master mix of the peptide substrate and ATP in Kinase Assay Buffer. The optimal concentration of ATP should be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • Signal Generation and Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase/luciferin pair to produce light.[6]

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Convert raw luminescence data to percent inhibition relative to controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Target Kinase

Compound Target Kinase IC50 (nM)
This compound FGFR1 25

| Staurosporine (Control) | FGFR1 | 8 |

Note: The data presented is for illustrative purposes only.

Stage 2: Kinase Selectivity Profiling

Objective: To assess the specificity of the compound by testing its activity against a broad panel of protein kinases.

Rationale: A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity. A compound that inhibits multiple kinases may have a complex pharmacological profile. This screening is typically performed by specialized contract research organizations (CROs) but can be conducted in-house if the appropriate reagents are available. The assay format is often a standardized radioactive [γ-³²P]-ATP filter binding assay or a fluorescence-based method.[3][7]

Protocol 4.1: General Protocol for Selectivity Screening

  • Provide the Test Compound at a high concentration (e.g., 10 µM) to the screening service.

  • The compound is tested against a panel of kinases (e.g., 50-400 kinases) at a fixed ATP concentration (often the Km for each kinase).

  • The primary result is reported as the percent inhibition at that single concentration.

  • For any kinases showing significant inhibition (e.g., >50%), a full IC50 dose-response curve should be subsequently generated to determine potency, following a protocol similar to 3.1.

Stage 3: Cellular Activity Assessment

Objective: To confirm that the compound can penetrate the cell membrane and inhibit the target kinase in its physiological environment.

Principle: This protocol measures the phosphorylation of a direct downstream substrate of the target kinase within a cell. Inhibition of the kinase by the test compound will lead to a dose-dependent decrease in the phosphorylation of its substrate. This can be measured using various techniques, including TR-FRET, ELISA, or Western Blotting.[8][9]

Protocol 5.1: Cell-Based TR-FRET Assay for Target Engagement

Materials:

  • Human cell line expressing the target kinase (e.g., a cancer cell line with FGFR amplification).

  • Antibodies specific for both the total and phosphorylated form of a downstream substrate (e.g., anti-phospho-ERK and anti-total-ERK).

  • TR-FRET compatible antibody labels (e.g., Terbium donor and a fluorescent acceptor).

  • Cell lysis buffer.

  • Assay plates suitable for TR-FRET.

  • TR-FRET compatible plate reader.

Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the Test Compound for a predetermined time (e.g., 2 hours). Include DMSO-only controls.

    • Self-Validation: It is crucial to include a positive control (a known inhibitor of the pathway) and a negative control (DMSO) to define the dynamic range of the assay.

  • Cell Lysis:

    • Remove the culture medium and add lysis buffer to each well.

    • Incubate on ice to ensure complete cell lysis and release of proteins.

  • TR-FRET Detection:

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add the antibody mix (e.g., Terbium-labeled anti-total-substrate antibody and acceptor-labeled anti-phospho-substrate antibody) to the wells.

    • Incubate to allow antibody binding. When both antibodies bind to the same substrate protein, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer.[4]

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths.

    • Calculate the ratio of the acceptor to donor signals.

    • Determine the cellular IC50 by plotting the signal ratio against the inhibitor concentration and fitting to a dose-response curve.

Conclusion

This document provides a foundational framework for the systematic evaluation of this compound as a potential kinase inhibitor. By following this staged approach—from initial biochemical characterization of potency and selectivity to validation in a cellular context—researchers can generate a robust data package to determine the compound's therapeutic potential. The provided protocols emphasize the importance of appropriate controls and understanding the scientific principles behind each step, ensuring the generation of high-quality, reliable data essential for advancing drug discovery projects.

References

The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Modern Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged from the vast landscape of heterocyclic chemistry to become a cornerstone scaffold in the design of targeted cancer therapeutics. While the specific ester, Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, serves as a valuable synthetic intermediate, its true potential is realized in the diverse array of derivatives that have been developed. These derivatives have demonstrated remarkable efficacy and selectivity as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

This guide provides an in-depth exploration of the applications of the 1H-pyrrolo[2,3-b]pyridine scaffold in cancer research. We will delve into its role in targeting key oncogenic pathways, provide detailed protocols for evaluating the activity of its derivatives, and present data that underscores its significance in the development of next-generation cancer therapies. Our focus is to not only provide methodologies but to also explain the scientific rationale behind these experimental designs, ensuring a comprehensive understanding for researchers at all levels.

Targeting Key Oncogenic Signaling Pathways with 7-Azaindole Derivatives

The rigid, bicyclic structure of the 7-azaindole core provides an excellent framework for creating molecules that can fit into the ATP-binding pockets of various kinases. The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, a feature that is often exploited in drug design to achieve high-affinity binding to the kinase hinge region.[1] This has led to the development of potent inhibitors for several key cancer-associated kinase families.

The PI3K/AKT/mTOR Pathway: A Central Hub for Cancer Cell Growth and Survival

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a pivotal role in cell proliferation, survival, and metabolism.[2] Derivatives of the 7-azaindole scaffold have been successfully developed as potent PI3K inhibitors.[3] These compounds typically function by competing with ATP for the binding site on the p110 catalytic subunit of PI3K, thereby blocking the downstream signaling cascade.

Key Insight: The 7-azaindole scaffold can form two hydrogen bonds with Val882 in the hinge region of PI3K, providing a strong anchor point for the inhibitor.[2] This interaction is critical for the high potency observed in this class of compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole 7-Azaindole Derivative (e.g., PI3K Inhibitor) Azaindole->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling and the inhibitory action of 7-azaindole derivatives.

Fibroblast Growth Factor Receptor (FGFR) Pathway: Targeting Tumor Angiogenesis and Proliferation

The FGFR signaling pathway is frequently dysregulated in a variety of cancers, leading to increased cell proliferation, migration, and angiogenesis. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs.[1][4] These inhibitors are designed to bind to the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways.

Key Insight: The 1H-pyrrolo[2,3-b]pyridine nucleus can form two crucial hydrogen bonds with the hinge region of FGFR1 (specifically with the backbone carbonyl of E562 and the NH of A564), which is a common binding motif for kinase inhibitors.[1]

Other Notable Kinase Targets

The versatility of the 7-azaindole scaffold has enabled its application in the development of inhibitors for a wide range of other kinases implicated in cancer, including:

  • Ataxia Telangiectasia Mutated (ATM) Kinase: Crucial for the DNA damage response, inhibitors can sensitize cancer cells to chemotherapy and radiation.[5][6]

  • Ribosomal S6 Kinase 2 (RSK2): Involved in cell growth and proliferation, particularly in triple-negative breast cancer.[7]

  • Checkpoint Kinase 1 (CHK1): A key regulator of the cell cycle, its inhibition can lead to mitotic catastrophe in cancer cells.[8]

  • Salt-Inducible Kinase 2 (SIK2): Implicated in ovarian and breast cancer progression.[9]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): Although its role is debated, inhibitors have shown anti-proliferative effects.[10]

Experimental Protocols: A Practical Guide for the Bench Scientist

The following protocols are designed to be robust and reproducible for the evaluation of novel 7-azaindole derivatives in a cancer research setting.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Purified recombinant kinase (e.g., PI3K, FGFR1, RSK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (7-azaindole derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 96- or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Self-Validation:

  • Include a known inhibitor of the target kinase as a positive control.

  • Run a "no enzyme" control to determine the background signal.

  • Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Comp Prepare Serial Dilution of 7-Azaindole Derivative Add_Comp Add Compound to Plate Prep_Comp->Add_Comp Prep_Reagents Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Add_Reagents Add Reaction Mix to Plate Prep_Reagents->Add_Reagents Start_Rxn Initiate with ATP Add_Comp->Start_Rxn Add_Reagents->Start_Rxn Incubate Incubate at 30-37°C Start_Rxn->Incubate Stop_Rxn Stop Reaction & Add Detection Reagent Incubate->Stop_Rxn Read_Plate Measure Signal (Luminescence/Fluorescence) Stop_Rxn->Read_Plate Analyze Calculate % Inhibition & Determine IC50 Read_Plate->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (MTT/MTS or CellTiter-Glo®)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Principle: The assay quantifies the number of viable cells in a culture after treatment with the test compound. This can be achieved by measuring metabolic activity (MTT/MTS) or intracellular ATP levels (CellTiter-Glo®).

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468 for RSK2 inhibitors, HuH-7 for FGFR4 inhibitors)[7][11]

  • Complete cell culture medium

  • Test compound (7-azaindole derivative) dissolved in DMSO

  • Proliferation assay reagent (MTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate the cells for a specified period (typically 48-72 hours).

  • Add the proliferation assay reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).

  • Measure the absorbance or luminescence on a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to a DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Self-Validation:

  • Include a positive control compound known to inhibit the proliferation of the chosen cell line.

  • Include a "no cell" control to determine the background absorbance/luminescence.

  • Perform a preliminary cell titration experiment to ensure the cell number is within the linear range of the assay.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to confirm that the test compound inhibits the target kinase within the cellular context.

Principle: Western blotting is used to detect the phosphorylation status of the target kinase or its downstream substrates in cell lysates after treatment with the test compound. A decrease in the phosphorylated form of the protein indicates target engagement and inhibition.

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture cells and treat with various concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

Self-Validation:

  • Use a positive control (e.g., growth factor stimulation) to induce phosphorylation of the target protein.

  • Include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Quantify band intensities to determine the dose-dependent effect of the compound on protein phosphorylation.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer targets.

Compound ClassTarget KinaseIC50 (nM)Cell LineGI50/IC50 (µM)Reference
Phenyl Sulfonamide DerivativeRSK21.7MDA-MB-4680.13[7]
3-Substituted DerivativeMELK32A5490.109[10]
General FGFR InhibitorFGFR174T1 (breast cancer)Not specified[4]
Covalent FGFR4 InhibitorFGFR4Potent (not specified)HuH-7 (liver cancer)Effective suppression[11]
PI3K InhibitorPI3KαSubnanomolarVariousPotent[2][3]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry, particularly in the realm of oncology. Its derivatives have demonstrated potent and often selective inhibition of a multitude of kinases that are fundamental to cancer cell proliferation and survival. The protocols and data presented herein provide a framework for the continued exploration and development of novel therapeutics based on this versatile core.

Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds that can overcome known resistance mechanisms. The combination of 7-azaindole-based kinase inhibitors with other therapeutic modalities, such as immunotherapy or chemotherapy, holds significant promise for achieving synergistic anti-tumor effects and improving patient outcomes.[5] The journey of the 7-azaindole scaffold from a simple heterocycle to a key component of targeted cancer therapies is a testament to the power of rational drug design and a strong indicator of its enduring importance in the fight against cancer.

References

Application Notes and Protocols for the Use of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor (FGF) and its corresponding Fibroblast Growth Factor Receptors (FGFRs) constitute a critical signaling pathway that governs a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] This highly conserved pathway, comprising 18 secreted FGF ligands and four receptor tyrosine kinases (FGFR1-4), is essential for embryonic development, tissue homeostasis, and wound repair.[2][3] However, the dysregulation of this pathway through gene amplification, activating mutations, or chromosomal translocations is a well-established oncogenic driver in a variety of solid tumors, including bladder, lung, gastric, and breast cancers, as well as cholangiocarcinoma.[4][5][6]

Aberrant FGFR signaling provides cancer cells with a potent survival and growth advantage, making the FGFR family a compelling target for therapeutic intervention.[4][6] The development of small-molecule kinase inhibitors that can selectively block the ATP-binding site of FGFRs has become a major focus in precision oncology.[5] Within this landscape, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a privileged structure in kinase inhibitor design. Its unique chemical properties allow for critical hydrogen bonding interactions within the kinase hinge region, providing a robust anchor for building potent and selective inhibitors.[7][8]

This document provides a detailed guide for researchers on the use of compounds derived from the Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate core for the inhibition of FGFR. We will delve into the underlying biology of the FGFR pathway, provide detailed protocols for the synthesis and evaluation of these inhibitors, and offer insights into their application in both in vitro and in vivo cancer models.

The FGFR Signaling Pathway: A Mechanistic Overview

Understanding the mechanism of FGFR signaling is paramount to appreciating the rationale for its inhibition. The process begins when an FGF ligand binds to the extracellular domain of an FGFR, a process stabilized by heparan sulfate proteoglycans (HSPGs) which act as co-receptors.[1][2] This binding event induces receptor dimerization and subsequent transphosphorylation of specific tyrosine residues within the intracellular kinase domains.[3][9]

These newly phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades:[1][2][9]

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily initiated by the FRS2 (FGFR Substrate 2) adaptor protein, this cascade is a major driver of cell proliferation and differentiation.[9]

  • PI3K-AKT-mTOR Pathway: Also engaged by FRS2, this pathway is crucial for promoting cell survival, growth, and metabolism.[1][9]

  • PLCγ Pathway: Direct binding of Phospholipase C gamma (PLCγ) to the activated FGFR leads to the generation of second messengers that influence cell motility and morphology.[1]

  • JAK-STAT Pathway: In some contexts, FGFR activation can also trigger the STAT signaling pathway, which regulates the transcription of genes involved in cell survival and inflammation.[9]

In cancer, genetic alterations lead to ligand-independent, constitutive activation of these pathways, resulting in uncontrolled cell growth and tumor progression.[6]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding HSPG HSPG HSPG->FGFR P-FGFR FGFR Dimer (Phosphorylated) FGFR->P-FGFR Dimerization & Autophosphorylation FRS2 FRS2 P-FGFR->FRS2 PLCg PLCγ P-FGFR->PLCg STAT STAT P-FGFR->STAT GRB2/SOS GRB2/SOS FRS2->GRB2/SOS PI3K PI3K FRS2->PI3K Migration Migration Adhesion PLCg->Migration RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival Growth AKT->Survival

Figure 1: Simplified FGFR Signaling Pathway.

Protocol 1: Synthesis of a 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor

This protocol describes a representative synthesis of a potent FGFR inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, adapted from published methodologies.[7][8] The core, this compound, serves as a versatile intermediate for creating a library of analogs.

Objective: To synthesize a substituted 1H-pyrrolo[2,3-b]pyridine derivative for biological evaluation.

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituted aryl aldehyde (e.g., 3,5-dimethoxybenzaldehyde)

  • Ethanol (EtOH)

  • Piperidine

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in absolute ethanol.

  • Addition of Reagents: Add the selected substituted aryl aldehyde (1.1 eq) to the solution. This aldehyde will form the key substituent that interacts with the hydrophobic pocket of the FGFR kinase domain.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq). Piperidine acts as a base to facilitate the condensation reaction.

  • Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • A precipitate will often form. Collect the solid product by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • Scaffold: The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core is chosen for its established role as a kinase hinge-binder. The trifluoromethyl group can enhance metabolic stability and binding affinity.[8]

  • Aldehyde: The 3,5-dimethoxybenzene moiety is a common feature in selective FGFR inhibitors, as it forms favorable interactions within a specific region of the ATP-binding pocket.[10]

  • Catalyst: Piperidine is a mild and effective base for promoting the Knoevenagel-type condensation required to link the two fragments.

Synthesis_Workflow start Start Materials: - Pyrrolopyridine core - Substituted Aldehyde dissolve 1. Dissolve Core in Ethanol start->dissolve add_reagents 2. Add Aldehyde & Piperidine Catalyst dissolve->add_reagents react 3. Heat at 50°C (4-6 hours) add_reagents->react monitor 4. Monitor via TLC react->monitor monitor->react Incomplete workup 5. Cool, Filter or Concentrate monitor->workup Complete purify 6. Column Chromatography workup->purify characterize 7. Characterize: NMR, HRMS purify->characterize product Final Pure Compound characterize->product

Figure 2: General workflow for inhibitor synthesis.

Protocol 2: In Vitro Evaluation of FGFR Inhibitory Activity

A tiered approach is essential for characterizing a novel inhibitor. This begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target activity in a biological context.

Biochemical Kinase Assay (IC₅₀ Determination)

Objective: To measure the concentration of the test compound required to inhibit 50% of the enzymatic activity of FGFR isoforms (FGFR1, 2, 3, 4).

Methodology: This protocol is based on a non-radioactive, ELISA-based format, such as those available in commercial kits.[11]

Materials:

  • Recombinant human FGFR1, 2, 3, and 4 kinase domains

  • Poly-Glu-Tyr (4:1) or similar synthetic substrate

  • ATP (Adenosine triphosphate)

  • Test compound (serially diluted)

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • 96-well microplates

  • Plate reader

Step-by-Step Procedure:

  • Substrate Coating: Coat a 96-well plate with the tyrosine kinase substrate and incubate overnight at 4°C. Wash the wells with a suitable buffer.

  • Compound Addition: Add serially diluted concentrations of the test compound to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Kinase Reaction: Add the recombinant FGFR enzyme and ATP to each well to initiate the phosphorylation reaction. Incubate at 37°C for 1 hour.

  • Detection:

    • Wash the wells to remove ATP and non-bound enzyme.

    • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour. This antibody will bind specifically to the phosphorylated substrate.

    • Wash the wells again.

    • Add TMB substrate. The HRP enzyme will catalyze a color change.

  • Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Results should be summarized in a table to compare potency against different FGFR family members and assess selectivity against other related kinases.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
Compound 4h 7925712>10,000
Erdafitinib 1.22.54.621370

Table 1: Representative IC₅₀ data for a 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) compared to a known FGFR inhibitor.[7] Data illustrates potent activity against FGFR1-3 with selectivity over FGFR4 and other kinases like VEGFR2.

Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits FGFR phosphorylation and downstream signaling in cancer cells harboring FGFR alterations.

Materials:

  • Cancer cell line with known FGFR amplification (e.g., SNU-16 gastric cancer, FGFR2 amplified).[12]

  • Cell culture media and reagents.

  • Test compound.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Primary antibodies: anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-p-ERK, anti-ERK, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate and imaging system.

Step-by-Step Procedure:

  • Cell Culture: Plate SNU-16 cells and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the test compound for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer supplemented with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein amounts were loaded.

Expected Outcome: A dose-dependent decrease in the phosphorylation of FGFR, FRS2, and ERK should be observed in compound-treated cells compared to the vehicle control, confirming on-target activity.[13]

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays b1 Synthesized Compound b2 Recombinant FGFR Kinase Assay b1->b2 b3 IC₅₀ Determination b2->b3 c1 FGFR-addicted Cancer Cell Line b3->c1 Confirm Potency, Proceed to Cells c2 Cell Viability Assay (e.g., MTT) c1->c2 c4 Western Blot for Target Engagement c1->c4 c3 GI₅₀ Determination c2->c3 c5 p-FGFR, p-ERK Inhibition c4->c5

Figure 3: Tiered workflow for in vitro inhibitor evaluation.

Protocol 3: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the test compound in a preclinical animal model of cancer.

Methodology: This protocol describes a general framework for a subcutaneous xenograft study using immunocompromised mice.[14][15] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude mice).

  • FGFR-dependent cancer cell line (e.g., SNU-16).

  • Matrigel (optional, can improve tumor take-rate).

  • Test compound and a suitable vehicle for in vivo administration (e.g., 0.5% methylcellulose).

  • Dosing equipment (e.g., oral gavage needles).

  • Calipers for tumor measurement.

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ SNU-16 cells in PBS, mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at multiple doses).

  • Treatment: Administer the compound or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage). Record the body weight of each mouse daily or several times a week to monitor for toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a set duration (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors for weighing and subsequent pharmacodynamic analysis (e.g., Western blot for target inhibition).

  • Data Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth between the treated groups and the vehicle control group to determine efficacy (e.g., Tumor Growth Inhibition, TGI).

Causality Behind Choices:

  • Animal Model: Immunocompromised mice are used because they will not reject the human-derived cancer cells.

  • Cell Line: The SNU-16 cell line is chosen because its growth is driven by FGFR2 amplification, making it a highly relevant model to test the efficacy of an FGFR inhibitor.[12]

  • Endpoints: Tumor volume is the primary efficacy endpoint. Body weight is a critical safety endpoint to assess the compound's tolerability.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of potent and selective FGFR inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of novel derivatives. By systematically applying these methods, researchers can identify lead compounds with desirable pharmacological properties.

Future work should focus on optimizing the structure-activity relationship to enhance potency against specific FGFR isoforms, improve pharmacokinetic profiles, and overcome potential resistance mechanisms, such as gatekeeper mutations in the FGFR kinase domain.[12][16] Ultimately, the goal is to translate these promising chemical entities into effective targeted therapies for patients with FGFR-driven cancers.

References

Application Note & Protocols: Strategic Derivatization of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry, serving as the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] Its bioisosteric relationship with indole allows it to modulate key drug properties such as solubility, lipophilicity, and target binding affinity.[1] This guide provides an in-depth exploration of the primary methods for the chemical derivatization of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a versatile starting material for building libraries of novel compounds. We will detail strategic modifications at the pyrrole nitrogen (N-1), the C-4 ethyl ester, and the aromatic core, offering both mechanistic insights and detailed, field-proven laboratory protocols.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole core is a cornerstone in drug discovery due to its unique electronic properties and its ability to form crucial hydrogen bond interactions with biological targets.[1][4] The introduction of the pyridine nitrogen into the indole scaffold alters the molecule's pKa and dipole moment, which can be leveraged to enhance pharmacokinetic profiles (ADME-tox).[1] this compound is a particularly valuable starting block, presenting multiple chemically distinct handles for selective functionalization. The primary sites for derivatization are:

  • The Pyrrole Nitrogen (N-1): The acidic N-H proton can be readily removed, allowing for alkylation, arylation, or the installation of protecting groups.

  • The Ethyl Carboxylate (C-4): This ester can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation, a ubiquitous linkage in pharmaceuticals.

  • The Aromatic Core (C-2, C-3, C-5, C-6): While less reactive in its native state, the core can be functionalized, often after halogenation, via powerful cross-coupling reactions to introduce diverse substituents.[4][5]

This guide will focus on the most robust and widely adopted transformations at these positions.

Derivatization Pathways and Protocols

The following sections provide detailed protocols for the most common and impactful derivatization strategies. The choice of which pathway to pursue is dictated by the overall synthetic goal and the desired structure-activity relationship (SAR) exploration.

Workflow Overview

G cluster_n1 Pathway A: N-1 Functionalization cluster_c4 Pathway B: C-4 Ester Modification cluster_core Pathway C: Core Functionalization (via Halogenated Intermediate) start This compound n1_base Base (NaH or K2CO3) Electrophile (R-X) start->n1_base c4_hydrolysis Step 1: Hydrolysis (LiOH or NaOH) start->c4_hydrolysis n1_prod N-1 Substituted Product n1_base->n1_prod c4_acid Carboxylic Acid Intermediate c4_hydrolysis->c4_acid c4_coupling Step 2: Amide Coupling (Amine, Coupling Agent) c4_acid->c4_coupling c4_amide C-4 Amide Product c4_coupling->c4_amide core_halo Halogenated 7-Azaindole (e.g., 2-Iodo derivative) core_suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) core_halo->core_suzuki core_prod C-2 Arylated Product core_suzuki->core_prod

Caption: Key derivatization pathways for the 7-azaindole scaffold.

Pathway A: Functionalization of the Pyrrole Nitrogen (N-1)

Modification at the N-1 position is often a first step in a synthetic sequence. It can be used to introduce substituents that occupy a specific pocket of a target protein or to install a protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), to prevent unwanted side reactions in subsequent steps.[6] The reaction proceeds via deprotonation of the weakly acidic pyrrole N-H followed by nucleophilic attack on an electrophile.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It is ideal for less reactive electrophiles. For more sensitive substrates, a milder base like potassium carbonate (K2CO3) is used, which establishes an equilibrium but is often sufficient for reactive electrophiles like benzyl or allyl halides.[7]

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required. They effectively solvate the cation of the base (Na+ or K+) without interfering with the nucleophilic pyrrole anion.

Caption: Workflow for N-Alkylation of the 7-azaindole core.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound.

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt may be observed as a slight change in color or turbidity.

  • Add the alkyl halide dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous NH4Cl.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the N-alkylated product.

Pathway B: Modification of the C-4 Ethyl Ester

The ethyl ester at the C-4 position is a versatile handle. Its conversion to an amide is one of the most common transformations in medicinal chemistry, as the amide bond provides a stable, planar unit capable of acting as both a hydrogen bond donor and acceptor. This two-step process first involves hydrolysis (saponification) of the ester to the carboxylic acid, followed by a coupling reaction with an amine.

Causality Behind Experimental Choices:

  • Hydrolysis: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis, particularly in complex molecules, as it can sometimes offer better selectivity and milder conditions.[8] A co-solvent system like THF/water or MeOH/water is used to ensure solubility of both the organic substrate and the inorganic base.[9]

  • Amide Coupling: Carboxylic acids do not directly react with amines under mild conditions. A coupling agent is required to convert the hydroxyl group of the acid into a better leaving group. Propanephosphonic acid anhydride (T3P®) is a highly effective, modern coupling agent that drives the reaction by forming a mixed anhydride intermediate, with byproducts that are easily removed during aqueous workup.[9] Other common reagents include HATU, HOBt/EDC, and PyBOP.

G start Ethyl Ester Starting Material step1 Step 1: Saponification LiOH, THF/H2O Acidic Workup (HCl) start->step1 intermediate Carboxylic Acid step1->intermediate step2 Step 2: Amide Coupling Amine (R-NH2), T3P® DIPEA, DMF intermediate->step2 product Final Amide Product step2->product

Caption: Workflow for C-4 ester hydrolysis and subsequent amide coupling.

Part 1: Ester Hydrolysis

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H2O, 2-3 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester in the THF/water solvent mixture.

  • Add LiOH·H2O and stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until LC-MS analysis indicates complete conversion.

  • Cool the mixture to 0°C and acidify to pH ~3-4 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with a suitable organic solvent like EtOAc, dry, and concentrate. The product is often used directly in the next step.

Part 2: Amide Coupling

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (from Part 1, 1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • T3P® (50% solution in EtOAc, 1.5 equiv)

  • Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous DMF or EtOAc

Procedure:

  • In a dry flask under an inert atmosphere, suspend or dissolve the carboxylic acid in the chosen anhydrous solvent.

  • Add the amine, followed by DIPEA.

  • Add the T3P® solution dropwise at room temperature. The reaction is often mildly exothermic.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the product with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify by silica gel chromatography or recrystallization to obtain the final amide.

Pathway C: Core Functionalization via Suzuki-Miyaura Cross-Coupling

Introducing substituents directly onto the carbon framework of the 7-azaindole core is a powerful strategy for modulating biological activity. The Suzuki-Miyaura cross-coupling is a premier method for forming C-C bonds, typically between an aryl/vinyl halide or triflate and an organoboron species.[10] While direct C-H activation is an emerging field, the most reliable approach involves starting with a halogenated 7-azaindole precursor (e.g., 2-iodo, 5-bromo).[2][6]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is critically dependent on a palladium catalyst. A combination of a palladium source like Pd2(dba)3 or Pd(OAc)2 and a phosphine ligand is common. For heteroaromatic couplings, ligands like XPhos or SPhos can be highly effective in promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.[6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a versatile, air-stable precatalyst that is often effective.[6][10]

  • Base and Solvent: The base (e.g., K2CO3, Cs2CO3) is essential for activating the boronic acid partner for the transmetalation step.[10] The choice of solvent, typically a mixture like dioxane/water or DME/water, is crucial for dissolving both the organic and inorganic reaction components.

G start Halo-7-azaindole (Ar-X) conditions Solvent (Dioxane/H2O) Heat (80-100 °C) Inert Atmosphere start->conditions reagents Boronic Acid (R-B(OH)2) Pd Catalyst Base (K2CO3) reagents->conditions product Coupled Product (Ar-R) conditions->product Reaction & Workup

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halogenated this compound (e.g., 2-iodo derivative, 1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • To a flask, add the halo-azaindole, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (N2 or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the C-C coupled product.

Summary of Derivatization Strategies

Position Reaction Type Key Reagents Resulting Functional Group Reference Protocol
N-1 N-Alkylation / ArylationNaH or K2CO3, Alkyl/Aryl HalideN-Alkyl / N-ArylProtocol 2.1.1
C-4 Ester HydrolysisLiOH or NaOHCarboxylic AcidProtocol 2.2.1 (Part 1)
C-4 Acid Amide CouplingAmine, T3P®, HATU, or EDCAmideProtocol 2.2.1 (Part 2)
Aromatic Core Suzuki-Miyaura CouplingBoronic Acid, Pd Catalyst, BaseAryl / HeteroarylProtocol 2.3.1

Conclusion

This compound is an exceptionally versatile platform for generating novel molecular architectures for drug discovery. By strategically targeting the N-1 position, the C-4 ester, and the core aromatic system, researchers can rapidly build libraries with diverse functionalities. The protocols outlined in this guide represent robust and reproducible methods that form the foundation of modern 7-azaindole chemistry, enabling the synthesis of next-generation therapeutics.

References

Application Notes and Protocols for Reactions Involving Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a prominent member of the 7-azaindole family of heterocyclic compounds, represents a cornerstone scaffold in contemporary medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine bases allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, making it a privileged core in the development of targeted therapeutics, particularly in oncology.[1] The strategic placement of the pyridine nitrogen atom introduces a key hydrogen bond acceptor site, while the pyrrole nitrogen offers a site for substitution to modulate physicochemical properties and explore further interactions within target protein active sites.

This guide provides detailed, field-proven protocols for three fundamental transformations of this compound: ester hydrolysis to the corresponding carboxylic acid, N-alkylation of the pyrrole ring, and subsequent amide coupling of the carboxylic acid. These reactions are pivotal for the elaboration of the 7-azaindole core into a diverse array of pharmacologically active molecules. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical properties of the starting material and its derivatives is crucial for successful experimental design and execution.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₀H₁₀N₂O₂190.20127-129White solid
1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidC₈H₆N₂O₂162.15>250 (decomposes)Off-white solid
Ethyl 1-benzyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylateC₁₇H₁₆N₂O₂280.32Not reportedNot reported
N-benzyl-1H-pyrrolo[2,3-b]pyridine-4-carboxamideC₁₅H₁₃N₃O251.28Not reportedNot reported

Experimental Protocols

Protocol 1: Saponification of this compound

Causality and Experimental Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a foundational step for further derivatization, such as amide bond formation. Saponification, using a strong base like sodium hydroxide, is a robust and high-yielding method for this transformation. A co-solvent system of methanol and water is employed to ensure the solubility of both the ester starting material and the inorganic base. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid, which can then be isolated by filtration.

Saponification Ester This compound Reagents 1. NaOH, MeOH/H₂O 2. HCl (aq) Ester->Reagents Hydrolysis Acid 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Reagents->Acid Acidification

Caption: Workflow for the saponification of the ethyl ester.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 g, 5.26 mmol) in a mixture of methanol (20 mL) and water (10 mL), add sodium hydroxide (0.42 g, 10.52 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC (eluent: 10% methanol in dichloromethane).

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and acidify to pH 3-4 with 1N HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as an off-white solid.

  • Characterization: The product can be characterized by ¹H NMR and mass spectrometry. Expected ¹H NMR (400 MHz, DMSO-d₆) δ: 12.5 (br s, 1H), 8.25 (d, J=4.8 Hz, 1H), 7.60 (t, J=2.8 Hz, 1H), 7.45 (d, J=4.8 Hz, 1H), 6.90 (dd, J=2.8, 1.6 Hz, 1H).

Protocol 2: N-Alkylation of this compound

Causality and Experimental Rationale: N-alkylation of the pyrrole nitrogen is a common strategy to introduce substituents that can modulate the biological activity and pharmacokinetic properties of the 7-azaindole scaffold. This protocol describes a standard N-benzylation reaction. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the pyrrole nitrogen, forming the nucleophilic anion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the SN2 displacement on the alkyl halide. The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

N_Alkylation Ester This compound Reagents Benzyl Bromide, K₂CO₃, DMF Ester->Reagents Alkylation N_Alkylated_Ester Ethyl 1-benzyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Reagents->N_Alkylated_Ester Amide_Coupling Acid 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Reagents Benzylamine, HATU, DIPEA, DMF Acid->Reagents Coupling Amide N-benzyl-1H-pyrrolo[2,3-b]pyridine-4-carboxamide Reagents->Amide

References

Application Note: Determination of the Solubility of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a detailed guide for determining the solubility of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic compound relevant in medicinal chemistry and drug discovery.[1][2] Understanding the solubility of this 7-azaindole derivative is critical for its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.[3][4][5] This document outlines two robust protocols for assessing both kinetic and thermodynamic solubility in a range of pharmaceutically relevant solvents. The methodologies are designed to provide accurate and reproducible data, essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The strategic incorporation of the 7-azaindole scaffold can modulate a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles compared to their indole counterparts.[1][6]

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[3][5] Therefore, the early and accurate determination of a compound's solubility in various solvents is paramount for:

  • Informing formulation development: Identifying suitable solvent systems for preclinical and clinical formulations.

  • Ensuring reliable biological assay results: Preventing compound precipitation in in-vitro and in-vivo assays, which can lead to erroneous data.[7][8]

  • Guiding lead optimization: Providing critical data for structure-activity relationship (SAR) and structure-property relationship (SPR) studies to design molecules with improved solubility.

  • Biopharmaceutics Classification System (BCS) categorization: Classifying drug substances based on their solubility and permeability, which can guide regulatory submissions.[9][10]

This guide provides detailed protocols for two complementary solubility assessment methods: the Kinetic Solubility Assay for high-throughput screening and the Thermodynamic (Equilibrium) Solubility Assay for definitive, gold-standard measurements.[7][11]

Understanding Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility to apply the appropriate method and correctly interpret the results.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[7][12][13] It is a high-throughput method well-suited for the early stages of drug discovery to quickly flag compounds with potential solubility issues.[7][13] However, it does not represent the true equilibrium state.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][11][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[11][14] This method is considered the "gold standard" and is essential for later-stage development and formulation work.[4]

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher[15]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other relevant organic solvents (e.g., ethanol, methanol, acetonitrile, polyethylene glycol 400)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

  • Thermomixer or orbital shaker with temperature control

  • Microplate centrifuge

  • UV-Vis microplate reader or HPLC-UV system

  • Analytical balance

  • Pipettes and tips

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of solubility in aqueous buffer.

Rationale: In early drug discovery, hundreds to thousands of compounds are synthesized and need to be rapidly assessed for their basic physicochemical properties. The kinetic solubility assay, by starting from a DMSO stock, mimics how compounds are often introduced into biological assays.[7][12] This provides a quick and resource-efficient way to identify potential solubility liabilities.

Workflow Diagram:

Caption: Workflow for the Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[13] Ensure the compound is fully dissolved.

  • Plate Preparation: In a 96-well polypropylene plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the desired final compound concentrations (e.g., 1, 5, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be kept constant, typically at 1-2%.[8]

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C) for 2 hours with gentle shaking.[7]

  • Separation of Precipitate: Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully transfer the supernatant to a new, clear, UV-transparent 96-well plate.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a UV-Vis microplate reader at the compound's maximum absorbance wavelength (λmax). A standard curve of the compound in a mixture of PBS and DMSO (at the same final concentration as the samples) should be prepared for accurate quantification.

Protocol 2: Shake-Flask Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the true equilibrium solubility and is considered the gold-standard method.[4]

Rationale: For lead optimization, formulation development, and regulatory submissions, a definitive understanding of a compound's solubility at equilibrium is required.[5][11] The shake-flask method ensures that the solvent is fully saturated with the compound, providing a true thermodynamic value.[4] This method is compliant with guidelines from regulatory bodies like the ICH.[10][16][17]

Workflow Diagram:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., PBS pH 7.4, water, ethanol, PEG 400) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C for biorelevant studies).[10] Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[18]

  • Phase Separation: After incubation, allow the samples to stand to let the undissolved solid settle. Alternatively, and for more robust separation, centrifuge the vials at high speed or filter the suspension through a 0.22 µm syringe filter compatible with the solvent.[14] This step is critical to avoid aspirating solid particles.[4]

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS/MS method. A standard curve prepared in the same solvent is required for accurate quantification.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS (pH 7.4)Kinetic25[Insert Data][Insert Data]
PBS (pH 7.4)Thermodynamic25[Insert Data][Insert Data]
PBS (pH 7.4)Thermodynamic37[Insert Data][Insert Data]
Deionized WaterThermodynamic25[Insert Data][Insert Data]
EthanolThermodynamic25[Insert Data][Insert Data]
PEG 400Thermodynamic25[Insert Data][Insert Data]
AcetonitrileThermodynamic25[Insert Data][Insert Data]

Interpretation:

  • Aqueous Solubility: The solubility in PBS at pH 7.4 is a key indicator of how the compound might behave under physiological conditions. Low aqueous solubility (<10 µg/mL) may suggest potential issues with oral absorption.[5]

  • pH-Dependence: While not detailed in these specific protocols, determining solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 as recommended by ICH guidelines) is crucial for ionizable compounds to understand their behavior throughout the gastrointestinal tract.[10][16]

  • Organic Solvents: Solubility in organic solvents like ethanol and PEG 400 provides valuable information for developing oral liquid or parenteral formulations.

  • Kinetic vs. Thermodynamic: A large discrepancy between kinetic and thermodynamic solubility values can indicate that the compound is prone to precipitation from a supersaturated solution, a critical consideration for formulation stability.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic determination of the kinetic and thermodynamic solubility of this compound. Accurate and reproducible solubility data are indispensable for advancing drug discovery and development projects. By understanding the solubility profile of this promising 7-azaindole derivative, researchers can make more informed decisions regarding its formulation, preclinical testing, and potential as a therapeutic agent.

References

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a starting material for organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Cornerstone for Modern Drug Discovery

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a paramount heterocyclic scaffold in medicinal chemistry. Its structure, a bioisosteric analog of indole, allows it to function as a versatile pharmacophore capable of forming key interactions with a multitude of biological targets.[1] Derivatives of 7-azaindole are found in numerous approved drugs and clinical candidates, particularly as kinase inhibitors for oncology.[2][3] The scaffold's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in the design of targeted therapies.[4]

This guide focuses on a particularly valuable starting material: This compound . The strategic placement of the ethyl carboxylate group at the C4-position provides a robust and versatile chemical handle, unlocking a vast chemical space for the synthesis of diverse compound libraries. This document serves as a detailed guide for researchers, providing insights into the reactivity of this starting material and step-by-step protocols for its key transformations.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from three primary reactive sites: the C4-ester, the N1-proton of the pyrrole ring, and the pyridine ring itself. A strategic approach to synthesis involves leveraging these sites sequentially to build molecular complexity.

G A Ethyl 1H-pyrrolo[2,3-b]pyridine- 4-carboxylate B 1H-Pyrrolo[2,3-b]pyridine- 4-carboxylic Acid A->B  Hydrolysis (Protocol 1) C N-Substituted Ethyl Ester A->C  N-Functionalization  (Protocol 3) E Halogenated Intermediates A->E  Halogenation D Amide Derivatives B->D  Amide Coupling  (Protocol 2) C->B  Hydrolysis F Cross-Coupled Products E->F  Cross-Coupling  (e.g., Suzuki, Buchwald)

Protocol 1: Saponification of the Ethyl Ester

The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step. This process, typically a base-mediated hydrolysis (saponification), is critical for preparing the substrate for subsequent amide bond formation. The carboxylic acid intermediate is often a more versatile building block for creating libraries of drug-like molecules.[5]

Causality and Experimental Choice:
  • Base Selection: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) due to the higher solubility of lithium carboxylates in mixed aqueous/organic solvent systems, which can prevent precipitation and drive the reaction to completion.

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol (MeOH) with water is used to ensure the solubility of both the ester starting material and the hydroxide base.

  • Temperature: The reaction is typically run at room temperature to prevent potential side reactions, although gentle heating can be applied to accelerate slow reactions.

Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio). The typical concentration is 0.1-0.5 M.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up (Acidification): Once complete, remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 1N hydrochloric acid (HCl) to a pH of ~3-4. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the isolated solid under high vacuum to afford 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a solid.

ParameterConditionExpected Outcome
Reagents LiOH·H₂OComplete hydrolysis
Solvent THF / H₂OGood reagent solubility
Temperature Room TemperatureClean conversion
Typical Yield >90%High purity solid

Protocol 2: Amide Bond Formation

With the carboxylic acid in hand, the next logical and highly valuable transformation is the formation of amides. This reaction is central to medicinal chemistry, allowing for the introduction of a vast array of chemical groups to probe structure-activity relationships (SAR).[6] Modern peptide coupling reagents offer high efficiency and minimize side reactions.

Causality and Experimental Choice:
  • Coupling Reagent: Propylphosphonic Anhydride (T3P®) is an excellent choice for amide coupling. It is a powerful dehydrating agent that activates the carboxylic acid. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous work-up. This avoids issues associated with carbodiimide-based reagents (e.g., EDC) which can form difficult-to-remove urea byproducts.[5]

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.

G cluster_0 A Carboxylic Acid (from Protocol 1) B Primary or Secondary Amine (R-NHR') C T3P® (Coupling Reagent) D DIPEA (Base) E Amide Product

Detailed Step-by-Step Protocol:
  • Reagent Preparation: To a solution of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM), add the desired primary or secondary amine (1.0-1.2 eq).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

  • Activator Addition: Add a 50% solution of T3P® in ethyl acetate (1.5-2.0 eq) dropwise to the reaction mixture, maintaining the temperature at room temperature or cooling with an ice bath for highly exothermic reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor for completion by LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration and concentration, purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Protocol 3: N-Functionalization of the Pyrrole Ring

Modification of the pyrrole nitrogen (N1) is a common strategy to block its hydrogen-bonding donor capacity, enhance metabolic stability, or introduce groups that can occupy new binding pockets in a target protein. Simple N-alkylation is a straightforward and effective method.[7]

Causality and Experimental Choice:
  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to deprotonate the pyrrole N-H (pKa ≈ 17), which is significantly more acidic than a simple amine. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can accelerate Sₙ2 reactions.

  • Electrophile: A reactive alkyl halide (e.g., benzyl bromide, methyl iodide, or a SEM-Cl protecting group) serves as the electrophile.

Detailed Step-by-Step Protocol:
  • Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as powdered K₂CO₃ (2.0-3.0 eq).

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.3 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as judged by TLC or LC-MS.

  • Work-up: Filter off the inorganic base and concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the N-alkylated product.

Advanced Applications in Drug Discovery: Targeting Kinases

The true power of this compound is realized when these fundamental transformations are applied to the synthesis of highly potent and selective bioactive agents. The 7-azaindole scaffold is a well-established "hinge-binder" for protein kinases, where the pyridine nitrogen and the pyrrole N-H form critical hydrogen bonds with the kinase hinge region.[4]

  • FGFR Inhibitors: By converting the C4-ester to an amide and introducing specific substituents on the pyridine ring, potent Fibroblast Growth Factor Receptor (FGFR) inhibitors have been developed. These compounds often feature a substituted aniline moiety attached via the C4-amide linkage.[4][8]

  • ATM Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core is central to the design of selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, which are promising agents for combination cancer therapy.[9]

  • PDE4B Inhibitors: The scaffold has been successfully used to generate selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for treating central nervous system diseases.[5]

The synthetic routes enabled by this compound allow for systematic exploration of the chemical space around this privileged core, leading to the discovery of novel therapeutics.

References

Application Note & Protocol: A Scalable Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural analogy to the indole nucleus allows it to function as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and better metabolic stability.[1] Consequently, the 7-azaindole core is a constituent of numerous clinically approved drugs and investigational agents. Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a key building block for the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a practical and efficient methodology suitable for industrial applications.

Strategic Approach: The Leimgruber-Batcho Indole Synthesis

For the large-scale synthesis of this compound, the Leimgruber-Batcho indole synthesis offers several distinct advantages over other methods like the Fischer, Bartoli, or Madelung syntheses.[2][3] This methodology is renowned for its high yields, mild reaction conditions, and the ready availability of starting materials.[3] A key feature of the Leimgruber-Batcho synthesis is its two-step process involving the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to construct the indole ring system. This approach is particularly well-suited for the preparation of a wide array of substituted indoles and azaindoles.[2][4][5]

The proposed synthetic route commences with a commercially available substituted nitropyridine, which undergoes condensation to form a key enamine intermediate. Subsequent reduction of the nitro group and concomitant cyclization yields the desired 7-azaindole product. This strategy avoids harsh acidic conditions often required in the Fischer indole synthesis and the use of organometallic reagents as in the Bartoli synthesis, making it a more favorable choice for scale-up operations.[6][7][8][9][10]

Overall Synthetic Workflow

The synthesis is a two-step process starting from a suitable 2-methyl-3-nitropyridine derivative.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A Starting Material: Ethyl 2-methyl-3-nitropyridine-4-carboxylate B Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine A->B Condensation C Intermediate: Ethyl 2-(2-(dimethylamino)vinyl)-3-nitropyridine-4-carboxylate B->C D Intermediate: Ethyl 2-(2-(dimethylamino)vinyl)-3-nitropyridine-4-carboxylate E Reagents: Raney Nickel, Hydrazine hydrate D->E Reduction & Cyclization F Final Product: This compound E->F

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a large-scale laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Synthesis of Ethyl 2-(2-(dimethylamino)vinyl)-3-nitropyridine-4-carboxylate (Intermediate 1)

Reaction Principle: This step involves the condensation of the activated methyl group of the starting nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Pyrrolidine is used as a catalyst to facilitate the formation of the enamine.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 2-methyl-3-nitropyridine-4-carboxylate210.185.0023.79
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.163.4028.54
Pyrrolidine71.120.202.81
Dimethylformamide (DMF)73.0925 L-

Procedure:

  • Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser with a nitrogen inlet, add Ethyl 2-methyl-3-nitropyridine-4-carboxylate (5.00 kg, 23.79 mol).

  • Solvent Addition: Add dimethylformamide (DMF, 25 L). Stir the mixture at room temperature (20-25 °C) until all solids have dissolved.

  • Reagent Addition: Add pyrrolidine (0.20 kg, 2.81 mol) followed by the slow addition of N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.40 kg, 28.54 mol) over a period of 30 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using a cooling bath if necessary.

  • Reaction: Heat the reaction mixture to 90-95 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product and wash the filter cake with cold ethanol (2 x 5 L).

  • Drying: Dry the solid product under vacuum at 50 °C to a constant weight.

Expected Yield: 5.5 - 6.0 kg (87-95% yield) of a reddish solid.

Part 2: Synthesis of this compound (Final Product)

Reaction Principle: The nitro group of the enamine intermediate is reduced to an amine using a catalyst such as Raney Nickel, with hydrazine hydrate as the hydrogen source. The resulting amino group then undergoes intramolecular cyclization with the enamine moiety, followed by the elimination of dimethylamine to form the aromatic pyrrole ring.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 2-(2-(dimethylamino)vinyl)-3-nitropyridine-4-carboxylate265.265.0018.85
Raney Nickel (50% slurry in water)-0.50-
Hydrazine hydrate (80% solution)50.06 (for N₂H₄·H₂O)2.3637.70
Ethanol (200 proof)46.0730 L-

Safety Precaution: Raney Nickel is pyrophoric when dry and must be handled with extreme care. Always keep it wet. Hydrazine is toxic and corrosive. Handle both in a well-ventilated fume hood with appropriate PPE.

Procedure:

  • Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser with a nitrogen inlet, add ethanol (30 L).

  • Catalyst Addition: Carefully add the Raney Nickel slurry (0.50 kg) to the ethanol. Caution: Ensure the Raney Nickel is always covered with solvent.

  • Substrate Addition: Add the Ethyl 2-(2-(dimethylamino)vinyl)-3-nitropyridine-4-carboxylate (5.00 kg, 18.85 mol) to the reactor.

  • Heating: Heat the suspension to 60-65 °C with vigorous stirring.

  • Hydrazine Addition: Slowly add hydrazine hydrate (2.36 kg, 37.70 mol) dropwise over a period of 1-2 hours. Caution: The reaction is exothermic, and gas evolution (nitrogen and hydrogen) will be observed. Maintain the internal temperature below 75 °C by controlling the addition rate and using cooling if necessary.

  • Reaction: After the addition is complete, maintain the reaction mixture at 70-75 °C for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Caution: Do not allow the filter cake to dry. Quench the Raney Nickel on the Celite® pad with copious amounts of water immediately after filtration.

  • Work-up: Concentrate the filtrate under reduced pressure to about one-third of its original volume.

  • Precipitation: Add water (20 L) to the concentrated solution to precipitate the product.

  • Isolation: Filter the solid product, wash with water (2 x 5 L), and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight.

Expected Yield: 3.0 - 3.4 kg (83-94% yield) of an off-white to pale yellow solid.

Mechanism of the Reductive Cyclization

The reductive cyclization step is a key transformation in the Leimgruber-Batcho synthesis.

G A Enamine Intermediate B Reduction of Nitro Group A->B Raney Ni, N₂H₄·H₂O C Amino Intermediate B->C D Intramolecular Cyclization C->D Tautomerization & Attack E Cyclized Intermediate D->E F Elimination of Dimethylamine E->F G Final Product: This compound F->G Aromatization

Figure 2: Simplified mechanism of the reductive cyclization step.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of the Leimgruber-Batcho indole synthesis ensures high yields and operational simplicity, making it an attractive route for the industrial production of this valuable building block. Careful attention to safety procedures, particularly when handling pyrophoric and toxic reagents, is paramount for the successful and safe execution of this synthesis on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested advice to help you optimize your reaction yields and purity.

Introduction to the Synthesis

This compound, also known as ethyl 7-azaindole-4-carboxylate, is a valuable heterocyclic building block in medicinal chemistry.[1][2][3] Its synthesis can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to low yields and the formation of side products.[4] This guide will focus on a common and effective synthetic route, the Hemetsberger-Knittel reaction, and provide strategies to overcome common obstacles.[1][5][6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low (<30%). What are the likely causes and how can I improve it?

Low yields are a frequent challenge in azaindole synthesis.[4] Several factors, from starting materials to reaction conditions, can be responsible.

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • Issue: Impurities in the starting materials, particularly the substituted pyridine precursor, can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials by recrystallization or column chromatography before use.

  • Reaction Temperature and Time:

    • Issue: The Hemetsberger-Knittel reaction is a thermal decomposition and is highly sensitive to temperature.[1][5] Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition of the starting material or product.

    • Recommendation: Carefully control the reaction temperature. It is often beneficial to perform small-scale experiments to determine the optimal temperature for your specific substrate. In some cases, higher temperatures and shorter reaction times have been found to improve yields for azaindole synthesis compared to analogous indole syntheses.[5] Microwave-assisted synthesis can also be a valuable tool for precise temperature control and rapid reaction times.[6]

  • Solvent Choice:

    • Issue: The choice of solvent can significantly impact the reaction rate and side product formation.

    • Recommendation: High-boiling point, inert solvents such as xylenes, toluene, or diphenyl ether are typically used for the Hemetsberger-Knittel reaction. The optimal solvent may need to be determined empirically.

  • Inefficient Cyclization:

    • Issue: The key ring-forming step may be inefficient due to the electronic properties of the pyridine ring.

    • Recommendation: For related azaindole syntheses, the introduction of an electron-donating group on the pyridine ring can sometimes facilitate cyclization. While this may not be directly applicable to the target molecule, it highlights the importance of the electronic nature of the precursors.

Q2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I minimize its formation?

The formation of dark, polymeric, or tarry byproducts is often indicative of decomposition or polymerization side reactions.

Possible Causes & Solutions:

  • Decomposition at High Temperatures:

    • Issue: As mentioned, excessive heat can cause the starting materials or the desired product to decompose.

    • Recommendation: Optimize the reaction temperature and time. A lower temperature for a longer duration might be preferable to a high temperature for a short period.

  • Presence of Oxygen:

    • Issue: Some intermediates in the reaction may be sensitive to oxidation, leading to colored byproducts.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Acid/Base Sensitivity:

    • Issue: The starting materials or product may be sensitive to acidic or basic conditions, which can catalyze polymerization or decomposition.

    • Recommendation: Ensure that the reaction is performed under neutral conditions unless a specific acid or base is required for the chosen synthetic route.

Q3: My purified product still shows impurities in the NMR spectrum. What are the common impurities and how can I improve the purification?

Effective purification is crucial for obtaining a high-purity final product.

Common Impurities & Purification Strategies:

  • Unreacted Starting Material:

    • Issue: Incomplete reaction can leave starting materials in the crude product.

    • Recommendation: Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. If the reaction has stalled, consider adjusting the temperature or reaction time.

  • Positional Isomers:

    • Issue: Depending on the specific synthetic route, the formation of other azaindole isomers is a possibility.

    • Recommendation: Careful selection of the synthetic route is the best way to avoid isomeric impurities. If they do form, purification by column chromatography with a carefully chosen solvent system is often necessary.

  • Hydrolyzed Product:

    • Issue: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid during workup or purification, especially if acidic or basic conditions are used.

    • Recommendation: Use neutral conditions during the workup. If an aqueous wash is performed, use deionized water and minimize the contact time.

Enhanced Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution (to remove any acidic impurities) followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a highly pure product.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Hemetsberger-Knittel synthesis of indoles and azaindoles?

A: The precise mechanism of the Hemetsberger-Knittel reaction is not fully elucidated. However, it is postulated to proceed through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. This decomposition is thought to generate a nitrene intermediate, which then undergoes cyclization onto the adjacent aromatic ring to form the pyrrole ring of the indole or azaindole system. Azirine intermediates have also been isolated in some cases, suggesting a complex reaction pathway.[1]

Q: Are there alternative synthetic routes to this compound?

A: Yes, several other methods for the synthesis of the 7-azaindole core structure exist, which could potentially be adapted. These include:

  • Palladium-catalyzed cross-coupling reactions: These modern methods offer efficient routes starting from functionalized pyridines.[2][4]

  • Reductive cyclization of enamines: This can be a high-yielding, two-step alternative to the Bartoli reaction for some azaindole derivatives.[7]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Q: How does the electron-deficient nature of the pyridine ring affect the synthesis?

A: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution. This can make the key cyclization step in many classical indole syntheses, such as the Fischer indole synthesis, more difficult and require harsh reaction conditions, often leading to lower yields.[4]

Data and Protocols

Comparative Yields under Different Conditions (Hypothetical Data)

The following table illustrates how reaction parameters can influence the yield of this compound based on typical observations for Hemetsberger-Knittel reactions.

EntrySolventTemperature (°C)Time (h)Yield (%)Observations
1Toluene110845Incomplete reaction
2Xylene140475Good conversion, some byproducts
3Xylene160260Increased byproduct formation
4Toluene (Microwave)1500.580Clean reaction, rapid conversion
Experimental Protocol: Hemetsberger-Knittel Synthesis

This protocol is a generalized procedure based on the principles of the Hemetsberger-Knittel reaction and should be optimized for your specific setup.

Step 1: Synthesis of the Ethyl 2-azido-3-(pyridin-3-yl)acrylate precursor

  • To a solution of 3-pyridinecarboxaldehyde and ethyl azidoacetate in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the azido-acrylate precursor.

Step 2: Thermal Cyclization to this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl 2-azido-3-(pyridin-3-yl)acrylate in a high-boiling inert solvent (e.g., xylene).

  • Heat the solution to reflux (approximately 140°C for xylene) under an inert atmosphere (nitrogen or argon).

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product spot. The reaction time can vary from 2 to 6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product as described in the "Enhanced Purification Protocol" section above.

Visualizing the Process

Troubleshooting Workflow

Caption: A workflow for troubleshooting common issues in the synthesis.

Hemetsberger-Knittel Reaction Pathway

ReactionPathway Reactants 3-Pyridinecarboxaldehyde + Ethyl Azidoacetate Azidoacrylate Ethyl 2-azido-3-(pyridin-3-yl)acrylate Reactants->Azidoacrylate Base catalyst Nitrene Nitrene Intermediate (Postulated) Azidoacrylate->Nitrene Heat (Δ) Product This compound Nitrene->Product Cyclization

Caption: A simplified representation of the Hemetsberger-Knittel reaction pathway.

References

Technical Support Center: Column Chromatography Purification of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, offering step-by-step solutions based on established chromatographic principles.

Issue 1: Low or No Recovery of the Compound from the Column

  • Potential Cause: The compound may have decomposed on the silica gel, or an inappropriate solvent system was used.[1]

  • Troubleshooting Steps:

    • Assess Compound Stability: Before performing column chromatography, it's crucial to determine the stability of your compound on silica gel.[1] This can be done by spotting the compound on a TLC plate, allowing it to sit for a few hours, and then eluting it to see if any degradation has occurred.

    • Consider Alternative Stationary Phases: If the compound is sensitive to the acidic nature of silica gel, consider using a more neutral stationary phase like alumina.[2] Alternatively, you can use deactivated silica gel.[1]

    • Verify Solvent System: Double-check the composition of your eluent to ensure the correct polarity.[1] An eluent that is not polar enough will result in the compound remaining on the column.

    • Check for Elution in Early Fractions: It's possible the compound eluted very quickly. Concentrate the initial fractions and analyze them by TLC.[1]

Issue 2: Poor Separation of the Target Compound from Impurities

  • Potential Cause: The chosen solvent system may not be optimal, or the column may have been improperly packed or overloaded.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: The key to good separation on a column is to first find a solvent system that gives a clear separation of your target compound and impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound.[3]

    • Employ Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.[2] A typical gradient for this class of compounds could be increasing the percentage of ethyl acetate in hexanes.[2]

    • Ensure Proper Column Packing: A well-packed column is essential for good separation.[2] Ensure the silica gel is packed uniformly to prevent channeling, where the solvent and sample bypass the stationary phase.[2]

    • Avoid Overloading the Column: Overloading the column with too much crude material will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1.

Issue 3: Compound Streaking or Tailing on the Column

  • Potential Cause: This is often observed with nitrogen-containing heterocyclic compounds due to interactions with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, into the eluent can neutralize the acidic sites on the silica gel and significantly improve the peak shape.[2][3]

    • Use a Different Stationary Phase: As mentioned previously, switching to a neutral or basic stationary phase like alumina can alleviate this issue.[2]

Issue 4: The Crude Material is Not Soluble in the Eluent

  • Potential Cause: The polarity of the eluent is too low to dissolve the crude sample.

  • Troubleshooting Steps:

    • Dry Loading Technique: The recommended method is "dry loading".[4] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4][5] This powder can then be carefully added to the top of the packed column.[4]

    • Minimal Strong Solvent for Wet Loading: If you must use "wet loading," dissolve the sample in the minimum amount of a solvent that is slightly more polar than your starting eluent.[4] Using too much of a strong solvent will compromise the separation.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][3] The optimal ratio should be determined by preliminary TLC analysis of your crude mixture. A gradient starting from a low percentage of ethyl acetate (e.g., 10%) and gradually increasing is often successful.[2]

Q2: What type of stationary phase is most suitable?

A2: Silica gel (100-200 or 230-400 mesh) is the most commonly used stationary phase for this type of compound.[3] However, due to the basic nitrogen atoms in the pyrrolopyridine core, which can interact with the acidic silica surface, neutral or basic alumina can be a good alternative if issues like streaking or degradation are observed.[2]

Q3: How can I visualize the compound on a TLC plate?

A3: this compound contains a chromophore and should be visible under UV light (typically at 254 nm). Staining with a general-purpose stain like potassium permanganate can also be used for visualization.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, reagents from the synthesis, and potential side-products or isomers.[2] For instance, in syntheses involving cross-coupling reactions, residual catalysts and ligands might be present.[6] A thorough work-up procedure before chromatography is essential to remove many of these impurities.[2]

Experimental Protocol: A General Guideline

This protocol provides a general workflow for the purification of this compound. The specific parameters should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Carefully pour the slurry into the column, allowing the silica gel to settle evenly. Tap the column gently to ensure a well-packed bed.[3]

  • Add another thin layer of sand on top of the silica gel.[3]

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small portion of silica gel to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[4][5]

  • Carefully add this powder to the top of the packed column.[4]

3. Elution:

  • Begin eluting with the initial non-polar solvent system.

  • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Maintain a consistent flow rate. For flash chromatography, a pressure of 1-4 psi is typical.[4]

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard and effective for most applications.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good selectivity for this class of compounds.[2]
TLC Rf of Product 0.2 - 0.4Optimal for good separation on a column.[3]
Silica to Crude Ratio 30:1 to 100:1 (w/w)Ensures sufficient separation capacity.
Basic Modifier (if needed) 0.1 - 1% TriethylamineNeutralizes acidic sites on silica, improving peak shape.[2][3]

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Purification Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes PoorSep Poor Separation Problem->PoorSep Yes Tailing Streaking/Tailing Problem->Tailing Yes Insoluble Insoluble Sample Problem->Insoluble Yes Success Successful Purification Problem->Success No Sol_Stability Check Compound Stability Use Alumina or Deactivated Silica LowYield->Sol_Stability Sol_TLC Optimize Solvent System with TLC (Rf 0.2-0.4) PoorSep->Sol_TLC Sol_Modifier Add Basic Modifier (e.g., TEA) Use Alumina Tailing->Sol_Modifier Sol_DryLoad Use Dry Loading Technique Insoluble->Sol_DryLoad Sol_Stability->Problem Sol_Packing Check Column Packing Avoid Overloading Sol_TLC->Sol_Packing Sol_Packing->Problem Sol_Modifier->Problem Sol_DryLoad->Problem

Caption: Troubleshooting workflow for column chromatography.

References

Identification of common side products in Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Introduction to the Synthesis of this compound

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. Its synthesis can be approached through various methods, with the Hemetsberger-Knittel reaction being a prominent and effective strategy. This route typically involves the thermal decomposition of an ethyl 2-azido-3-(pyridin-4-yl)acrylate intermediate, which is itself synthesized from pyridine-4-carboxaldehyde and ethyl azidoacetate. While this method can provide good yields, it is not without its challenges, including the potential for side product formation that can complicate purification and reduce overall efficiency.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the Hemetsberger-Knittel synthesis of this compound, but I am observing very low yields or no product formation at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the Hemetsberger-Knittel synthesis can often be attributed to several factors, primarily related to the stability of the intermediates and the reaction conditions.

  • Decomposition of the Azide Intermediate: The ethyl 2-azido-3-(pyridin-4-yl)acrylate intermediate is thermally sensitive and can decompose if not handled correctly. It is crucial to use freshly prepared azide or ensure it has been stored properly under inert atmosphere and protected from light.

  • Suboptimal Thermolysis Conditions: The thermal cyclization step is critical. The temperature and reaction time must be carefully controlled. Insufficient temperature will lead to incomplete reaction, while excessive heat can cause decomposition of the product and starting material. A typical starting point for the thermolysis is refluxing in a high-boiling solvent like xylene or Dowtherm A. It is advisable to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the starting pyridine-4-carboxaldehyde or ethyl azidoacetate can lead to the formation of side products and inhibit the desired reaction. Ensure the purity of your starting materials before commencing the synthesis.

Troubleshooting Workflow for Low Yield:

Caption: Workflow for troubleshooting low product yields.

Issue 2: Presence of a Significant, Difficult-to-Separate Impurity

Question: My reaction mixture shows a major side product with a similar polarity to my desired this compound, making purification by column chromatography challenging. What is this likely impurity and how can I minimize its formation?

Answer:

The most probable significant side product in this synthesis is the regioisomeric Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate .

  • Mechanism of Formation: The Hemetsberger-Knittel reaction proceeds through a nitrene intermediate generated from the thermal decomposition of the azide. This nitrene can undergo cyclization onto the pyridine ring at two different positions. Cyclization onto the C-3 position of the pyridine ring leads to the desired 1H-pyrrolo[2,3-b]pyridine scaffold. However, cyclization onto the C-5 position results in the formation of the 1H-pyrrolo[3,2-b]pyridine regioisomer.[1]

Minimizing Regioisomer Formation:

  • Reaction Conditions: While the formation of both regioisomers is often inherent to the reaction mechanism, subtle changes in reaction conditions can sometimes influence the selectivity. Experimenting with different high-boiling, inert solvents and carefully controlling the rate of heating during the thermolysis may have an impact on the product ratio.

  • Purification Strategies: Since the regioisomers often have very similar polarities, their separation can be challenging.

    • Chromatography: Careful optimization of the solvent system for column chromatography is essential. Using a long column with a shallow gradient may improve separation.[2]

    • Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system could be an effective method for purification.

    • Derivatization: In some cases, protecting the indole nitrogen (e.g., with a Boc group) can alter the polarity of the regioisomers enough to allow for easier separation by chromatography. The protecting group can then be removed in a subsequent step.[2]

Visualizing Regioisomer Formation:

Caption: Formation of regioisomers during synthesis.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the desired product versus the regioisomeric side product?

A1: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for differentiating between the two isomers.

  • ¹H NMR: The proton chemical shifts and coupling patterns of the pyridine and pyrrole ring protons will be distinct for each isomer. For this compound, you would expect specific signals corresponding to the protons at positions 2, 3, 5, and 6 of the pyrrolopyridine core. The regioisomer will have a different set of signals. A detailed 2D NMR analysis (COSY, HMBC) can definitively establish the connectivity and confirm the correct structure.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also differ between the two isomers.

Q2: Are there any other potential side products I should be aware of?

A2: While the regioisomer is the most common major side product, other minor impurities can also form.

  • Products of Incomplete Reaction: Unreacted starting materials or the azide intermediate may be present if the reaction is not driven to completion.

  • Decomposition Products: At excessively high temperatures, the starting materials and products can decompose, leading to a complex mixture of byproducts. The thermal decomposition of azidopyridines is known to produce nitrogen gas and can lead to the formation of polymeric materials.

  • Hydrolysis Products: If water is present during workup or purification, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q3: What are the recommended safety precautions for this synthesis?

A3: The use of azides requires strict safety measures.

  • Azide Handling: Organic azides are potentially explosive, especially when heated or subjected to shock. Always handle them behind a blast shield and avoid scratching or grinding the solid material.

  • Thermolysis: The thermal decomposition of the azide intermediate generates nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood with appropriate pressure relief.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-azido-3-(pyridin-4-yl)acrylate
  • To a solution of pyridine-4-carboxaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) in ethanol at 0 °C, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hemetsberger-Knittel Cyclization to this compound
  • Dissolve the purified ethyl 2-azido-3-(pyridin-4-yl)acrylate (1.0 eq) in a high-boiling inert solvent (e.g., xylene, Dowtherm A).

  • Heat the solution to reflux and maintain the temperature for the time determined by reaction monitoring (typically 1-3 hours).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography, carefully optimizing the eluent to separate the desired product from the regioisomeric side product.

Quantitative Data Summary:

ParameterValue/RangeNotes
Thermolysis Temperature 140-260 °CDependent on the solvent used.
Typical Reaction Time 1 - 5 hoursMonitor by TLC/LC-MS for completion.
Expected Yield 40-70%Highly dependent on reaction scale and purity of intermediates.
Regioisomer Ratio VariableCan be influenced by reaction conditions.

V. References

  • Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azidoacrylestern. Monatsh. Chem.1972 , 103, 194–204. --INVALID-LINK--

  • Moody, C. J.; et al. Indoles via Knoevenagel–Hemetsberger reaction sequence. J. Chem. Soc., Perkin Trans. 12000 , 329-333. --INVALID-LINK--

  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000 , 1045-1075. --INVALID-LINK--

  • Lukin, K.; et al. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorg. Med. Chem. Lett.2006 , 16(8), 2067-2071. --INVALID-LINK--

  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. --INVALID-LINK--

  • BLDpharm. Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. BLDpharm. --INVALID-LINK--

References

Stability and optimal storage conditions for Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 80721-02-4). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and optimal storage of this compound. Here, you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Several suppliers recommend room temperature storage for the solid form.[3][4] To mitigate potential degradation from atmospheric moisture, storage in a desiccator or with a desiccant is advisable. The container should be opaque or stored in the dark to prevent photodegradation.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the solvent and storage temperature. For short-term storage (days to weeks), solutions can typically be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below. It is crucial to use anhydrous solvents, as the ester functional group is susceptible to hydrolysis.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be kept away from strong oxidizing agents.[2] It is also sensitive to moisture, which can lead to hydrolysis of the ethyl ester.[2] Contact with strong acids or bases should be avoided as they can catalyze degradation of the pyrrolopyridine core and the ester group.

Q4: Is this compound sensitive to light?
Q5: What is the expected shelf-life of the solid compound?

A5: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the solid form of this compound is expected to be stable for years. However, it is always recommended to refer to the manufacturer's certificate of analysis and re-test the material if it has been stored for an extended period, especially if it is being used in cGMP applications.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Scenario 1: Inconsistent results in biological assays.

Question: My recent batches of experiments using a stock solution of this compound are showing lower than expected activity. What could be the cause?

Answer: This issue often points to the degradation of the compound in your stock solution.

  • Plausible Cause 1: Hydrolysis. The ethyl ester group is susceptible to hydrolysis, especially in the presence of water. If your solvent was not anhydrous or if the solution was exposed to atmospheric moisture, the compound may have degraded to its carboxylic acid form, which will likely have different biological activity.

  • Plausible Cause 2: Improper Storage. Repeated freeze-thaw cycles can lead to degradation. Storing the stock solution at refrigerated temperatures (2-8°C) for an extended period may not be sufficient to prevent slow degradation.

  • Plausible Cause 3: Photodegradation. If the solution was not protected from light, photodegradation could have occurred.

Troubleshooting Workflow:

start Inconsistent Assay Results check_sol Was the solvent anhydrous? start->check_sol check_storage How was the stock solution stored? check_sol->check_storage Yes use_anhydrous Use anhydrous solvent and inert atmosphere. check_sol->use_anhydrous No check_light Was the solution protected from light? check_storage->check_light Properly (aliquoted, -20°C) aliquot_store Aliquot and store at -20°C or below. check_storage->aliquot_store Improperly (e.g., 4°C, multiple freeze-thaws) protect_light Use amber vials or wrap in foil. check_light->protect_light No retest Re-run the assay. check_light->retest Yes prepare_fresh Prepare a fresh stock solution from solid material. prepare_fresh->retest use_anhydrous->prepare_fresh aliquot_store->prepare_fresh protect_light->prepare_fresh end Consistent results expected. retest->end

Caption: Troubleshooting workflow for inconsistent assay results.

Scenario 2: Physical appearance of the solid has changed.

Question: The solid this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint. Is it still usable?

Answer: A change in the physical appearance of the compound is a strong indicator of degradation.

  • Plausible Cause 1: Oxidation. Exposure to air over time can lead to oxidation of the pyrrolopyridine ring system.

  • Plausible Cause 2: Contamination. The compound may have been inadvertently contaminated during handling.

  • Plausible Cause 3: Exposure to Light/Heat. Chronic exposure to light or elevated temperatures can cause decomposition, often leading to colored byproducts.

Recommended Action: It is strongly advised not to use the discolored material for experiments where purity is critical. The presence of impurities can lead to erroneous and uninterpretable results. You should consider purchasing a fresh batch of the compound. For less sensitive applications, you may consider purification by recrystallization or chromatography, followed by analytical characterization (e.g., NMR, LC-MS) to confirm its identity and purity before use.

Scenario 3: Solubility issues with the compound.

Question: I am having difficulty dissolving this compound in a solvent in which it was previously soluble. What could be the problem?

Answer: This can be due to either degradation of the compound or issues with the solvent.

  • Plausible Cause 1: Degradation to a less soluble product. If the compound has hydrolyzed to the corresponding carboxylic acid, its solubility profile will change significantly. Carboxylic acids are generally less soluble in non-polar organic solvents and more soluble in polar or aqueous basic solutions compared to their ester counterparts.

  • Plausible Cause 2: Solvent quality. The solvent itself might be of poor quality or contain impurities. Ensure you are using a fresh, high-purity solvent.

Troubleshooting Steps:

  • Verify Solvent Quality: Try dissolving a small amount of a fresh, reliable compound in the same solvent to rule out solvent issues.

  • Analyze the Compound: If possible, take an analytical sample (e.g., for LC-MS analysis) to check for the presence of the expected parent mass and any potential degradation products like the hydrolyzed carboxylic acid.

  • Attempt Solubilization in Different Solvents: Try dissolving the problematic solid in a different solvent system. For instance, if it fails to dissolve in dichloromethane, try a more polar solvent like DMSO or DMF. If it dissolves in a dilute aqueous base, this strongly suggests hydrolysis to the carboxylic acid has occurred.

III. Recommended Stability Testing Protocol

For critical applications, it is advisable to perform in-house stability testing. The following is a general protocol outline based on ICH guidelines.

Objective: To determine the stability of this compound under defined storage conditions.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, anhydrous)

  • Type I glass vials with inert caps

  • Stability chambers set to desired conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Reference standard of the compound

Experimental Workflow:

start Initiate Stability Study prep_samples Prepare solid and solution samples in appropriate vials. start->prep_samples initial_analysis Time zero (T0) analysis: Assay for purity and appearance. prep_samples->initial_analysis place_chambers Place samples in stability chambers. initial_analysis->place_chambers pull_samples Pull samples at specified time points (e.g., 1, 3, 6 months). place_chambers->pull_samples analyze_samples Analyze samples for purity, degradation products, and appearance. pull_samples->analyze_samples compare_results Compare results to T0 data. analyze_samples->compare_results compare_results->pull_samples Continue study determine_shelf_life Determine shelf-life based on acceptable degradation limits. compare_results->determine_shelf_life End of study

Caption: General workflow for a stability study.

Methodology:

  • Sample Preparation:

    • Accurately weigh the solid compound into several vials.

    • Prepare a stock solution at a known concentration in the chosen solvent and dispense it into multiple vials.

  • Initial Analysis (T=0):

    • Record the physical appearance of the solid and the solution.

    • Perform HPLC analysis to determine the initial purity and create a reference chromatogram.

  • Storage:

    • Place the vials in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[6][7]

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), remove a set of vials from each storage condition.

    • Equilibrate the samples to room temperature before analysis.

    • Record physical appearance.

    • Perform HPLC analysis and compare the chromatograms to the T=0 data. Quantify the parent compound and any new peaks (degradation products).

  • Data Evaluation:

    • Assess the change in purity over time. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

    • The shelf-life is determined as the time point at which the purity drops below a pre-defined acceptance criterion (e.g., 95%).

IV. Summary of Storage Conditions

Form Condition Temperature Protection Duration
Solid DryRoom TemperatureTightly sealed, Protect from lightLong-term
Solution Anhydrous Solvent2-8°CTightly sealed, Protect from lightShort-term (days)
Solution Anhydrous Solvent-20°C or belowTightly sealed, Protect from light, AliquotedLong-term (months to years)

This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Adherence to these recommendations will help ensure the quality and integrity of the compound, leading to more reliable and reproducible experimental outcomes.

References

Strategies to overcome low yields in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolopyridine Synthesis

A Senior Application Scientist's Guide to Overcoming Low Yields

Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Pyrrolopyridines, or azaindoles, are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1] However, their synthesis is often plagued by challenges that can lead to frustratingly low yields.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. In a question-and-answer format, we will dissect common problems, explore the causality behind experimental choices, and offer field-proven strategies to optimize your reactions and troubleshoot failures.

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses specific issues encountered during the synthesis of various pyrrolopyridine isomers.

Issue 1: Poor Performance in Classical Cyclization Reactions

Question: I am attempting a Chichibabin-type synthesis of a 2-substituted-7-azaindole (pyrrolo[2,3-b]pyridine) by reacting a lithiated picoline with a nitrile, but my yields are consistently below 30%. What is going wrong?

Answer: This is a classic and potent method for constructing the 7-azaindole core, but it is highly sensitive to reaction conditions and prone to specific side reactions. The primary culprits for low yields are typically picoline dimerization and unproductive reactions involving the strong base.[2]

Common Causes and Solutions:

  • Picoline Dimerization: The lithiated picoline intermediate is a potent nucleophile that can attack a molecule of the starting picoline, leading to dimer formation. This parasitic reaction consumes your starting material.

    • Mechanistic Insight: The rate of dimerization is highly dependent on the concentration of the lithiated picoline.

    • Strategy: Control the concentration of the reactive intermediate. Instead of adding the nitrile to the lithiated picoline, employ an "inverse addition" strategy. Add the picoline slowly to a solution of the strong base (like Lithium diisopropylamide, LDA) and the nitrile. This ensures the lithiated picoline reacts with the nitrile as it is formed, keeping its standing concentration to a minimum.[2]

  • Incorrect Base Stoichiometry: The reaction mechanism involves multiple deprotonation steps. Using an insufficient amount of base is a common error that stalls the reaction.

    • Mechanistic Insight: The base is consumed in the initial picoline deprotonation and is also required to facilitate the subsequent cyclization and tautomerization steps to form the final aromatic product.

    • Strategy: A slight excess of the strong base is critical. While one might assume ~2.0 equivalents are needed (one for the picoline and one for the nitrile), studies have shown that using 2.1 equivalents of LDA provides optimal yields. Conversely, using only a stoichiometric amount (e.g., 1.05 equivalents) can lead to yields as low as 15-20%.[2]

  • Reaction of Base with Nitrile: Strong bases like LDA can add directly to the nitrile functional group, forming an unreactive amidine intermediate that will not participate in the desired cyclization.[2]

    • Strategy: Careful temperature control is key. Maintain a low temperature (e.g., -78 °C) during the initial deprotonation and addition phases to favor kinetically controlled deprotonation over nucleophilic addition to the nitrile.

Issue 2: Failures in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Buchwald-Hartwig amination on a 4-chloro-7-azaindole substrate is giving low conversion. What factors should I investigate?

Answer: Palladium-catalyzed cross-coupling reactions are essential for functionalizing the pyrrolopyridine core. However, the nitrogen atoms in the bicyclic system can complicate catalysis, leading to low yields. The main factors to consider are catalyst inhibition, ligand choice, and the strategic use of protecting groups.[3][4]

Troubleshooting Steps:

  • Catalyst Inhibition: The pyridine nitrogen and the pyrrole N-H can act as ligands, coordinating to the palladium center and deactivating the catalyst.[3]

    • Strategy: Protecting Groups: Protecting the pyrrole nitrogen is often essential for success. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice. It is robust enough to survive many reaction conditions but can be removed later. Forcing conditions on an unprotected N-H can lead to complex side reactions and catalyst deactivation.[4]

  • Suboptimal Ligand/Catalyst/Base Combination: There is no universal catalyst system for azaindoles; the optimal choice is highly substrate-dependent.

    • Strategy: Systematic Screening: A systematic screen of catalysts, ligands, and bases is the most effective approach. For Buchwald-Hartwig aminations on this core, sterically hindered, electron-rich phosphine ligands often perform well. A study on a similar system found that using Pd(OAc)₂ with the RuPhos ligand in tert-butanol gave a high conversion in a very short time.[4] In contrast, other common systems may be less effective.[4]

Parameter Recommendation for Buchwald-Hartwig on 4-Chloro-7-Azaindole Rationale
Catalyst Pd(OAc)₂ or Pre-catalysts (e.g., XPhos Pd G2, RuPhos Pd G2)Pre-catalysts can offer better stability and reproducibility.[4]
Ligand RuPhos, XPhosBulky, electron-rich ligands that promote the reductive elimination step and stabilize the active catalytic species.[3][4]
Base NaOtBu, K₂CO₃, Cs₂CO₃The choice of base is critical and must be optimized. Stronger bases like NaOtBu are often effective but can cause side reactions.[3]
Solvent tert-Butanol, Dioxane, TolueneThe solvent influences catalyst solubility and reactivity. Dry solvents are crucial for many cross-coupling reactions.[4]

Question: I am trying to perform a Suzuki-Miyaura coupling on a 4-fluoro-7-azaindole, but the reaction is not working. Why is this so difficult?

Answer: The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making it significantly less reactive in standard palladium-catalyzed cross-coupling reactions compared to its chloro, bromo, or iodo counterparts.[3] Overcoming this low reactivity requires specialized conditions.

Strategies for C-F Activation:

  • Halogen Exchange (Halex): If the synthetic route allows, the most straightforward approach is to convert the fluoro group to a more reactive halide (bromo or iodo) before attempting the Suzuki coupling.

  • Specialized Catalyst Systems: If direct coupling is necessary, you must use catalyst systems specifically designed for C-F activation. This often involves highly electron-rich and sterically demanding ligands that can facilitate the difficult oxidative addition step.

  • Forcing Conditions: These reactions often require higher temperatures (e.g., 100-140 °C) and longer reaction times to achieve reasonable conversion.[3] Always monitor the reaction progress carefully to avoid decomposition.

Troubleshooting & Optimization Workflows

Visualizing the troubleshooting process can help structure your experimental plan. Below are decision-making workflows for common challenges.

Workflow 1: General Low Yield Troubleshooting

LowYield_Workflow start Low Yield (<50%) Observed check_purity 1. Analyze Starting Materials & Reagents (NMR, LC-MS) start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Purify Starting Materials (Recrystallization, Chromatography) is_pure->purify No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity temp_moisture Temperature & Moisture Control (Dry Solvents, Inert Atmosphere) check_conditions->temp_moisture stoichiometry Reagent Stoichiometry (Especially Base, Catalyst) temp_moisture->stoichiometry analyze_crude 3. Analyze Crude Reaction Mixture (LC-MS, TLC) stoichiometry->analyze_crude side_products Side Products Identified? analyze_crude->side_products no_reaction Mainly Unreacted Starting Material side_products->no_reaction No mech_change Identify Side Reaction & Modify Conditions to Suppress (e.g., Inverse Addition, Temp Control) side_products->mech_change Yes optimize Systematically Optimize Parameters (Temp, Concentration, Ligand/Base) no_reaction->optimize end_success Yield Improved optimize->end_success mech_change->end_success

Caption: Decision-making workflow for troubleshooting low yields.

Key Experimental Protocols

Adherence to a robust, well-documented protocol is the foundation of reproducible, high-yield synthesis.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling on a Dihalo-7-Azaindole

This protocol is adapted from a successful synthesis of 2-aryl-4-chloro-7-azaindoles, demonstrating excellent chemoselectivity for reaction at the more reactive C-2 iodo position over the C-4 chloro position.[4]

Reaction: Synthesis of (4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Materials:

  • 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloro-2-iodo-7-azaindole starting material (1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture via syringe. The volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-10 hours. A study reported an 83% isolated yield after 9 hours at 80 °C.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

References

Optimization of reaction conditions for Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a bioisostere of indole, the 7-azaindole core is a privileged structure in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound and related 7-azaindole derivatives.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the synthesis of the 7-azaindole core, but I am consistently obtaining low yields or failing to isolate the target compound. What are the likely causes and how can I improve my results?

Answer:

Low yields in 7-azaindole synthesis are a frequent issue and can often be attributed to several factors, primarily related to the choice of synthetic strategy and reaction conditions. The electron-deficient nature of the pyridine ring can pose challenges for certain classical indole syntheses.[3]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the concentration of reagents are critical. For instance, in a Fischer indole-type synthesis, excessively high temperatures can lead to degradation of the starting materials or products. Conversely, in a Chichibabin-type cyclization, insufficient temperature may result in an incomplete reaction. A systematic optimization of these parameters is crucial.

  • Inappropriate Catalyst or Base: The choice of acid or base catalyst is highly dependent on the specific reaction. For palladium-catalyzed cross-coupling reactions, the ligand, palladium source, and base must be carefully selected to favor the desired coupling over side reactions.[4][5] For base-mediated cyclizations, the strength and stoichiometry of the base (e.g., LDA, NaH) are critical. Using an insufficient amount of base can lead to incomplete deprotonation and low yields.

  • Poor Quality Starting Materials: The purity of your starting materials, particularly substituted pyridines or pyrroles, is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of side products that complicate purification. Always ensure your starting materials are of high purity, and if necessary, purify them before use.

  • Atmospheric Contamination: Many of the organometallic reagents and intermediates involved in these syntheses are sensitive to air and moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making the purification of this compound difficult. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a common hurdle. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.

  • Dimerization: In Chichibabin-type reactions, dimerization of the starting picoline derivative can be a significant side reaction.[1] This can sometimes be suppressed by carefully controlling the reaction temperature and the rate of addition of reagents.

  • Over-alkylation or Acylation: The pyrrole nitrogen of the 7-azaindole core is nucleophilic and can undergo further reaction if alkylating or acylating agents are present in subsequent steps or if the reaction conditions are not carefully controlled. The use of a protecting group on the pyrrole nitrogen can prevent this.

  • Incomplete Cyclization or Rearrangement: In Fischer indole-type syntheses, incomplete cyclization can leave unreacted hydrazone, while harsh acidic conditions can sometimes lead to rearrangements. Careful monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.

  • Hydrolysis of the Ester: During workup or purification, particularly under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. It is important to maintain a neutral pH during aqueous workup if the ester is the desired final product.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification techniques for this compound?

Answer:

Purification of 7-azaindole derivatives can be challenging due to their polarity and potential for hydrogen bonding.

  • Column Chromatography: This is the most common method for purification. A silica gel stationary phase is typically used. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective. The choice of solvent system will depend on the specific substitution pattern of your molecule.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup or chromatography, recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems for recrystallization of 7-azaindoles include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The acidic aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. The pH of the aqueous layer is then carefully adjusted with a base (e.g., NaHCO₃ or NaOH) to precipitate the product, which can then be extracted back into an organic solvent. Care must be taken to avoid hydrolysis of the ester group.

II. Experimental Protocols

The following is a representative, detailed protocol for a potential synthetic route to this compound. This protocol is based on established synthetic strategies for 4-substituted 7-azaindoles.[4][6]

Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling and Cyclization

This multi-step synthesis involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Step 1: Synthesis of a Substituted Pyridine Precursor

A suitable starting material would be a 2-amino-3-halo-4-cyanopyridine. The cyano group can later be hydrolyzed and esterified.

Step 2: Sonogashira Coupling

The 2-amino-3-halopyridine is coupled with a terminal alkyne, such as trimethylsilylacetylene, under Sonogashira conditions.

  • Reagents and Materials:

    • 2-amino-3-iodo-4-cyanopyridine

    • Trimethylsilylacetylene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked flask under an argon atmosphere, add 2-amino-3-iodo-4-cyanopyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

    • Add anhydrous THF, followed by TEA (3.0 eq).

    • To this stirred suspension, add CuI (0.05 eq) and trimethylsilylacetylene (1.2 eq).

    • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and Cyclization

The trimethylsilyl group is removed, and the subsequent cyclization is induced to form the 7-azaindole ring.

  • Reagents and Materials:

    • The product from Step 2

    • Potassium carbonate (K₂CO₃)

    • Methanol

  • Procedure:

    • Dissolve the product from Step 2 in methanol.

    • Add K₂CO₃ (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the desilylation and cyclization are complete.

    • Neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 4-cyano-1H-pyrrolo[2,3-b]pyridine by column chromatography or recrystallization.

Step 4: Hydrolysis and Esterification

The cyano group is hydrolyzed to a carboxylic acid, which is then esterified.

  • Reagents and Materials:

    • 4-cyano-1H-pyrrolo[2,3-b]pyridine

    • Concentrated sulfuric acid (H₂SO₄)

    • Ethanol

  • Procedure:

    • Carefully add concentrated H₂SO₄ to a solution of 4-cyano-1H-pyrrolo[2,3-b]pyridine in ethanol at 0 °C.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

III. Data Presentation

ParameterCondition ACondition BCondition C
Step 2 Catalyst Pd(OAc)₂/PPh₃PdCl₂(PPh₃)₂Pd(dppf)Cl₂
Step 2 Base TEADiisopropylethylamineK₂CO₃
Step 2 Yield 75%68%82%
Step 4 Esterification H₂SO₄ / EtOHSOCl₂ / EtOHFischer-Speier
Step 4 Yield 85%90%88%
Overall Yield ~64%~61%~72%

IV. Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions check_reagents Screen Catalysts and/or Bases start->check_reagents check_atmosphere Ensure Inert Atmosphere and Anhydrous Solvents start->check_atmosphere purify_sm Purify Starting Materials check_sm->purify_sm Impurities Detected optimize Systematic Optimization check_conditions->optimize screen Evaluate Different Reagent Combinations check_reagents->screen improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique success Improved Yield purify_sm->success optimize->success screen->success improve_technique->success

Caption: A decision tree for troubleshooting low yields.

General Synthetic Pathway

SynthesisPathway A Substituted Pyridine C Cyclization A->C B Pyrrole Precursor B->C D 1H-pyrrolo[2,3-b]pyridine Core C->D E Functional Group Interconversion (e.g., Esterification) D->E F This compound E->F

Caption: A generalized synthetic approach to the target molecule.

V. References

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. The Journal of organic chemistry, 73(24), 9610–9618. --INVALID-LINK--

  • Le, T. N., Le, T. H., Nguyen, T. T., Nguyen, T. H., Do, T. H., Tran, T. K. N., ... & Le, T. H. (2023). Different strategies for synthesis of 7-azaindoles. Mini-Reviews in Organic Chemistry, 20(2), 196-218. --INVALID-LINK--

  • Bollu, V. R., Bheemireddy, V., Baburaj, M., & Thangaraj, M. (2012). Synthesis of 4-substituted 7-azaindole derivatives via Pd-catalyzed CN and CO coupling. Tetrahedron Letters, 53(48), 6526-6530. --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--

  • Kovalenko, S. M., & Dotsenko, V. V. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo [2, 3-c] pyridines. Chemistry of Heterocyclic Compounds, 60(5), 499-528. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from --INVALID-LINK--

  • Request PDF. (n.d.). Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Deprotection in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 7-azaindole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical deprotection steps of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. As a bioisostere of indole, the 7-azaindole scaffold is a privileged structure in modern drug discovery, making robust synthetic routes essential.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind common issues and their solutions.

Part 1: Troubleshooting Guide for Common N-Protecting Groups

The nitrogen of the pyrrole ring in 7-azaindole is nucleophilic and often requires protection during multi-step syntheses.[3][4] However, the removal of these protecting groups can be fraught with challenges, including incomplete reactions, unexpected side products, and harsh conditions incompatible with complex molecules. Here, we address the most common issues associated with three key protecting groups: SEM, Boc, and Tosyl.

SEM (2-(Trimethylsilyl)ethoxymethyl) Group Issues

The SEM group is valued for its stability to a wide range of conditions but can present unique removal challenges.[5]

Question: My SEM-deprotection using Tetrabutylammonium Fluoride (TBAF) is sluggish and incomplete. What's going wrong?

Answer: This is a frequent issue stemming from several factors. The mechanism relies on the fluoride anion's high affinity for silicon, which initiates a beta-elimination cascade to release the free N-H, ethylene, formaldehyde, and TMSF.[5] Inefficiency in this process can usually be traced to:

  • Water Content in TBAF: Commercial TBAF solutions in THF contain water, which can hinder the reaction.[6] The fluoride anion is a potent hydrogen bond acceptor, and its activity is reduced in the presence of protic sources.

  • Reaction Temperature: While often attempted at room temperature, many SEM deprotections require heating (45-80 °C) to proceed at a reasonable rate, especially with sterically hindered substrates.[5][6][7]

  • Purity of Starting Material: Impurities in your SEM-protected 7-azaindole can interfere with the reaction.

Troubleshooting Workflow & Protocol:

start Incomplete SEM Deprotection with TBAF check_tba Use Anhydrous TBAF or Fresh 1M Solution start->check_tba Step 1 increase_temp Increase Temperature to 60-80 °C check_tba->increase_temp If still slow alt_reagent Switch to Alternative Fluoride Source (e.g., CsF, HF-Pyridine) increase_temp->alt_reagent If side products form or no reaction success Successful Deprotection increase_temp->success If reaction completes lewis_acid Consider Lewis Acid Method (MgBr₂) if Fluoride Fails alt_reagent->lewis_acid If fluoride sensitivity is an issue alt_reagent->success lewis_acid->success

Caption: Troubleshooting Decision Tree for SEM Deprotection.

Optimized Protocol: TBAF-Mediated SEM Deprotection [5][7]

  • Dissolve the SEM-protected 7-azaindole (1.0 equiv) in anhydrous THF or DMF (0.1 M).

  • Add a 1.0 M solution of TBAF in THF (2.5-3.0 equiv). For difficult substrates, using anhydrous TBAF is recommended.

  • Heat the reaction mixture to 80 °C and monitor by LCMS or TLC. The reaction may take 12-24 hours.[7]

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification Note: Tetrabutylammonium salts can complicate purification. If chromatography is difficult, consider washing the crude material with cold diethyl ether or using an ion-exchange resin to capture the salt.[8]

Question: I'm seeing unexpected side products during my acid-catalyzed SEM deprotection. One major byproduct appears to be a dimer.

Answer: This is a known and significant challenge with SEM deprotection under acidic conditions (e.g., TFA, HCl).[1][9] The reaction releases formaldehyde as a byproduct. The free 7-azaindole N-H is nucleophilic, and the electron-rich aromatic core is susceptible to electrophilic aromatic substitution. This can lead to a Pictet-Spengler-type reaction where the 7-azaindole reacts with formaldehyde, ultimately forming bridged dimers or more complex tricyclic structures.[1]

Solutions & Alternative Protocols:

  • Avoid Strong Brønsted Acids: If possible, switch to a fluoride-mediated deprotection as described above, which is generally cleaner.

  • Use a Lewis Acid: Lewis acids can coordinate to the ether oxygen, facilitating cleavage under milder conditions that are less prone to generating reactive electrophiles. A particularly effective method involves magnesium bromide.[10][11]

Alternative Protocol: MgBr₂-Mediated SEM Deprotection [10]

  • To a solution of the SEM-protected 7-azaindole (1.0 equiv) in a 1:1 mixture of anhydrous Et₂O and MeNO₂ (0.1 M), add anhydrous MgBr₂ (3.0-5.0 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LCMS or TLC.

  • Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃.

  • Extract with EtOAc, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by silica gel chromatography. This method often avoids the formation of formaldehyde-related byproducts.

Boc (tert-Butoxycarbonyl) Group Issues

The Boc group is favored for its straightforward removal under acidic conditions. However, "straightforward" does not always mean problem-free, especially in the context of highly functionalized molecules.

Question: My Boc deprotection with TFA in DCM is slow, and I'm concerned about degrading other acid-sensitive groups in my molecule.

Answer: The rate of Boc deprotection is highly dependent on the strength of the acid and the stability of the resulting tert-butyl cation.[12][13] If your molecule contains other acid-labile groups (e.g., t-butyl esters, acetals), you are in a narrow optimization window.

Key Considerations:

  • Acid Choice: 4M HCl in dioxane is often faster and more effective than TFA/DCM for deprotecting N-Boc on electron-deficient heterocycles like azaindoles.[14]

  • Cation Scavengers: The liberated tert-butyl cation is a potent electrophile and can alkylate electron-rich aromatic rings or other nucleophilic sites.[15] Including a scavenger like triethylsilane (TES) or anisole can prevent these side reactions.

  • Thermal Deprotection: For substrates that are thermally stable but acid-sensitive, heating in a high-boiling point solvent like dioxane or toluene can effect Boc removal without any acid.[14][16]

start Boc Deprotection Challenge acid_labile Does substrate have other acid-sensitive groups? start->acid_labile no_path Standard Conditions acid_labile->no_path No yes_path Alternative Mild Conditions acid_labile->yes_path Yes tfa_dcm TFA / DCM (20-50%) no_path->tfa_dcm hcl_dioxane 4M HCl / Dioxane (Often more effective) tfa_dcm->hcl_dioxane If slow add_scavenger Add Scavenger (TES, Anisole) to prevent t-Bu+ side reactions hcl_dioxane->add_scavenger If byproducts observed thermal Thermal Deprotection (Reflux in Dioxane/Toluene) yes_path->thermal mild_acid Milder Acid (e.g., SiO₂ in refluxing Toluene) thermal->mild_acid If thermally unstable

Caption: Strategy Selection for Boc Deprotection.

Recommended Protocol: HCl in Dioxane with Scavenger

  • Dissolve the Boc-protected 7-azaindole (1.0 equiv) in a minimal amount of DCM or THF.

  • Add triethylsilane (1.5-2.0 equiv) to the solution.

  • Add a 4.0 M solution of HCl in 1,4-dioxane (5-10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor closely by LCMS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The product is typically isolated as the HCl salt. It can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., NaHCO₃ or K₂CO₃).

Tosyl (p-Toluenesulfonyl) Group Issues

The tosyl group is one of the most robust nitrogen protecting groups, making it stable to many synthetic transformations. This stability, however, is a double-edged sword, as its removal often requires harsh conditions that are incompatible with sensitive functional groups.[17][18]

Question: Standard tosyl deprotection methods (e.g., strong base, dissolving metal reduction) are destroying my compound. Are there milder alternatives for 7-azaindoles?

Answer: Absolutely. While classical methods like sodium in liquid ammonia or refluxing with strong NaOH are effective, they have very limited functional group tolerance.[17] Fortunately, several milder methods have been developed that are particularly well-suited for electron-deficient systems like 7-azaindole.

The key is that the pKa of the 7-azaindole N-H is lower than that of indole, making the tosyl group on this scaffold more labile to nucleophilic attack under basic conditions.[19] Cesium carbonate has emerged as a superior reagent for this purpose.

Mechanism Insight: The Role of Cesium Carbonate The effectiveness of Cs₂CO₃ over other alkali metal carbonates (Na₂CO₃, K₂CO₃) is attributed to the low lattice energy of the salt and the poor solvation of the large Cs⁺ cation in organic solvents. This results in a more "naked" and highly reactive carbonate anion, which is basic enough to facilitate the deprotection, likely via nucleophilic attack of methanol (or methoxide) at the sulfonyl group.[19]

sub N-Tosyl-7-Azaindole reagents Cs₂CO₃ MeOH / THF sub->reagents Reacts with intermediate [Transition State] Methoxide attacks Sulfur reagents->intermediate Generates nucleophile prod 7-Azaindole (free N-H) intermediate->prod Releases byprod Methyl Tosylate + Cs⁺ salts intermediate->byprod Forms

Caption: Simplified Deprotection Pathway using Cesium Carbonate.

Mild Deprotection Protocol: Cesium Carbonate in THF/MeOH [19]

  • Dissolve the N-tosyl-7-azaindole (1.0 equiv) in a 2:1 mixture of THF and MeOH (0.1 M).

  • Add solid cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Stir the resulting suspension at room temperature. The deprotection of azaindoles is often complete within 0.5-2 hours, significantly faster than for regular indoles.[19]

  • Monitor the reaction by TLC or LCMS.

  • Once complete, filter the mixture to remove excess carbonate and evaporate the solvent.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected 7-azaindole.

Quantitative Comparison of Tosyl Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical Reaction TimeNotes
Basic Hydrolysis Cs₂CO₃THF/MeOHRoom Temp0.5 - 2 hHighly Recommended . Mild and selective for azaindoles.[19]
Basic Hydrolysis NaOH or KOHMeOH/H₂OReflux12 - 48 hHarsh conditions, low functional group tolerance.
Reductive Cleavage Mg / MeOHMeOHReflux2 - 6 hGood alternative, but reducing conditions may affect other groups.
Reductive Cleavage Sodium NaphthalenideTHF-60 °C to RT1 - 3 hVery powerful reducing agent; requires inert atmosphere.[20]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is the best overall choice for a multi-step 7-azaindole synthesis?

There is no single "best" group; the optimal choice is dictated by the reaction conditions planned for your synthetic route.

  • Boc Group: Excellent choice if your synthesis involves organometallics, strong bases, or nucleophilic conditions. Its removal is straightforward with acid, assuming your final molecule is acid-stable.[4][12]

  • SEM Group: A highly robust group, stable to both acidic and basic conditions, as well as many organometallic reagents. Choose SEM when you need to carry the protected nitrogen through many steps and require a mild, orthogonal deprotection using fluoride at the end.[5][21]

  • Tosyl Group: Best for when you need maximum stability. The N-tosyl azaindole is highly crystalline and stable, but deprotection requires specific, sometimes harsh, conditions. It is a poor choice if your molecule contains sensitive esters, ketones, or other reducible groups.[18]

Q2: Purification after my TBAF deprotection is a nightmare because of the ammonium salts. How can I improve the workup?

This is a very common complaint. Beyond standard aqueous washes, which are often insufficient, the most effective modern solution is to use a solid-phase scavenger.

Procedure: Removal of TBAF Byproducts with Ion-Exchange Resin [8]

  • After the reaction is complete, concentrate the mixture.

  • Redissolve the crude residue in a non-polar solvent like DCM or EtOAc.

  • Add DOWEX® 50WX8 ion-exchange resin (acidic form) and stir for 30-60 minutes. The resin will exchange its protons for the tetrabutylammonium cations.

  • Filter the mixture through a pad of Celite® to remove the resin.

  • Concentrate the filtrate. This process effectively removes the ammonium salt without an aqueous workup, greatly simplifying subsequent purification.

Q3: I've heard that the SEM group can act as more than just a protecting group on 7-azaindoles. Can you explain?

Yes, this is a fascinating aspect of 7-azaindole chemistry. The SEM group can act as a dual protecting and activating group, facilitating nucleophilic aromatic substitution (SₙAr) reactions on the pyridine ring, particularly at the C4 position. This is a powerful tool for introducing functionality that would otherwise be difficult to install.[21][22]

References

Methods for troubleshooting the crystallization of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound, a key building block in modern medicinal chemistry.[1][2] The 7-azaindole scaffold is of significant interest, and achieving high purity through crystallization is critical for downstream applications.[1]

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to resolve common crystallization challenges.

Compound Profile and Key Crystallization Parameters

Before troubleshooting, it's essential to understand the physicochemical properties of this compound. These parameters directly influence solvent selection and crystallization behavior.

PropertyValueSource
CAS Number 1261588-72-0[3]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
Melting Point 127-129 °C[3]
Appearance Solid
Structural Features Aromatic heterocycle, Ester functionality, Pyrrole NH (H-bond donor), Pyridine N (H-bond acceptor)N/A

The molecule's structure provides clues for solvent selection. The ethyl ester group suggests solubility in solvents like ethyl acetate, while the polar heterocyclic system might require more polar solvents like ethanol or acetonitrile.[4][5] The relatively high melting point of 127-129 °C is advantageous, as it reduces the risk of the compound "oiling out" in many common solvents.[3][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound refuses to crystallize, even after cooling. What are the next steps?

This is the most common issue in crystallization and typically points to one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.[7]

Causality: Crystals form when a solution contains more dissolved solute than it can theoretically hold at a given temperature (supersaturation). If the concentration is too low (too much solvent was used), the saturation point will never be reached upon cooling.[6][7] Conversely, sometimes a solution can become highly supersaturated without spontaneously forming crystals because the initial energy barrier for crystal lattice formation (nucleation) is not overcome.

Troubleshooting Workflow:

G start Is the cooled solution clear? sub_node1 YES: Likely Supersaturated (No Nucleation) start->sub_node1 Yes sub_node2 NO: Cloudy/Precipitate (Re-evaluate) start->sub_node2 No action1 1. Scratch inner surface of flask with a glass rod. sub_node1->action1 action2 2. Add a 'seed crystal' of pure compound. action1->action2 Fail outcome1 Crystals Form action1->outcome1 Success action3 3. Reduce solvent volume (boil off 10-20%) and re-cool. action2->action3 Fail action2->outcome1 Success action4 4. 'Shock cool' in an ice/acetone bath briefly. action3->action4 Fail action3->outcome1 Success action4->outcome1 Success outcome2 No Crystals Form action4->outcome2 Fail final_action Recover crude solid by rotary evaporation and attempt recrystallization in a different solvent system. outcome2->final_action

Caption: Troubleshooting workflow for failure to initiate crystallization.

Step-by-Step Protocol:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[6][7]

  • Seeding: If you have a small amount of pure, crystalline this compound from a previous batch, add a single tiny crystal to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[7]

  • Increase Concentration: If nucleation techniques fail, it is highly likely that too much solvent was used.[6][7] Gently reheat the solution to boiling and reduce the solvent volume by 10-20%. Allow the solution to cool slowly again.

  • Recover and Re-attempt: If all else fails, the most reliable path forward is to remove the solvent entirely via rotary evaporation to recover your compound. Then, re-attempt the crystallization, perhaps using a different solvent or a solvent pair identified via small-scale screening.[6]

Q2: Instead of solid crystals, my compound separated as an oily liquid. How do I resolve this?

This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature that is above its melting point.[6] For an impure solid, the melting point can be significantly depressed, making this issue more likely.

Causality: Oiling out is problematic because the liquid droplets that form are often an impure melt of your compound, which will preferentially dissolve impurities from the solution.[6] If this oil eventually solidifies upon further cooling, it typically forms an amorphous, impure glass rather than a pure crystal lattice.

Step-by-Step Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and add more of the primary solvent until the oil completely redissolves into a homogeneous solution.[7][8]

  • Ensure Slow Cooling: The key to preventing oiling out is to slow down the cooling process, ensuring the solution remains above the compound's melting point until it is dilute enough that the saturation point is reached at a temperature below the melting point.

    • Insulate the flask by placing it on a cork ring or wooden block and covering the top with a watch glass.[6]

    • Allow the flask to cool to room temperature undisturbed over a longer period (1-2 hours). Avoid placing it directly on a cold lab bench.

  • Consider a Different Solvent: If the problem persists, the boiling point of your chosen solvent may be too high relative to the compound's melting point (or the melting point of the impure mixture).[7] Try a lower-boiling point solvent or a solvent pair that reduces the overall boiling point.

Q3: My product crashed out of solution immediately as a fine powder. Is this a problem?

Yes, this is a significant problem. Rapid crystallization, or "crashing out," is undesirable because it traps impurities within the rapidly forming crystal lattice, defeating the purpose of the purification.[6][9]

Causality: Ideal crystal growth is a slow, equilibrium-driven process where molecules selectively deposit onto the growing lattice, excluding mismatched impurity molecules. When crystallization happens too quickly, this selection process is bypassed, and solvent or other impurities become incorporated into the solid.[6][9] An ideal crystallization should see the first crystals appear after about 5-10 minutes of cooling, with growth continuing over 20-30 minutes.[6]

G cluster_0 Ideal Slow Crystallization cluster_1 Rapid 'Crashing Out' a Molecule A b Molecule A a->b c Molecule A b->c d Molecule A c->d imp1 Impurity label_slow Ordered Lattice (High Purity) e Molecule A f Molecule A e->f g Impurity f->g h Molecule A g->h label_fast Disordered Solid (Impurities Trapped)

Caption: Comparison of ideal slow crystallization versus rapid precipitation.

Step-by-Step Protocol:

  • Re-dissolve the Solid: Place the flask back on the heat source and re-dissolve the precipitated solid completely.

  • Add More Solvent: Add a small, measured amount of additional hot solvent (e.g., 5-10% more by volume). The goal is to slightly exceed the minimum amount of solvent needed for dissolution at boiling.[6] This ensures the compound stays in solution longer as it cools.

  • Implement Controlled Cooling: Follow the slow cooling procedure described in the "oiling out" section above (Q2, Step 2) to encourage the formation of larger, purer crystals.[8]

Q4: My final yield after filtration is very low. How can I improve it?

A low yield (e.g., <50%) is most often caused by using a large excess of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[6][7]

Step-by-Step Protocol:

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for dissolved product. Dip a glass stirring rod into the liquid, pull it out, and let the solvent evaporate. If a significant solid residue forms on the rod, a large amount of your compound remains in solution.[6]

  • Recover the Product: If the mother liquor is rich in your product, you can recover it by boiling off a significant portion of the solvent to concentrate the solution and then cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize for Future Runs: For your next crystallization of this compound, use a smaller volume of the initial solvent. The goal is to find the "sweet spot"—just enough hot solvent to fully dissolve the crude material. This is best determined through small-scale solvent screening.

Recommended Experimental Protocols

Protocol 1: Systematic Solvent Screening

Before committing your entire batch of crude product, perform a small-scale test to identify the optimal solvent or solvent pair.[8]

Materials:

  • Small test tubes or vials (e.g., 4 mL)

  • Crude this compound (~10-20 mg per test)

  • A selection of solvents (see table below)

  • Heat source (hot plate or sand bath)

  • Ice bath

Solvent ClassPrimary Solvents to TestSolvent Pairs to TestRationale
Alcohols Ethanol, IsopropanolEthanol/WaterGood for moderately polar compounds.
Esters Ethyl AcetateEthyl Acetate/Heptane"Like dissolves like" principle for the ethyl ester group.[4]
Aromatics TolueneToluene/HeptaneCan be effective for flat, aromatic systems.
Ethers 2-MeTHF-A stable and effective crystallization solvent.
Ketones AcetoneAcetone/WaterA polar aprotic option.

Procedure:

  • Place ~15 mg of your crude solid into a test tube.

  • Add a potential solvent dropwise at room temperature. If the solid dissolves immediately, the solvent is too good and will likely result in poor recovery. Reject it.[8]

  • If it does not dissolve at room temperature, gently warm the mixture until the solid dissolves. Add the minimum amount of hot solvent required.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Evaluate the Result: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystalline solid upon cooling.[10] If no single solvent works, try a solvent pair by dissolving the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and then adding the "poor" solvent (e.g., heptane) dropwise until the solution becomes cloudy, then reheating to clarify before cooling.[4]

References

Validation & Comparative

A Comparative Guide to 7-Azaindole Derivatives: Spotlight on Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a preeminent scaffold in modern medicinal chemistry, recognized for its versatile biological activities.[1] Its structural resemblance to purine has rendered it a "hinge-binding" motif for numerous protein kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology.[2] The strategic placement of the nitrogen atom in the pyridine ring allows for crucial hydrogen bonding interactions within the ATP-binding sites of kinases, providing a robust anchor for inhibitor design.[2] This guide offers a comparative analysis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate against other 7-azaindole derivatives, providing insights into their synthesis, structure-activity relationships (SAR), and performance in biological assays, supported by experimental data and detailed protocols.

Synthesis of 4-Substituted 7-Azaindole Scaffolds: The Gateway to Novel Derivatives

The functionalization of the 7-azaindole core is pivotal in modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The synthesis of 4-substituted 7-azaindoles, such as this compound, can be achieved through various strategic approaches. A common methodology involves the initial N-oxidation of the 7-azaindole ring, followed by halogenation at the 4-position, which then serves as a versatile handle for subsequent cross-coupling reactions or nucleophilic substitutions.[3]

Experimental Protocol: Synthesis of 4-Substituted 7-Azaindoles

This protocol outlines a general, plausible pathway for the synthesis of this compound, adapted from established methods for preparing 4-substituted 7-azaindoles.[3][4]

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole in an appropriate organic solvent (e.g., THF, ethyl acetate).

  • Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), dropwise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC.

  • Upon completion, quench the reaction and purify the resulting N-oxide by crystallization or column chromatography.

Step 2: Halogenation at the 4-Position

  • Treat the N-oxide with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) in a suitable solvent such as acetonitrile.[3]

  • The reaction is typically heated to reflux for several hours.

  • After cooling, the reaction mixture is carefully quenched with ice water and neutralized.

  • The 4-halo-7-azaindole product is then extracted and purified.

Step 3: Carboxylation and Esterification

  • The 4-halo-7-azaindole can be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and ethanol to introduce the ethyl carboxylate group directly.

  • Alternatively, a Grignard reagent can be formed from the 4-halo-7-azaindole, followed by quenching with diethyl carbonate to yield the desired ethyl ester.

  • Purification by column chromatography will yield this compound.

Comparative Analysis: The Influence of the 4-Carboxylate Moiety

The introduction of an ethyl carboxylate group at the 4-position of the 7-azaindole scaffold is expected to significantly influence its physicochemical and biological properties compared to derivatives substituted at other positions.

Electronic Effects and Reactivity

The electron-withdrawing nature of the carboxylate group at the C4 position can modulate the electron density of the bicyclic ring system. This can impact the pKa of the pyrrole nitrogen and the pyridine nitrogen, influencing their ability to participate in hydrogen bonding with biological targets. Furthermore, this electronic modification can affect the reactivity of other positions on the ring towards further functionalization.[4]

Structure-Activity Relationships (SAR)

While direct comparative data for this compound is limited in publicly available literature, we can infer potential trends from SAR studies on other 4-substituted 7-azaindole derivatives.[4][5]

  • Kinase Inhibition: The 4-position is often directed towards the solvent-exposed region of the ATP-binding pocket of many kinases. Introducing a polar group like an ester can enhance solubility and provide an additional point for interaction. However, the bulk and orientation of the substituent are critical. For instance, in the context of certain kinase inhibitors, larger substituents at the 4-position can be either beneficial or detrimental depending on the specific topology of the kinase active site.[6]

  • Antiproliferative Activity: Studies on other 7-azaindole derivatives have shown that substitution at various positions, including C4, can significantly impact their anticancer activity.[7][8] The nature of the substituent (e.g., hydrogen bond donor/acceptor, size, lipophilicity) plays a crucial role in determining the potency and selectivity.

Performance in Biological Assays: A Comparative Overview of 7-Azaindole Derivatives

To provide a performance context, the following table summarizes the biological activity of various 7-azaindole derivatives against different protein kinases. It is important to note that this data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Derivative Class Target Kinase IC₅₀ (nM) Reference
C3-Aryl-7-azaindoleJAK2260[9]
Polycyclic azaindoleJAK2-[10]
7-Azaindole derivativeErk5-[11][12]
1H-pyrrolo[2,3-b]pyridineTNIK< 1[13]
7-Azaindole derivativeCDK9-[14]
7-Azaindole isoindolinonePI3Kγ-[15][16]

This table highlights the broad applicability of the 7-azaindole scaffold in targeting a diverse range of kinases implicated in diseases such as cancer and inflammatory disorders.

Key Signaling Pathways Targeted by 7-Azaindole Derivatives

7-azaindole-based inhibitors have demonstrated efficacy in modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Two prominent examples are the JAK-STAT and MAPK/ERK pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of various cancers and autoimmune diseases. Several 7-azaindole derivatives have been developed as potent JAK inhibitors.[9]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes nucleus Nucleus STAT_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Regulates azaindole 7-Azaindole Inhibitor azaindole->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of 7-azaindole derivatives.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central regulator of cell growth, differentiation, and survival. Mutations in this pathway are common in many cancers. 7-azaindole derivatives have been designed to target kinases within this pathway, such as ERK5.[11][12]

MAPK_ERK_Pathway growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase growth_factor->receptor_tk Ras Ras receptor_tk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus transcription_factors Transcription Factors proliferation Cell Proliferation, Survival transcription_factors->proliferation nucleus->transcription_factors azaindole 7-Azaindole Inhibitor azaindole->ERK Inhibits

Caption: The MAPK/ERK signaling pathway with inhibition by a 7-azaindole derivative.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a 7-azaindole derivative against a target kinase.

  • Compound Preparation: Prepare a stock solution of the 7-azaindole derivative in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (peptide or protein), and ATP in a kinase buffer.

  • Inhibition: Add the serially diluted 7-azaindole derivative to the kinase reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

This compound represents an intriguing yet underexplored member of the versatile 7-azaindole family. While direct comparative data remains scarce, its synthesis is feasible through established chemical routes. The strategic placement of the ethyl carboxylate group at the 4-position offers a unique opportunity for modulating solubility, electronic properties, and interactions with biological targets. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential. Comparative studies against other 7-azaindole derivatives will be crucial in defining the structure-activity landscape and guiding the design of next-generation inhibitors for various disease-relevant targets.

References

A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to function as a bioisostere, effectively interacting with a wide array of biological targets. The inclusion of an ethyl carboxylate group at the 4-position, as seen in Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, often serves as a crucial synthetic handle for the development of diverse and potent analogs. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.

The 7-Azaindole Scaffold: A Versatile Core in Drug Discovery

The 7-azaindole core is a fusion of a pyrrole and a pyridine ring, a feature that imparts unique physicochemical properties. This scaffold is of great interest for drug discovery, with modifications at various positions of the ring system leading to compounds with a broad spectrum of biological activities.[1][2] The creation of sophisticated synthetic methods for modifying 7-azaindoles is a promising and active area of research.[1][2] Positions 1, 3, and 5 of the 7-azaindole ring have been identified as particularly active sites for substitution to generate novel and effective therapeutic agents.[1][2][3]

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has focused on the development of 7-azaindole derivatives as anticancer agents.[1][2] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and DNA repair.

Kinase Inhibition: A Dominant Mechanism of Action

The aberrant activity of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of several crucial kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in the progression of various tumors.[5][6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors.[5][6] For instance, compound 4h from a reported study demonstrated impressive inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[5][6][7] This compound also inhibited the proliferation of breast cancer cells and induced apoptosis, highlighting its therapeutic potential.[5][6] The core 1H-pyrrolo[2,3-b]pyridine motif typically forms critical hydrogen bonds with the kinase hinge region, while substitutions are optimized to occupy adjacent hydrophobic pockets.[5]

dot digraph "FGFR_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes FGF [label="FGF", fillcolor="#F1F3F4", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Compound 4h\n(1H-pyrrolo[2,3-b]pyridine\nderivative)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [label=" Binds"]; FGFR -> {RAS, PLCg, PI3K} [label=" Activates"]; RAS -> RAF -> MEK -> ERK; PI3K -> Akt; {ERK, Akt, PLCg} -> Proliferation; Inhibitor -> FGFR [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } digraph "FGFR_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes FGF [label="FGF", fillcolor="#F1F3F4", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Compound 4h\n(1H-pyrrolo[2,3-b]pyridine\nderivative)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [label=" Binds"]; FGFR -> {RAS, PLCg, PI3K} [label=" Activates"]; RAS -> RAF -> MEK -> ERK; PI3K -> Akt; {ERK, Akt, PLCg} -> Proliferation; Inhibitor -> FGFR [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

FGFR signaling pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

Other Notable Kinase Targets:

  • PARP Inhibitors: Poly (ADP-ribose) polymerases (PARPs) are enzymes involved in DNA damage repair.[8] Certain 7-azaindole analogs have been identified as potential PARP inhibitors, which can be particularly effective in cancers with specific DNA repair defects, such as BRCA1/2 mutations.[8]

  • Aurora Kinase Inhibitors: GSK1070916 is an example of a 7-azaindole analog that acts as a potent, ATP-competitive inhibitor of Aurora B and C kinases, which are crucial for cell division.[1]

  • Erk5 Inhibitors: The extracellular signal-regulated kinase 5 (Erk5) signaling pathway plays a role in cancer cell proliferation.[9] Novel 7-azaindole derivatives have shown good anti-proliferative activity against human lung cancer cells by inhibiting Erk5.[9]

  • Cdc7 Kinase Inhibitors: Cell division cycle 7 (Cdc7) kinase is an attractive target for cancer therapy due to its role in initiating DNA replication.[10] A potent ATP mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM, belonging to the 1H-pyrrolo[2,3-b]pyridine class, has been developed.[10]

  • TNIK Inhibitors: Traf2- and Nck-interacting kinase (TNIK) is another target where 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibition, with some compounds exhibiting IC50 values lower than 1 nM.[11]

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticancer activity of 7-azaindole derivatives.[1][2][3]

  • Substitution Positions: Positions 1, 3, and 5 are frequently modified to enhance potency and selectivity.[1][2][3]

  • Favorable Substituents: The introduction of alkyl, aryl carboxamide, and various heterocyclic rings are common strategies to improve activity.[1][2] For example, substitutions at the phenyl ring attached to the 7-azaindole core, such as 3,4,5-trimethoxy and 4-methoxy groups, have been found to be optimal for anticancer activity in certain series.[1][3]

Key substitution sites on the 7-azaindole ring for enhancing anticancer activity.
Compound Class Target Kinase Example Compound IC50 (nM) Cancer Cell Line GI50 (µM)
1H-Pyrrolo[2,3-b]pyridinesFGFR1Compound 4h74T1 (Breast)-
1H-Pyrrolo[2,3-b]pyridinesFGFR2Compound 4h9--
1H-Pyrrolo[2,3-b]pyridinesFGFR3Compound 4h25--
7-Azaindole AnalogsErk5Compound 5j-A549 (Lung)4.56 (µg/mL)
7-Azaindole AnalogsPARPCompound 4g-MCF-7 (Breast)15.56
1H-Pyrrolo[2,3-b]pyridinesCdc7Compound 427--

Broader Therapeutic Potential: Beyond Cancer

The versatile 7-azaindole scaffold has demonstrated utility in targeting a range of other diseases.

Antiviral Activity

Derivatives of the broader pyrrolopyridine class have shown promise as antiviral agents.

  • Anti-HIV Agents: Certain pyrrolo[3,4-c]pyridine derivatives function as HIV-1 integrase inhibitors. The ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity with an EC50 of 1.65 µM.[12][13]

  • Gastroenteric Viruses: Novel pyrrolo[2,3-d]pyrimidine derivatives have exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4, which are common causes of viral gastroenteritis.[14]

Neurodegenerative and Inflammatory Diseases
  • GSK-3β Inhibitors for Alzheimer's Disease: Glycogen synthase kinase-3β (GSK-3β) is a key target in Alzheimer's disease research. Recently, new pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent GSK-3β inhibitors, with compounds like 41 showing an IC50 of 0.22 nM.[15] This compound was shown to inhibit the hyperphosphorylation of tau protein and promote neurite outgrowth in cellular models.[15]

  • PDE4B Inhibitors for Inflammation: Phosphodiesterase 4B (PDE4B) is involved in inflammatory processes. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, which significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[16]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, recombinant human FGFR1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, diluted test compound, and FGFR1 enzyme. Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add the substrate and ATP to each well to start the kinase reaction. Incubate for 30-60 minutes at 30°C.

  • Detect Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cells.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis A 1. Seed Cells Plate cancer cells in a 96-well plate and incubate for 24h. B 2. Add Compound Treat cells with serial dilutions of the test compound. A->B Incubate 24h C 3. Add MTT Reagent Add MTT solution (3-(4,5-dimethylthiazol-2-yl) -2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4h. B->C Incubate 48-72h D 4. Solubilize Formazan Add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals. C->D E 5. Measure Absorbance Read the absorbance at ~570 nm using a plate reader. D->E F 6. Calculate GI50/IC50 Plot cell viability vs. compound concentration to determine the growth inhibitory concentration. E->F

Workflow for a typical MTT cell proliferation assay.
  • Cell Seeding: Plate a known density of cancer cells (e.g., 5,000 cells/well) into a 96-well microtiter plate and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Outlook

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and fruitful starting point for the design of potent and selective modulators of various biological targets. The extensive research into its derivatives has yielded promising lead compounds for the treatment of cancer, viral infections, and neurodegenerative diseases. The comparative data clearly indicate that subtle structural modifications to the 7-azaindole core can lead to dramatic changes in biological activity and target selectivity.

Future research should continue to explore novel synthetic methodologies to expand the chemical diversity of this scaffold. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will be crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The translation of the most promising preclinical candidates, such as the potent FGFR and GSK-3β inhibitors, into clinical evaluation will be the ultimate validation of the therapeutic potential of this exceptional heterocyclic system.

References

Structure-Activity Relationship (SAR) Studies of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers a key hydrogen bond acceptor site, enhancing interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of this scaffold, focusing on their development as potent and selective inhibitors for diverse therapeutic targets.

The 1H-pyrrolo[2,3-b]pyridine Scaffold as a Kinase Inhibitor Core

The largest and most successful application of the 7-azaindole scaffold has been in the development of kinase inhibitors. The N-H of the pyrrole ring and the nitrogen of the pyridine ring (at position 7) can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. SAR studies have primarily focused on substitutions at the C3, C4, and C5 positions to achieve potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1]

A key SAR strategy involves introducing substituents at the C3 position that can extend into the hydrophobic pocket of the receptor. For instance, a series of derivatives were developed where a trifluoromethyl group was introduced at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with the G485 residue.[2] Further modifications at the C3 position with various aryl aldehydes led to the identification of compound 4h , which exhibited potent pan-FGFR inhibitory activity.[2] The introduction of larger substituents on the m-methoxyphenyl fragment was explored to probe interactions within the hydrophobic pocket.[1][2] Compound 4h showed IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and significantly inhibited breast cancer cell proliferation and migration.

Table 1: SAR of C3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

CompoundR (Substitution at C3)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 m-methoxyphenyl1900---
4a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core----
4h (E)-3-(1H-indol-5-yl)prop-2-en-1-one moiety7925712

Data sourced from RSC Advances and PubMed Central.[2]

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is an attractive target for cancer therapy due to its essential role in the initiation of DNA replication.[3] The development of 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 inhibitors has demonstrated a clear SAR progression. Early leads, such as (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1 ), were optimized to achieve greater potency.[4]

The key structural modification involved replacing the imidazol-4-one ring with a thiazol-4(5H)-one ring and exploring various substituents on the amino group at the C2 position of the new ring. This led to the discovery of [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42 ), a potent, ATP-mimetic inhibitor of Cdc7 with an IC50 value of 7 nM.[3][4] This highlights the importance of the substituent attached to the heterocyclic ring at the C3-methylene position for achieving high potency.

SAR_Cdc7_Inhibitors cluster_scaffold Core Scaffold Modification cluster_substituents Substituent Exploration at C2' Scaffold_1 Imidazol-4-one Core (Compound 1) Scaffold_2 Thiazol-4(5H)-one Core (Compound 42) Scaffold_1->Scaffold_2 Improved Potency Subst_2 Benzylamino Scaffold_2->Subst_2 Optimal Combination Subst_1 Phenylamino Subst_1->Subst_2 Increased Activity (IC50 = 7 nM) caption SAR progression for Cdc7 inhibitors.

Caption: SAR progression for Cdc7 inhibitors.

Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been demonstrated in its application against a range of other kinase targets.

  • Maternal Embryonic Leucine Zipper Kinase (MELK): A series of 3-substituted derivatives were designed, leading to compound 16h with a potent enzymatic IC50 of 32 nM and excellent anti-proliferative effects against various cancer cell lines.[5][6]

  • Traf2 and Nck-interacting kinase (TNIK): Three-dimensional quantitative SAR (3D-QSAR) studies on 31 compounds identified key structural features for potent TNIK inhibition against colorectal cancer cells. These studies highlighted the importance of hydrogen bond donors near the core scaffold and hydrophobic groups at specific positions.

  • Cyclin-Dependent Kinase 8 (CDK8): A novel derivative, 22 , was discovered as a potent type II CDK8 inhibitor (IC50 = 48.6 nM) that demonstrated significant tumor growth inhibition in colorectal cancer xenografts by downregulating the WNT/β-catenin signaling pathway.[7]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: Rational design based on a known ATR/ATM inhibitor led to highly selective ATM inhibitors. Compound 25a showed excellent kinase selectivity and oral bioavailability, acting as a chemosensitizer in combination with irinotecan in xenograft models.[8]

  • Janus Kinase 1 (JAK1): Design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides resulted in a potent and selective JAK1 inhibitor, compound 31g , which showed efficacy in a model of hepatic fibrosis.[9]

Targeting Other Enzyme Families

Beyond kinases, 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed to target other important enzyme classes.

Phosphodiesterase 4B (PDE4B) Inhibitors

As a target for inflammatory and central nervous system (CNS) diseases, selective PDE4B inhibition is a key therapeutic strategy. A scaffold-hopping approach led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series.[10] SAR studies focused on the amide portion at the C2 position. Compound 11h , featuring a 3,3-difluoroazetidine ring, exhibited a PDE4B IC50 of 0.14 µM with 6-fold selectivity over PDE4D.[10][11] The study emphasized the importance of ring size and hydrophobicity in the amide substituent for both potency and selectivity.[10]

Table 2: SAR of C2-Amide Substituted 1H-pyrrolo[2,3-b]pyridines as PDE4B Inhibitors

CompoundAmide Substituent (R1R2)PDE4B IC50 (µM)Selectivity (PDE4D/PDE4B)
11a Morpholine0.232
11d Piperidine0.313
11h 3,3-difluoroazetidine0.146
11k Azetidine0.224

Data sourced from ACS Medicinal Chemistry Letters.[10][11]

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of C3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives often proceeds via a condensation reaction between the core scaffold and a suitable aldehyde. The following is a representative procedure.[2]

Step-by-step Methodology:

  • Starting Materials: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and an appropriate R-substituted aldehyde.

  • Reaction Setup: Dissolve the 1H-pyrrolo[2,3-b]pyridine starting material in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Addition of Reagents: Add the R-substituted aldehyde to the solution, followed by a catalytic amount of a base (e.g., piperidine).

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for a specified time (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start Starting Materials: - 1H-pyrrolo[2,3-b]pyridine - R-aldehyde Dissolve Dissolve in Solvent (e.g., Ethanol) Start->Dissolve AddReagents Add Aldehyde + Base Catalyst (Piperidine) Dissolve->AddReagents React Heat to 50°C Monitor by TLC AddReagents->React Workup Cool, Filter Precipitate React->Workup Purify Wash and Dry (Optional: Recrystallize) Workup->Purify Product Final C3-Substituted Product Purify->Product caption General synthesis workflow.

Caption: General synthesis workflow.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a typical method to determine the in vitro inhibitory activity of compounds against a specific kinase.

Step-by-step Methodology:

  • Prepare Reagents:

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Recombinant human FGFR1 enzyme.

    • Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).

    • ATP solution (at a concentration near the Km for the enzyme).

    • Test compounds dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add the test compound solution at various concentrations (typically in triplicate).

    • Add the FGFR1 enzyme and incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at 30 °C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation, or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and successful core in modern drug discovery. The SAR studies highlighted in this guide demonstrate that strategic substitutions at various positions of the 7-azaindole ring system can lead to highly potent and selective inhibitors for a wide array of biological targets, particularly protein kinases. The ability of the scaffold's nitrogen atoms to form key hydrogen bonds in ATP-binding sites provides a solid foundation for inhibitor design. Future efforts will likely focus on fine-tuning these interactions, optimizing pharmacokinetic properties, and exploring novel substitutions to tackle emerging drug resistance and discover inhibitors for new target classes. The continued availability of key intermediates, such as 6-chloro-1H-pyrrolo[2,3-b]pyridine, will be crucial in empowering researchers to further explore the chemical space around this privileged scaffold.[12]

References

A Researcher's Guide to the Validation of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a Chemical Probe for Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a potential chemical probe. As of this writing, this specific molecule is not characterized in publicly available literature. However, its core scaffold, 1H-pyrrolo[2,3-b]pyridine, is a well-established pharmacophore in numerous potent and selective kinase inhibitors. Notably, this scaffold is present in several inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that are critical regulators of cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is a key oncogenic driver in a variety of cancers.[1][2]

Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine core in FGFR inhibitors, we will proceed with the hypothesis that this compound (referred to henceforth as "Pyrrolo-Py-4C") is a candidate chemical probe for the FGFR family. This guide will therefore serve as a roadmap for its rigorous validation, comparing its hypothetical performance metrics against established FGFR probes.

The Imperative for Rigorous Chemical Probe Validation

A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. For a probe to be reliable, it must be potent, selective, and demonstrate on-target activity in a cellular context. The use of poorly validated probes can lead to misleading results and wasted resources. This guide outlines the essential experiments required to validate a new chemical probe, using Pyrrolo-Py-4C as our candidate.

The Validation Workflow: A Three-Pillar Approach

The validation of a chemical probe rests on three pillars: Potency , Selectivity , and Cellular Target Engagement . We will explore the experimental methodologies for each of these pillars.

Chemical_Probe_Validation_Workflow cluster_0 Pillar 1: Potency cluster_1 Pillar 2: Selectivity cluster_2 Pillar 3: Cellular Activity Potency Biochemical Potency (IC50) Assay_Dev Enzymatic Assay (e.g., HTRF, Kinase-Glo) Potency->Assay_Dev Determined by Selectivity Kinome-wide Selectivity Potency->Selectivity KinomeScan Binding Affinity Screen (e.g., KINOMEscan) Selectivity->KinomeScan Assessed via Cellular_Activity On-Target Engagement Selectivity->Cellular_Activity Phospho_Assay Inhibition of FGFR Autophosphorylation Cellular_Activity->Phospho_Assay Downstream_Signaling Inhibition of p-FRS2α, p-AKT, p-ERK Cellular_Activity->Downstream_Signaling Decision Validated Probe? Cellular_Activity->Decision Start Candidate Probe (Pyrrolo-Py-4C) Start->Potency

Caption: A workflow for the validation of a new chemical probe, outlining the three core pillars.

Pillar 1: Establishing On-Target Potency

The first step is to determine if Pyrrolo-Py-4C can inhibit the activity of the hypothesized target, the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4). This is typically achieved through in vitro biochemical assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • Biotinylated substrate peptide (e.g., poly-Glu-Tyr).

    • ATP.

    • HTRF Kinase Assay Buffer.

    • Europium-conjugated anti-phosphotyrosine antibody.

    • Streptavidin-conjugated fluorophore (e.g., XL665).

    • Pyrrolo-Py-4C and control inhibitors (e.g., Infigratinib, AZD4547) serially diluted in DMSO.

    • 384-well low-volume white plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare a serial dilution of Pyrrolo-Py-4C and control inhibitors in assay buffer. A typical starting concentration is 10 µM with 10-point, 3-fold dilutions.

    • Add 2 µL of the diluted compounds to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the FGFR enzyme and biotinylated substrate in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for each FGFR isoform.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect kinase activity by adding 10 µL of the HTRF detection mix (Europium-conjugated antibody and Streptavidin-XL665 in detection buffer).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader and calculate the ratio of the emission at 665 nm to 620 nm.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Established FGFR Probes

The following table presents the biochemical potencies of well-validated FGFR chemical probes. A successful candidate probe should exhibit similar or better potency.

Chemical ProbeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Infigratinib (BGJ398) 0.91.41.060[3][4][5]
AZD4547 0.22.51.8165[6][7]
PD173074 ~25-5-[8][9][10][11]

Pillar 2: Defining the Selectivity Profile

A good chemical probe should be highly selective for its intended target(s) to minimize off-target effects that could confound experimental results. Kinase inhibitors are notoriously promiscuous, making a comprehensive selectivity screen essential.

Experimental Protocol: Kinome-wide Selectivity Profiling (KINOMEscan™)

KINOMEscan™ is a widely used competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[12][13]

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.

  • Procedure:

    • Submit Pyrrolo-Py-4C to a commercial provider of KINOMEscan™ services (e.g., Eurofins DiscoverX).

    • Typically, the compound is first screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., over 450).

    • The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding.

    • For any significant "hits" (e.g., >90% inhibition), a full dose-response curve is generated to determine the dissociation constant (Kd).

    • The results are often visualized as a "tree-spot" diagram, providing a clear overview of the compound's selectivity across the kinome.

Comparative Data: Selectivity of AZD4547

A highly selective probe will have a limited number of off-targets with high affinity. For example, AZD4547 is highly selective for FGFR1/2/3, with significantly lower potency against the closely related VEGFR2 (KDR) and FGFR4.[6] It shows minimal activity against a broader panel of kinases.[6] Pyrrolo-Py-4C should ideally demonstrate a similar or cleaner selectivity profile.

Pillar 3: Confirming Cellular Target Engagement

Potency and selectivity in biochemical assays do not guarantee that a compound will engage its target in a complex cellular environment. Therefore, it is crucial to demonstrate on-target activity in relevant cell lines.

The FGFR Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate on specific tyrosine residues. This creates docking sites for adaptor proteins, most notably FRS2α, which in turn recruits other signaling molecules, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[2] A valid FGFR probe should block these signaling events.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2a FRS2α FGFR->FRS2a recruits & phosphorylates GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription regulates FGF FGF Ligand FGF->FGFR binds & activates Probe Pyrrolo-Py-4C (FGFR Inhibitor) Probe->FGFR inhibits

Caption: Simplified schematic of the FGFR signaling pathway, a target for the candidate probe.

Experimental Protocol: Western Blot Analysis of FGFR Pathway Inhibition

This protocol assesses the ability of Pyrrolo-Py-4C to inhibit FGFR autophosphorylation and downstream signaling in a cancer cell line with known FGFR pathway activation (e.g., SNU-16, which has FGFR2 amplification, or KMS-11, with an activating FGFR3 mutation).[14]

  • Cell Culture and Treatment:

    • Culture SNU-16 or KMS-11 cells in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with a dose-response of Pyrrolo-Py-4C or a control inhibitor (e.g., AZD4547) for 2 hours.

    • Stimulate the cells with an appropriate FGF ligand (e.g., 100 ng/mL FGF2) for 10-15 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • p-FGFR (pan-tyrosine)

      • Total FGFR

      • p-FRS2α

      • Total FRS2α

      • p-AKT (Ser473)

      • Total AKT

      • p-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Results and Interpretation

A successful probe will show a dose-dependent decrease in the phosphorylation of FGFR, FRS2α, AKT, and ERK, without affecting the total protein levels of these signaling components. The cellular EC50 (effective concentration) should be within a reasonable range of the biochemical IC50 (typically within 10-fold).

Conclusion: A Path to a Validated Chemical Probe

The validation of a chemical probe is a rigorous, multi-step process that requires careful experimental design and interpretation. For a novel compound like this compound, the journey from a candidate molecule to a validated probe is contingent on demonstrating high potency, clean selectivity, and clear on-target cellular activity. By following the workflow and protocols outlined in this guide and comparing the results to established FGFR inhibitors, researchers can confidently assess its potential as a valuable tool for studying the complex biology of the FGFR signaling pathway.

References

Evaluating the Efficacy of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pursuit of potent and selective kinase inhibitors is a paramount objective. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry. Its intrinsic ability to mimic the purine core of ATP and form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an exceptional starting point for the rational design of novel therapeutics.[1][2] This guide provides an in-depth evaluation of the efficacy of derivatives of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in various cell-based assays, offering a comparative analysis against established kinase inhibitors and detailing the experimental methodologies to ensure scientific rigor and reproducibility.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The defining feature of the 7-azaindole core is its hydrogen bonding pattern, which emulates that of adenine, the nitrogenous base in ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole nitrogen serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region.[2] This fundamental binding mode is the bedrock upon which the potency of numerous successful kinase inhibitors has been built, including the FDA-approved B-RAF inhibitor, Vemurafenib.[2]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a wide array of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinases (JAKs).[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy in Cell-Based Assays

To objectively assess the efficacy of 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives, a panel of cell-based assays is indispensable. These assays provide a more physiologically relevant context than purely biochemical assays by evaluating the compound's effects within a cellular environment. Here, we compare the performance of representative 7-azaindole derivatives against other known kinase inhibitors in key assays for cell proliferation and apoptosis.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Table 1: Comparative IC50 Values from Cell Proliferation (MTT) Assays

Compound/DerivativeTarget Cell LineIC50 (nM)Reference CompoundTarget Cell LineIC50 (nM)
1H-pyrrolo[2,3-b]pyridine derivative 4h 4T1 (Breast Cancer)7Vemurafenib A375 (Melanoma)10
1H-pyrrolo[2,3-b]pyridine derivative 41 SH-SY5Y (Neuroblastoma)>100,000 (low cytotoxicity)Staurosporine SH-SY5Y (Neuroblastoma)25
C-3 aryl-7-azaindole derivative 94 Ba/F3260 (JAK2)Pexidartinib Ba/F3-hCSF1R15

Note: IC50 values are highly dependent on the specific cell line and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

The data indicates that specific 1H-pyrrolo[2,3-b]pyridine derivatives can exhibit potent anti-proliferative activity, in some cases comparable to or exceeding that of established drugs targeting similar pathways. For instance, derivative 4h shows strong inhibition of breast cancer cell proliferation.[3] Notably, derivative 41 demonstrates low cytotoxicity in a neuroblastoma cell line, highlighting the potential for developing selective inhibitors with favorable safety profiles.[4]

Apoptosis Induction Assay (Annexin V Staining)

A key mechanism of action for many anti-cancer agents is the induction of apoptosis, or programmed cell death. The Annexin V assay is a standard method for detecting early-stage apoptosis.[6][7][8] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label for detection by flow cytometry.[6][9]

Table 2: Comparative Apoptosis Induction

Compound/DerivativeTarget Cell LineApoptotic Cells (%) at specified concentrationReference CompoundTarget Cell LineApoptotic Cells (%) at specified concentration
1H-pyrrolo[2,3-b]pyridine derivative 4h 4T1 (Breast Cancer)Increased dose-dependentlyVemurafenib A375 (Melanoma)Increased dose-dependently
Meriolin 3 (7-azaindole derivative) Various cancer cell linesPro-apoptoticStaurosporine Various cancer cell linesPotent apoptosis inducer

The ability of 1H-pyrrolo[2,3-b]pyridine derivatives to induce apoptosis is a critical indicator of their therapeutic potential. Studies have shown that compounds like derivative 4h and Meriolin derivatives effectively trigger apoptotic pathways in cancer cells.[1][3]

In Vitro Kinase Activity

To complement cell-based data, in vitro kinase assays are essential for determining the direct inhibitory effect of a compound on its target kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Table 3: Comparative IC50 Values from In Vitro Kinase Assays

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR17AZD4547 (FGFRi) FGFR10.8
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR29AZD4547 (FGFRi) FGFR21
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR325AZD4547 (FGFRi) FGFR32
1H-pyrrolo[2,3-b]pyridine derivative 41 GSK-3β0.22CHIR-99021 (GSK-3βi) GSK-3β6.7
7-azaindole derivative 97 JAK21Ruxolitinib (JAKi) JAK23.3

The in vitro kinase activity data further underscores the potency of the 7-azaindole scaffold. Derivatives have been identified with nanomolar and even sub-nanomolar inhibitory activity against their target kinases, demonstrating their potential for high-potency drug development.[3][4]

Experimental Protocols

To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols are provided below. These protocols represent a self-validating system, where adherence to the described steps should yield reliable and consistent results.

Cell Proliferation (MTT) Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[10][11]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., 4T1, SH-SY5Y)

  • Complete cell culture medium

  • Test compounds (1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives and reference inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference inhibitors in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V) Assay Protocol

This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7][8]

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of test compounds for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Kinase Activity Assay Protocol (Luminescence-Based)

This protocol describes a general method for measuring kinase activity by quantifying the amount of ADP produced.[12][13]

Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In each well of the plate, add the test compound dilution.

    • Add the kinase and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Workflow and Pathways

To further elucidate the experimental design and the underlying biological processes, the following diagrams are provided.

Experimental Workflow for Efficacy Evaluation

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis cpd_prep 1H-pyrrolo[2,3-b]pyridine -4-carboxylate Derivatives & Reference Inhibitors kinase_assay Kinase Activity Assay (Luminescence) cpd_prep->kinase_assay prolif_assay Cell Proliferation Assay (MTT) cpd_prep->prolif_assay apop_assay Apoptosis Assay (Annexin V) cpd_prep->apop_assay data_analysis IC50 Determination & Comparative Analysis kinase_assay->data_analysis prolif_assay->data_analysis apop_assay->data_analysis

Caption: Workflow for evaluating the efficacy of kinase inhibitors.

Simplified Kinase Signaling Pathway

G inhibitor 1H-pyrrolo[2,3-b]pyridine -4-carboxylate Derivative kinase Target Kinase (e.g., FGFR, GSK-3β, JAK) inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate Protein downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition of anti-apoptotic signals

Caption: Inhibition of a kinase signaling pathway by a 7-azaindole derivative.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold and its derivatives represent a highly promising class of kinase inhibitors with demonstrated efficacy in a range of cell-based assays. Their ability to potently and, in many cases, selectively inhibit key kinases involved in cancer and inflammatory diseases makes them attractive candidates for further drug development. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate the potential of these and other novel kinase inhibitors in their own discovery pipelines. As with any scientific endeavor, meticulous execution of these assays and careful interpretation of the data are crucial for advancing our understanding and ultimately developing new and effective therapies.

References

In vivo studies and preclinical evaluation of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivative, in particular, serves as a versatile starting point for the synthesis of a wide array of bioactive molecules. This guide provides a comparative analysis of the in vivo studies and preclinical evaluation of various derivatives stemming from this core structure, offering insights for researchers and professionals in drug development. We will delve into their diverse applications, from oncology to inflammatory diseases, supported by experimental data and methodological details.

The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution critically alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. The ethyl carboxylate group at the 4-position provides a convenient synthetic handle for further molecular elaboration, allowing for the exploration of a vast chemical space and the fine-tuning of activity against various biological targets.

Comparative In Vivo Efficacy Across Therapeutic Areas

Derivatives of this compound have been investigated for a multitude of therapeutic applications. Below, we compare their preclinical performance in several key areas.

Oncology: A Multi-pronged Attack on Cancer

The 7-azaindole framework is a cornerstone in the development of novel anti-cancer agents, particularly kinase inhibitors.

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition: ATM kinase is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors[1]. One lead compound, 25a , demonstrated excellent oral bioavailability in mice (147.6%) and, in combination with irinotecan, showed synergistic antitumor efficacy in HCT116 and SW620 xenograft models, with tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively[1]. This highlights the potential of these derivatives as chemosensitizers.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is implicated in various cancers. A novel series of 1H-pyrrolo[2,3-b]pyridine derivatives has yielded potent FGFR inhibitors[2][3]. Compound 4h from this series exhibited potent activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively[2][3]. In vitro studies showed that 4h inhibited the proliferation, migration, and invasion of 4T1 breast cancer cells and induced apoptosis[2][3]. Its low molecular weight makes it an attractive lead for further in vivo evaluation[2][3].

  • DEAD-box Helicase 3 (DDX3) Inhibition: DDX3 is an RNA helicase involved in tumorigenesis and drug resistance. A novel 7-azaindole derivative, 7-AID , was designed to target the ATP-binding pocket of DDX3[4]. This compound displayed cytotoxic effects against HeLa, MCF-7, and MDA-MB-231 cancer cell lines with IC50 values of 16.96 µM, 14.12 µM, and 12.69 µM, respectively[4]. In vitro and in vivo anti-angiogenic assessments using the chorioallantoic membrane (CAM) assay further support its potential as an anti-cancer agent[4].

  • Multi-Targeted Kinase Inhibition: A series of 7-azaindole derivatives have been developed as multi-targeted kinase inhibitors, focusing on kinases involved in both angiogenesis and tumorigenesis[5]. The lead candidate, 6z , demonstrated both anti-angiogenic and anti-tumoral effects in various cellular models, suggesting a broad applicability in cancer therapy[5].

Inflammatory and Autoimmune Diseases

The immunomodulatory properties of 7-azaindole derivatives have been harnessed to tackle inflammatory conditions.

  • Orai Channel Inhibition in Asthma: Orai channels are critical for calcium signaling in immune cells. A series of 7-azaindole derivatives were identified as potent Orai inhibitors[6]. Compound 14d from this series, which exhibited favorable pharmacokinetic properties, was evaluated in a preclinical model of allergen-induced asthma. It was found to inhibit the number of eosinophils in the bronchoalveolar lavage fluid (BALF), demonstrating its potential for asthma treatment[6].

  • Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is a key enzyme in the regulation of inflammatory responses. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as selective PDE4B inhibitors[7]. The lead compound, 11h , effectively inhibited TNF-α release from macrophages stimulated with pro-inflammatory agents and exhibited a good in vitro ADME profile, positioning it as a promising candidate for treating central nervous system diseases with an inflammatory component[7].

Neurological Disorders

The versatility of the 7-azaindole scaffold extends to the challenging field of neurodegenerative diseases.

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition in Alzheimer's Disease: GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. A series of novel pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated as GSK-3β inhibitors[8]. Compounds 41 , 46 , and 54 showed potent GSK-3β inhibition with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, and high selectivity over other kinases[8]. In a zebrafish model of Alzheimer's disease, compound 41 effectively ameliorated dyskinesia and exhibited low toxicity in mice, making it a promising therapeutic candidate[8].

Quantitative Comparison of Preclinical Data

DerivativeTherapeutic TargetAnimal ModelKey In Vivo FindingReference
25a ATM KinaseMouse Xenograft (HCT116, SW620)Synergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4%)[1]
14d Orai ChannelMouse Model of AsthmaInhibition of eosinophil infiltration in BALF[6]
41 GSK-3βZebrafish Model of ADAmelioration of dyskinesia[8]

Experimental Protocols: A Closer Look

To ensure scientific rigor and reproducibility, the methodologies employed in these preclinical studies are of paramount importance.

In Vivo Tumor Xenograft Model (for ATM Inhibitor 25a)
  • Cell Culture: Human colorectal carcinoma cell lines HCT116 and SW620 are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 1 x 10^7 cells are suspended in 100 µL of serum-free medium and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured every two days using calipers and calculated using the formula: (length × width^2)/2.

  • Treatment: When tumors reach a volume of 100-200 mm^3, mice are randomized into treatment groups: vehicle control, irinotecan alone, 25a alone, and the combination of irinotecan and 25a .

  • Dosing: 25a is administered orally, while irinotecan is given intraperitoneally, at predetermined doses and schedules.

  • Endpoint: Tumor growth inhibition (TGI) is calculated at the end of the study. Body weight and general health are monitored as indicators of toxicity.

Allergen-Induced Asthma Model (for Orai Inhibitor 14d)
  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 7.

  • Challenge: On days 14, 15, and 16, mice are challenged with an aerosolized solution of OVA for 30 minutes.

  • Treatment: Compound 14d or vehicle is administered, typically orally, prior to each OVA challenge.

  • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, mice are euthanized, and their lungs are lavaged with phosphate-buffered saline.

  • Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells and the differential cell counts (specifically eosinophils) are determined.

Visualizing the Pathways and Workflows

Signaling Pathway: ATM Kinase in DNA Damage Response

ATM_Pathway DNA_Damage DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive ATM_active ATM (active) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 Phosphorylates CHK2 CHK2 ATM_active->CHK2 Phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest Compound_25a Compound 25a (Inhibitor) Compound_25a->ATM_active

Caption: ATM signaling cascade initiated by DNA damage and its inhibition by Compound 25a.

Experimental Workflow: Tumor Xenograft Study

Xenograft_Workflow cluster_preparation Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle, Drug, Combo) Randomization->Dosing Monitoring 6. Tumor & Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint TGI_Calculation 8. TGI Calculation & Analysis Endpoint->TGI_Calculation

Caption: Step-by-step workflow for a typical in vivo tumor xenograft efficacy study.

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The derivatives synthesized from this core have demonstrated significant in vivo efficacy in preclinical models of cancer, asthma, and Alzheimer's disease. The comparative analysis presented here underscores the versatility of this chemical framework and provides a valuable resource for researchers in the field. Future work should focus on optimizing the pharmacokinetic and safety profiles of these promising lead compounds to facilitate their translation into clinical candidates.

References

A Researcher's Guide to Deconvoluting the Target Selectivity of Novel 7-Azaindole Scaffolds: A Case Study Using Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, particularly in the development of potent protein kinase inhibitors. Its unique arrangement of nitrogen atoms facilitates hydrogen bonding interactions within the ATP-binding pocket of numerous kinases, making it a cornerstone for targeted therapies in oncology and beyond. This guide outlines a comprehensive, multi-pronged strategy to assess the target selectivity of novel compounds built upon this scaffold. We will use Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a representative, albeit uncharacterized, starting point to illustrate a robust workflow for moving from a novel chemical entity to a well-defined selective inhibitor.

The core principle of this guide is not merely to present protocols but to instill a self-validating logic in the experimental design. Each step is designed to answer a specific question and to provide a clear rationale for the subsequent experiments, ensuring that the final selectivity profile is both accurate and trustworthy.

Part 1: The Strategic Framework for Target Identification and Selectivity Profiling

For a novel compound like this compound, where the primary biological target is unknown, the initial phase of investigation is critical. The journey begins with broad, unbiased screening to identify potential targets, followed by increasingly focused assays to validate these interactions and quantify selectivity.

Our strategic workflow is bifurcated into two main stages:

  • Unbiased Target Discovery: Employing methods that do not presume a target, to cast a wide net and identify the compound's potential binding partners within the proteome.

  • Focused Selectivity Profiling & Validation: Once a primary target or target family is identified, a systematic evaluation of the compound's activity against a large panel of related proteins is conducted to establish its selectivity window.

G cluster_0 cluster_1 Phase 1: Unbiased Target Discovery cluster_2 Target Deconvolution & Hypothesis Generation cluster_3 Phase 2: Focused Selectivity Profiling cluster_4 Outcome A Novel 7-Azaindole Compound (e.g., this compound) B Chemical Proteomics (Affinity Chromatography-Mass Spec) A->B Initial Screening C Phenotypic Screening (e.g., Cell Viability Assays) A->C Initial Screening D Identify High-Confidence Binding Proteins B->D C->D Target Deconvolution E Generate Target Hypothesis (e.g., Target is Kinase X) D->E F Broad Kinome Scan (e.g., KINOMEscan®) E->F Test Hypothesis G Biochemical IC50 Assays (Primary Target vs. Top Off-Targets) F->G Validate Hits H Cellular Target Engagement (e.g., CETSA) G->H Confirm in Cellular Context I Quantitative Selectivity Profile (S-Score, Kds, IC50s) H->I

Figure 1. A high-level overview of the workflow for target identification and selectivity profiling.

Part 2: Experimental Protocols & Methodologies

Unbiased Target Discovery via Chemical Proteomics

Causality: Before we can assess selectivity, we must first identify the primary biological target(s) of our novel compound. Chemical proteomics is a powerful, unbiased approach to "fish" for binding partners directly from a complex biological sample, such as a cell lysate.[1][2][3] This method avoids the bias inherent in candidate-driven approaches and can reveal unexpected targets.

Protocol: Immobilization and Affinity Chromatography

  • Compound Immobilization: Synthesize an analog of this compound that incorporates a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is critical to choose a linker position that is solvent-exposed and not involved in the putative binding pharmacophore.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate under conditions that preserve protein structure and function.

  • Affinity Enrichment:

    • Incubate the cell lysate with the compound-conjugated beads.

    • As a crucial negative control, incubate a parallel lysate sample with beads conjugated only with the linker and blocking agent.

    • To increase confidence in identified binders, a third condition should be included: pre-incubating the lysate with a high concentration of the free (non-immobilized) compound before adding the compound-conjugated beads. True binders will be competed off, leading to a reduced signal.

  • Washing and Elution: Wash the beads extensively with buffer to remove non-specific binders. Elute the specifically bound proteins using a denaturant (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, digest the protein bands with trypsin, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation: High-confidence hits are proteins that are significantly enriched on the compound-beads compared to the control beads and whose binding is competed by the free compound. Based on the prevalence of the 7-azaindole scaffold in oncology, protein kinases are a likely target class.[4][5][6][7][8]

Focused Selectivity Profiling: The Kinome Scan

Causality: Assuming our chemical proteomics data points towards a protein kinase, the next logical step is to determine the compound's selectivity across the entire kinome. Large-scale panel screening is the industry standard for this purpose, providing a broad view of both on-target potency and off-target liabilities.[9][10][11] Services like KINOMEscan® utilize a competition binding assay format which is independent of enzyme activity and ATP concentration, measuring the true thermodynamic dissociation constant (Kd).[9]

G cluster_0 cluster_1 Assay Principle cluster_2 A Test Compound (Our 7-Azaindole) D Binding Competition Reaction A->D B DNA-Tagged Kinase (from a >450 panel) B->D C Immobilized, Broad-Spectrum Kinase Inhibitor C->D E Affinity Capture on Solid Support D->E F Quantification of Bound Kinase (via qPCR of DNA tag) E->F G High Signal (No Inhibition) F->G Result H Low Signal (Inhibition) F->H Result

Figure 2. The principle behind a competition binding assay like KINOMEscan®.

Experimental Protocol (Adapted from KINOMEscan® methodology):

  • Assay Preparation: A panel of over 450 human kinases, each tagged with a unique DNA identifier, is used.

  • Competition Assay: The test compound is incubated at a fixed concentration (e.g., 1 µM) with each kinase from the panel in the presence of an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag via qPCR. A potent interaction between the test compound and the kinase will result in a lower amount of kinase captured on the solid support.

  • Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: While in vitro assays are essential, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. CETSA is a powerful biophysical method that directly measures target engagement in intact cells.[12][13][14][15][16] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat intact cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the cell suspensions to a specific temperature (predetermined from a melt-curve experiment) that causes partial denaturation of the target protein in the absence of a stabilizing ligand.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein remaining in the supernatant for each compound concentration using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. A dose-dependent increase in soluble protein indicates target engagement.

Part 3: Data Presentation and Comparative Analysis

To provide a clear, objective comparison, all quantitative data should be summarized in tables. Below, we present hypothetical data for our compound, "7-Aza-Cpd-1," and compare it to two well-known kinase inhibitors: Staurosporine (a promiscuous inhibitor) and Dabrafenib (a selective BRAF inhibitor).

Table 1: Kinome Scan Selectivity Data (% Control @ 1µM)
Kinase Target7-Aza-Cpd-1 (% Ctrl)Staurosporine (% Ctrl)Dabrafenib (% Ctrl)
BRAF 1.5 0.10.5
BRAF V600E0.8 0.10.2
ABL1852.095
SRC791.598
EGFR9210.5100
VEGFR2655.088
p38α (MAPK14)958.099
S-Score (10)0.050.450.02

S-Score (10) is a selectivity score calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation: The hypothetical data in Table 1 suggests that 7-Aza-Cpd-1 is a highly selective inhibitor for BRAF and its common V600E mutant, with minimal off-target activity at 1µM. Its selectivity score is comparable to the known selective inhibitor Dabrafenib and vastly superior to the promiscuous inhibitor Staurosporine.

Table 2: Biochemical and Cellular Potency Comparison
CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM) (CETSA)
7-Aza-Cpd-1BRAF1555
DabrafenibBRAF520
StaurosporineBRAF1Not selective

Interpretation: This table directly compares the potency of our lead compound with alternatives. While Dabrafenib is more potent in both biochemical and cellular assays, 7-Aza-Cpd-1 demonstrates respectable nanomolar potency. The shift between the IC50 (biochemical) and EC50 (cellular) values provides insight into factors like cell permeability and competition with intracellular ATP.

Conclusion

This guide has outlined a rigorous, step-by-step framework for assessing the target selectivity of a novel 7-azaindole compound. By progressing from unbiased target discovery to broad selectivity profiling and finally to in-cell target engagement, researchers can build a comprehensive and reliable profile of their compound's activity. This self-validating workflow, which combines orthogonal methods like chemical proteomics, large-scale binding assays, and CETSA, is essential for making informed decisions in the drug development process, ultimately increasing the probability of advancing compounds that are both potent and safe.

References

A Comparative Benchmarking Guide: Evaluating Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has spotlighted the versatility of heterocyclic scaffolds in drug design. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has emerged as a "kinase privileged" fragment, capable of forming key interactions within the ATP-binding site of numerous protein kinases.[1][2][3][4][5] This guide presents a comprehensive framework for benchmarking Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a representative of this class, against established therapeutic agents. We will delve into the scientific rationale behind experimental design, provide detailed protocols for head-to-head comparisons, and contextualize the data within relevant signaling pathways. Our objective is to equip researchers with a robust methodology for evaluating the therapeutic potential of novel 7-azaindole derivatives.

The Scientific Rationale: Understanding the 7-Azaindole Scaffold

This compound is built upon the 7-azaindole bicyclic ring system. This scaffold is a bioisostere of indole, a common motif in endogenous molecules. Its significance in medicinal chemistry, particularly in kinase inhibition, stems from its ability to act as an excellent "hinge-binding motif".[1][2][3][4][5] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1][2][3][4][5]

The commercial success of Vemurafenib, a BRAF kinase inhibitor approved for the treatment of melanoma, validates the therapeutic potential of the 7-azaindole core.[1][2][3] Furthermore, derivatives of this scaffold have shown inhibitory activity against a wide array of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B), highlighting its versatility.[6][7][8]

Given this background, the logical starting point for benchmarking this compound is to assess its activity as a kinase inhibitor.

Selecting Comparator Agents: Establishing a Relevant Benchmark

A meaningful comparison requires the selection of established therapeutic agents that either share a similar mechanism of action or are the standard of care in a relevant therapeutic area. For this guide, we have chosen two distinct kinase inhibitors to provide a broad comparative context:

  • Vemurafenib: A highly selective inhibitor of the BRAFV600E mutant kinase, a key driver in many melanomas.[1][2][3] Its 7-azaindole core makes it a direct structural and mechanistic comparator.

  • Tofacitinib: A Janus Kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis. While it does not possess a 7-azaindole core, its targeting of a different kinase family allows us to explore the potential selectivity and broader applicability of our test compound.

This selection enables us to benchmark this compound in both an oncology and an immunology-relevant context.

Head-to-Head Performance Evaluation: A Data-Driven Comparison

To objectively compare our compound of interest with the selected therapeutic agents, a series of in vitro assays are essential. The following table presents a hypothetical but realistic dataset that could be generated from such a study. The rationale for including each parameter is to build a comprehensive profile of the compound's potency, selectivity, and basic drug-like properties.

ParameterThis compoundVemurafenibTofacitinibAssay Principle & Rationale
IC50 (BRAFV600E) 250 nM31 nM>10,000 nMMeasures the concentration of the compound required to inhibit 50% of the BRAF kinase activity. This is a direct measure of on-target potency for this specific kinase.
IC50 (JAK1) 900 nM>10,000 nM5 nMMeasures the concentration of the compound required to inhibit 50% of the JAK1 kinase activity. This assesses potential activity against a different kinase family.
IC50 (JAK3) 1,500 nM>10,000 nM1 nMMeasures the concentration of the compound required to inhibit 50% of the JAK3 kinase activity. Comparing JAK1 and JAK3 inhibition provides an initial look at selectivity within a kinase subfamily.
Cellular Potency (A375 Melanoma Cells) 500 nM50 nM>10,000 nMMeasures the concentration of the compound required to inhibit 50% of cell proliferation in a BRAF-mutant cancer cell line. This assay confirms that the enzymatic inhibition translates to a biological effect in a relevant cellular context.
Cellular Potency (IL-6 stimulated PBMCs) 2,000 nM>10,000 nM20 nMMeasures the concentration of the compound required to inhibit 50% of STAT phosphorylation in cytokine-stimulated Peripheral Blood Mononuclear Cells. This assesses the compound's ability to modulate an immune response.
Kinase Selectivity Score (S-Score at 1 µM) 0.350.050.08A quantitative measure of selectivity against a broad panel of kinases. A lower score indicates higher selectivity (fewer off-target kinases inhibited).
Aqueous Solubility (pH 7.4) 30 µg/mL5 µg/mL75 µg/mLDetermines the maximum concentration of the compound that can dissolve in a physiological buffer. Poor solubility can be a major hurdle in drug development.
LogD7.4 2.53.21.5Measures the lipophilicity of the compound at physiological pH. This parameter influences cell permeability, metabolic stability, and other pharmacokinetic properties.

Interpretation of the Hypothetical Data:

This dataset paints a picture of this compound as a moderately potent kinase inhibitor with a preference for BRAF over the tested JAKs. While not as potent as the established agents for their primary targets, its profile suggests a potential starting point for lead optimization. The moderate kinase selectivity score indicates that it may have off-target effects that would need to be characterized. Its improved solubility over Vemurafenib is a favorable characteristic.

Experimental Protocols: A Guide to Reproducible Benchmarking

The integrity of comparative data hinges on the use of standardized and well-validated experimental protocols. Below are detailed methodologies for two of the key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

Causality behind Experimental Choices: A biochemical assay is the first step to determine if the compound directly interacts with and inhibits the target enzyme in a clean, cell-free system. We use a mobility shift assay as a robust and widely accepted method.

Experimental Workflow Diagram:

Kinase_Assay_Workflow prep Prepare Assay Plate: - Add Kinase - Add Fluorescent Peptide Substrate - Add ATP compound Add Test Compound (12-point serial dilution) prep->compound 1. incubation Incubate at Room Temperature (60 minutes) compound->incubation 2. stop_reaction Add Stop Solution incubation->stop_reaction 3. read Read on Microfluidic Chip Analyzer (Separates phosphorylated and unphosphorylated substrate) stop_reaction->read 4. analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read->analysis 5.

Caption: Workflow for a mobility-shift in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., BRAFV600E), a fluorescently labeled peptide substrate, and ATP.

  • Compound Plating: Perform a 12-point serial dilution of this compound and comparator compounds in a 384-well plate. Include appropriate controls (no enzyme, no compound).

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to the wells containing the compounds.

  • Incubation: Allow the enzymatic reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination: Add a stop solution to quench the kinase reaction.

  • Data Acquisition: Analyze the plate on a microfluidic chip-based instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated to unphosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data using a four-parameter logistic regression to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

Causality behind Experimental Choices: After confirming biochemical activity, it is crucial to determine if the compound can enter cells and exert an anti-proliferative effect. The A375 melanoma cell line is chosen because its growth is driven by the BRAFV600E mutation, making it a highly relevant model for a BRAF inhibitor.

Experimental Workflow Diagram:

Cell_Proliferation_Workflow seed Seed A375 cells in a 96-well plate (e.g., 3,000 cells/well) adhere Allow cells to adhere overnight seed->adhere treat Treat with serially diluted compounds adhere->treat incubate_cells Incubate for 72 hours (37°C, 5% CO2) treat->incubate_cells add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate_cells->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze_data Data Analysis: - Normalize to vehicle control - Plot Dose-Response Curve - Determine EC50 read_luminescence->analyze_data

Caption: Workflow for a luminescence-based cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Culture A375 cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a luminescent cell viability reagent (which measures ATP content as an indicator of metabolic activity) to each well.

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to calculate the EC50 (the concentration that causes a 50% reduction in cell viability).

Visualizing the Mechanism: Signaling Pathway Context

Understanding where the target kinases function is critical for interpreting the biological data.

The MAPK/ERK Signaling Pathway (Target of Vemurafenib):

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF OurCompound This compound OurCompound->BRAF

Caption: The MAPK/ERK pathway, a key regulator of cell growth.

The JAK/STAT Signaling Pathway (Target of Tofacitinib):

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Nuclear Translocation Inflammation Gene Transcription (Inflammation) STAT_dimer->Inflammation Tofacitinib Tofacitinib Tofacitinib->JAK OurCompound This compound OurCompound->JAK

Caption: The JAK/STAT pathway, crucial for immune signaling.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking this compound. The hypothetical data suggests a compound with modest, multi-kinase activity and favorable solubility, marking it as a viable, albeit early-stage, lead compound. The true value of this molecule will be determined by subsequent investigations, which should be guided by the initial benchmarking data. Key future directions include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity. For instance, modifications at other positions of the pyrrolopyridine ring could enhance binding affinity or alter the kinase selectivity profile.

  • Comprehensive Kinome Profiling: Testing against a broad panel of several hundred kinases to fully understand its selectivity and identify potential off-target liabilities or opportunities for polypharmacology.

  • In Vivo Pharmacokinetic and Efficacy Studies: If a lead compound with sufficient potency and selectivity is identified, progression into animal models is the next logical step to assess its stability, bioavailability, and therapeutic efficacy.

By employing a rigorous, data-driven benchmarking strategy, the path from a novel chemical entity to a potential therapeutic agent becomes clearer, more efficient, and grounded in scientific integrity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 1261588-72-0)[1]. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven best practices. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the protocols herein are conservatively based on the known hazards of structurally similar pyrrolopyridine and pyridine derivatives to ensure the highest level of safety.

Part 1: Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of a compound is the bedrock of safe handling and disposal. This compound is a heterocyclic compound containing a pyridine ring, a structure that typically requires classification as hazardous waste.[2][3] Based on data from isomeric and related compounds, it should be handled as a substance that is harmful if swallowed and capable of causing significant skin and eye irritation.[4][5]

Causality: The nitrogen-containing heterocyclic structure is common in compounds with biological activity and potential toxicity. Therefore, assuming a higher hazard profile is a critical risk mitigation strategy in the absence of specific toxicological data.

All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6][7]

Data Presentation: Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard CategoryGHS Classification (Extrapolated)Required Personal Protective Equipment (PPE)Justification
Acute Oral Toxicity Category 4 (Harmful if swallowed)[4][5]Standard lab attire; do not eat, drink, or smoke in the lab.Prevents accidental ingestion, a primary route of exposure for solid compounds.
Skin Irritation Category 2 (Causes skin irritation)[4]Nitrile rubber gloves (double-gloving recommended), fully-buttoned lab coat.Provides a robust barrier to prevent direct skin contact and subsequent irritation.[6]
Eye Irritation Category 2 (Causes serious eye irritation)[4]Chemical safety goggles or a face shield.[6]Protects eyes from contact with solid particulates or splashes of solutions containing the compound.
Respiratory Irritation Category 3 (May cause respiratory irritation)[4][8]Use in a chemical fume hood.[7]Engineering controls are the primary defense against inhaling airborne powder.

Part 2: Waste Characterization and Segregation

Directive: All waste streams containing this compound, including the pure compound, contaminated materials, and cleaning supplies, must be classified and managed as hazardous chemical waste.[2][3]

Self-Validating Protocol: This conservative classification ensures compliance with regulations from agencies like the Environmental Protection Agency (EPA), which lists pyridine and its derivatives as hazardous waste constituents.[9] Segregating this waste is crucial to prevent dangerous reactions.

  • Do Not Mix: This waste stream should not be mixed with other chemical waste, particularly strong acids or oxidizing agents, which are incompatible with pyridine-based compounds.[7]

  • Dedicated Containers: Use only designated, compatible hazardous waste containers, typically made of high-density polyethylene (HDPE).[2]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect and store waste containing this compound prior to final disposal.

Experimental Protocol: Waste Collection and Storage

  • Don Appropriate PPE: Before handling any waste, put on the required PPE as detailed in the table above: chemical safety goggles, a lab coat, and double-layered nitrile gloves.

  • Prepare Waste Containers: Ensure you have a designated, properly functioning, and compatible hazardous waste container. It must have a secure, sealable lid.

  • Collect Waste by Type:

    • Solid Waste: Carefully transfer any unused or expired solid this compound into the hazardous waste container. Similarly, collect any contaminated disposable items such as weigh boats, spatulas, and paper towels.[2]

    • Contaminated PPE: Place used gloves, disposable lab coats, or other contaminated PPE into a designated hazardous waste bag or container.[2]

    • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous liquid waste container. Do not overfill the container (leave at least 10% headspace).

  • Secure and Label the Container:

    • Tightly seal the lid of the waste container.[7]

    • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[7] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The date of waste generation.[2]

      • An indication of the hazards (e.g., "Irritant," "Harmful").

  • Temporary Storage:

    • Store the sealed container in a designated, secure, and well-ventilated waste accumulation area.[2][7] This area should be secondary containment to prevent the spread of material in case of a leak.

  • Arrange for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.[2]

    • The primary disposal method for this type of waste is typically high-temperature incineration.[3][8]

Part 4: Emergency Procedures - Spill Management

Accidental spills must be managed immediately and safely to protect personnel and the environment.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical safety goggles.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2][7][10]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel.

    • Follow with a thorough cleaning using soap and water.[2]

  • Dispose of Cleaning Materials: All materials used for cleanup (absorbent, towels, gloves) must be disposed of as hazardous waste.[2]

  • Report the Incident: Report the spill to your supervisor and EHS office, per institutional policy.

Part 5: Visualization - Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste streams.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Emergency Path cluster_final Storage & Final Disposal start Identify Waste: This compound ppe Don Required PPE: Goggles, Lab Coat, Gloves start->ppe waste_type Determine Waste Form ppe->waste_type solid Solid Compound & Contaminated Labware waste_type->solid Solid liquid Solutions Containing the Compound waste_type->liquid Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect Collect in Dedicated, Compatible Hazardous Waste Container solid->collect liquid->collect ppe_waste->collect label_container Securely Seal and Label Container as 'Hazardous Waste' collect->label_container spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_collect Collect all cleanup materials as Hazardous Waste spill_protocol->spill_collect spill_collect->collect store Store in Designated, Secure Waste Accumulation Area label_container->store dispose Contact EHS or Licensed Contractor for Final Disposal (Incineration) store->dispose

Caption: Disposal workflow for this compound.

Conclusion

Adherence to these disposal procedures is fundamental to maintaining a safe laboratory environment and ensuring regulatory compliance. The causality behind these protocols is rooted in a conservative risk assessment based on the chemical's structural class. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements. By treating this compound with the appropriate caution, you contribute to a culture of safety and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The handling of novel chemical entities like Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 1261588-72-0), a derivative of the 7-azaindole scaffold, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation, ensuring that every step, from preparation to disposal, is underpinned by a robust safety rationale.

Hazard Profile and Risk Assessment: Understanding the Adversary

This compound is a solid compound with a melting point of 127-129°C.[1] While specific toxicological data for this exact molecule is not extensively published, a comprehensive risk assessment can be formulated by examining data from structurally similar azaindole and pyrrolopyridine derivatives. This principle of "surrogate data" is a cornerstone of laboratory safety for research chemicals.

Based on this analysis, the compound should be handled as, at minimum, a substance with the following potential hazards:

Hazard TypeGHS Classification (Inferred)Description of Risk
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed.[2][3]
Skin Irritation Category 2 (H315)Causes skin irritation upon direct contact.[2][3][4][5]
Eye Irritation Category 2A (H319)Causes serious eye irritation.[2][3][4][5]
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation if dust is inhaled.[2][3][5]
Skin Sensitization Category 1 (H317)Potential to cause an allergic skin reaction upon repeated exposure.[3]

The primary routes of exposure for this solid compound are the inhalation of airborne dust (especially during weighing and transfer) and dermal contact. The core objective of our PPE strategy is to create an impermeable barrier against these routes.

The Hierarchy of Controls: Your Primary Defense

Before discussing PPE, it is critical to acknowledge its place as the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: All manipulations of this compound powder must be performed within a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains airborne particulates, protecting the user's breathing zone. For weighing, a powder-containment balance enclosure is also a suitable primary control.

  • Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP) and documented training for all personnel are mandatory.[6] This includes knowing the location and proper use of emergency equipment like safety showers and eyewash stations.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not static; it must be adapted to the specific task and associated risks. Below is a breakdown of minimum requirements and task-specific enhancements.

Minimum PPE for All Operations: This is the baseline level of protection required for any work in the laboratory where this chemical is present.[6][7]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[8] This protects against incidental spills and contamination of personal clothing.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum.[6][7][8]

  • Hand Protection: Disposable nitrile gloves are suitable for incidental contact.[6][7] Before use, always inspect gloves for any signs of degradation or puncture.

  • Attire: Full-length pants and closed-toe shoes are mandatory to ensure complete skin coverage.[7][8]

Task-Specific Enhanced PPE: Certain procedures elevate the risk of exposure and require an upgraded PPE ensemble.

TaskPrimary HazardRequired PPE UpgradeRationale
Weighing/Transfer of Powder Inhalation of fine particulatesChemical splash goggles.Provides a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses.
Preparing Solutions Chemical splash to face and eyesChemical splash goggles and a full-face shield.[7][8]The face shield provides an additional barrier against splashes when pouring liquids, but it must always be worn with goggles, never alone.[8]
Extended Handling/Reaction Workup Prolonged dermal contact, potential for saturationDouble-gloving (two pairs of nitrile gloves).[7][9]This provides a redundant barrier. If the outer glove is compromised, the inner glove remains protective. Remove and replace the outer glove immediately upon known contact.
Cleaning Spills High concentration exposure, splash and aerosol riskChemical splash goggles, face shield, and consider heavy-duty gloves (e.g., neoprene) over nitrile gloves.Provides maximum protection during a high-risk, uncontrolled situation.
Procedural Discipline: Donning, Doffing, and Disposal

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Eye/Face Protection: Put on safety glasses or goggles/face shield.

  • Gloves: Don gloves last, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off): This protocol is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.

  • Face/Eye Protection: Remove by handling the earpieces or strap from behind.

  • Lab Coat: Remove by rolling it down the arms and folding it so the contaminated exterior is contained inward.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Disposal Plan: All disposable PPE contaminated with this compound, including nitrile gloves, must be discarded into a designated hazardous waste container.[2][5] Never dispose of chemically contaminated items in the regular trash. Contaminated lab coats must be professionally laundered and not taken home.[2]

Visual Workflow: PPE Selection Protocol

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for this compound start Start: Prepare to handle compound fume_hood_check Is work performed in a certified chemical fume hood? start->fume_hood_check minimum_ppe Minimum Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses w/ Side Shields fume_hood_check->minimum_ppe  Yes stop_work STOP WORK Re-evaluate procedure. Fume hood use is mandatory. fume_hood_check->stop_work No   task_assessment Assess specific task minimum_ppe->task_assessment weighing Weighing Powder? task_assessment->weighing solution Preparing Solution? task_assessment->solution extended Extended Handling? task_assessment->extended end_procedure Proceed with task task_assessment->end_procedure No specific hazards identified upgrade_goggles Upgrade to Chemical Splash Goggles weighing->upgrade_goggles solution->upgrade_goggles double_glove Implement Double-Gloving Protocol extended->double_glove add_faceshield Add Full-Face Shield (over goggles) upgrade_goggles->add_faceshield upgrade_goggles->end_procedure add_faceshield->end_procedure double_glove->end_procedure

Caption: Decision workflow for selecting task-appropriate PPE.

Emergency Protocols: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is paramount.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water and soap for at least 15 minutes.[2][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][11]

By integrating this comprehensive safety framework into your laboratory practice, you build a culture of safety that protects not only you but also your colleagues, ensuring that your valuable research can proceed without incident.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.